4-Butylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIREUPIXAKDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061616 | |
| Record name | Benzaldehyde, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-14-2 | |
| Record name | 4-Butylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-butylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX6J8M5Z5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 4-Butylbenzaldehyde Isomers
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols for the two primary isomers of 4-butylbenzaldehyde: 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.
Introduction
This compound, an aromatic aldehyde, exists in isomeric forms depending on the structure of the butyl group attached to the benzene ring. The two most common isomers are 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. These compounds serve as important intermediates in the synthesis of various organic molecules, including pharmaceuticals, fragrances, and dyes.[1][2] Their distinct structural differences impart unique chemical and physical properties, which are detailed in this guide.
Chemical Structure
The fundamental structure of this compound consists of a benzene ring substituted with a formyl group (-CHO) and a butyl group at the para position. The isomerism arises from the arrangement of the butyl group.
-
4-n-Butylbenzaldehyde: Features a straight-chain butyl group attached to the benzene ring.
-
4-tert-Butylbenzaldehyde: Possesses a branched-chain tertiary butyl group attached to the benzene ring.
The chemical structures of these two isomers are depicted in the diagrams below.
Caption: Chemical structures of 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde.
Chemical and Physical Properties
The physical and chemical properties of the two isomers are summarized in the tables below for easy comparison.
Table 1: Chemical Properties of 4-n-Butylbenzaldehyde
| Property | Value |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| CAS Number | 1200-14-2 |
| IUPAC Name | This compound |
| SMILES | CCCCc1ccc(C=O)cc1 |
| InChI Key | ARIREUPIXAKDAY-UHFFFAOYSA-N |
Table 2: Physical Properties of 4-n-Butylbenzaldehyde
| Property | Value |
| Appearance | - |
| Boiling Point | 250-263 °C (lit.) |
| Melting Point | - |
| Density | 0.968 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.522 (lit.) |
| Solubility | - |
Table 3: Chemical Properties of 4-tert-Butylbenzaldehyde
| Property | Value |
| Molecular Formula | C₁₁H₁₄O[3] |
| Molecular Weight | 162.23 g/mol [3] |
| CAS Number | 939-97-9[3] |
| IUPAC Name | 4-(tert-butyl)benzaldehyde |
| SMILES | CC(C)(C)c1ccc(C=O)cc1[4] |
| InChI Key | OTXINXDGSUFPNU-UHFFFAOYSA-N[4] |
Table 4: Physical Properties of 4-tert-Butylbenzaldehyde
| Property | Value |
| Appearance | Clear colorless to yellow liquid[5] |
| Boiling Point | 130 °C at 25 mm Hg (lit.)[3] |
| Melting Point | 245-246 °C[1] |
| Density | 0.97 g/mL at 25 °C (lit.)[3] |
| Refractive Index (n20/D) | 1.53 (lit.)[3] |
| Water Solubility | 120 mg/L[6] |
Experimental Protocols
Synthesis of 4-tert-Butylbenzaldehyde
Several methods for the synthesis of 4-tert-butylbenzaldehyde have been reported. A common industrial method involves the electrochemical oxidation of 4-tert-butyltoluene.[6] Other methods include chemical oxidation and a multi-step synthesis from benzaldehyde.
4.1.1. Synthesis from Benzaldehyde and Isobutene
A disclosed method for synthesizing 4-tert-butylbenzaldehyde involves the reaction of benzaldehyde with an orthoformate to produce a benzaldehyde acetal, which is then reacted with isobutene in a sealed vessel in the presence of a catalyst, followed by acid quenching.[7]
Caption: General workflow for the synthesis of 4-tert-butylbenzaldehyde from benzaldehyde.
Experimental Protocol:
-
Acetal Formation: Under a nitrogen atmosphere, combine benzaldehyde (1 mol), anhydrous p-toluenesulfonic acid (catalyst), and an alcohol solvent (e.g., ethanol) in a reaction flask.[7]
-
Heat the mixture to 40°C and add triethyl orthoformate (1.05 mol) dropwise.[7]
-
Reflux and stir the mixture for approximately 2 hours. Monitor the reaction for the disappearance of benzaldehyde raw material using Gas Chromatography (GC).[7]
-
Once the reaction is complete, remove the excess alcohol via distillation.[7]
-
Reaction with Isobutene: In a separate reaction vessel, combine the crude benzaldehyde acetal with a catalyst (e.g., triphenylboron).[7]
-
Introduce isobutylene into the reaction mixture under cooling, maintaining the temperature at 30-35°C.[7]
-
Allow the reaction to proceed for several hours.[7]
-
Work-up and Purification: After the reaction is complete, cool the mixture and add water and hydrochloric acid to adjust the pH to 2-3.[7]
-
Extract the product with an organic solvent such as ethyl acetate.[7]
-
Combine the organic phases and concentrate under reduced pressure.[7]
-
The final product can be further purified by vacuum distillation.[8]
Purification
Purification of benzaldehyde derivatives can be achieved through several methods, including:
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid aldehydes like 4-tert-butylbenzaldehyde.[8]
-
Bisulfite Extraction: This technique is selective for aldehydes. The crude product is reacted with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct. Non-aldehyde impurities can then be removed by extraction with an organic solvent. The aldehyde is subsequently regenerated from the aqueous layer by the addition of an acid or base.[9]
Analysis
The purity and identity of this compound isomers can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed structural information.[4]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde C=O stretch.[10]
Conclusion
This guide has provided a detailed technical overview of the chemical properties and structures of 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. The distinct properties of these isomers, along with the provided experimental protocols for synthesis, purification, and analysis, offer valuable information for researchers and professionals in the fields of chemical synthesis and drug development. The clear presentation of data in tables and diagrams is intended to facilitate easy reference and comparison.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-tert-butyl benzaldehyde, 939-97-9 [thegoodscentscompany.com]
- 3. 4-tert-Butylbenzaldehyde | 939-97-9 [chemicalbook.com]
- 4. 4-tert-Butylbenzaldehyde (939-97-9) 1H NMR [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. Method for synthesizing 4-tert-butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-tert-Butylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylbenzaldehyde, a key aromatic aldehyde, serves as a vital intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds.[1] Its molecular structure, characterized by a benzene ring substituted with a tert-butyl group and an aldehyde functional group, dictates its unique physical and chemical properties. This guide provides a comprehensive overview of the core physical properties of 4-tert-Butylbenzaldehyde, complete with experimental methodologies and visual representations of its synthetic pathway and a key biochemical interaction. All quantitative data is presented in clear, tabular format for ease of reference and comparison.
Core Physical Properties
The physical characteristics of 4-tert-Butylbenzaldehyde are crucial for its handling, storage, and application in various chemical processes. A summary of these properties is provided below.
General and Thermodynamic Properties
| Property | Value | Units | Notes |
| Molecular Formula | C₁₁H₁₄O | - | [1][2] |
| Molecular Weight | 162.23 | g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | - | [2][4][5] |
| Boiling Point | 245-246 | °C | at 760 mmHg[1] |
| 130 | °C | at 25 mmHg[1][3][6] | |
| Melting Point | Not applicable (liquid at room temperature) | °C | [7] |
| Density | 0.97 | g/mL | at 25 °C[1][3][6][8] |
| Vapor Pressure | 0.04 | hPa | at 20 °C[] |
| Flash Point | 101 | °C | Closed cup[3][10][11][12] |
| Refractive Index | 1.5260-1.5310 | - | at 20 °C[3][5][6][10] |
Solubility and Partitioning
| Property | Value | Units | Conditions |
| Water Solubility | 54.18 | mg/L | at 25 °C (estimated)[2] |
| 120 | mg/L | -[8] | |
| Solubility in other solvents | Soluble in methanol | - | [1][10] |
| logP (o/w) | 3.1 | - | (estimated)[] |
Experimental Protocols
Accurate determination of physical properties is paramount for the safe and effective use of chemical compounds. Below are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of 4-tert-Butylbenzaldehyde can be determined using a distillation method.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Place a sample of 4-tert-Butylbenzaldehyde into the distillation flask along with a few boiling chips.
-
Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. For measurements at reduced pressure, a vacuum pump is connected to the apparatus, and the pressure is monitored with a manometer.
Measurement of Density
The density of liquid 4-tert-Butylbenzaldehyde can be measured using a pycnometer.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermostat
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it empty on an analytical balance.
-
Fill the pycnometer with distilled water of a known temperature and weigh it again.
-
Empty and dry the pycnometer, then fill it with 4-tert-Butylbenzaldehyde at the same temperature and weigh it.
-
The density is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water.
Determination of Refractive Index
An Abbe refractometer is commonly used to measure the refractive index of liquids like 4-tert-Butylbenzaldehyde.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Ensure the prism of the refractometer is clean and dry.
-
Place a few drops of 4-tert-Butylbenzaldehyde onto the prism.
-
Close the prism and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Read the refractive index from the scale.
Synthesis and Reactivity
4-tert-Butylbenzaldehyde is synthesized through various methods, with the oxidation of 4-tert-butyltoluene being a common industrial approach.
Caption: A simplified workflow for the synthesis of 4-tert-Butylbenzaldehyde from 4-tert-butyltoluene via oxidation.
Biochemical Interactions: Inhibition of Mushroom Tyrosinase
4-tert-Butylbenzaldehyde has been studied for its inhibitory effects on enzymes such as mushroom tyrosinase. It acts as a competitive inhibitor.
The aldehyde group of 4-tert-butylbenzaldehyde can form a Schiff base with a primary amino group in the active site of the tyrosinase enzyme.[4] This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's activity.
Caption: Competitive inhibition of mushroom tyrosinase by 4-tert-Butylbenzaldehyde.
Conclusion
This technical guide has provided a detailed summary of the key physical properties of 4-tert-Butylbenzaldehyde, essential for its application in research and development. The outlined experimental protocols offer a foundation for the accurate measurement of these properties, while the diagrams illustrate its synthetic origin and a significant biochemical interaction. This information serves as a valuable resource for professionals in the fields of chemistry and drug development.
References
- 1. Page loading... [guidechem.com]
- 2. Method for synthesizing 4-tert-butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. Kinetic of mushroom tyrosinase inhibition by benzaldehyde derivatives | Semantic Scholar [semanticscholar.org]
- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis Methods of 4-tert-butylbenzaldehyde | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 10. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 11. davjalandhar.com [davjalandhar.com]
- 12. cdc.gov [cdc.gov]
An In-depth Technical Guide on the Solubility and Stability of 4-tert-Butylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-tert-Butylbenzaldehyde (also known as 4-(1,1-dimethylethyl)benzaldehyde), a key intermediate in the synthesis of pharmaceuticals, fragrances, and dyes. Understanding these core properties is critical for its effective use in research, development, and manufacturing.
Core Properties of 4-tert-Butylbenzaldehyde
4-tert-Butylbenzaldehyde is a colorless to pale yellow liquid with a characteristic almond-like odor. Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 939-97-9 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol [1] |
| Density | 0.97 g/mL at 25 °C[2] |
| Boiling Point | 246-248.7 °C[3][4] |
| Flash Point | 101 °C (closed cup)[3] |
| Refractive Index | n20/D 1.53[2] |
Solubility Profile
| Solvent | Quantitative Solubility | Qualitative Solubility |
| Water | 54.18 mg/L @ 25 °C (estimated)[5] | Sparingly soluble[6] |
| Methanol | Not available | Soluble[3] |
| Ethanol | Not available | A Schiff base reaction using 4-tert-butylbenzaldehyde has been carried out in ethanol, suggesting its solubility in this solvent.[3] |
| Acetone | Not available | Not available |
| Dichloromethane | Not available | Not available |
| Ethyl Acetate | Not available | Not available |
Scientists can infer solubility in other organic solvents based on the principle of "like dissolves like." Given its aromatic structure with an alkyl substituent, 4-tert-Butylbenzaldehyde is expected to be soluble in many common organic solvents such as toluene, acetone, ethyl acetate, and dichloromethane.
Stability Characteristics
4-tert-Butylbenzaldehyde exhibits sensitivities to certain environmental conditions, which are crucial to consider for storage and handling to maintain its chemical integrity.
| Condition | Stability Profile |
| Air/Oxygen | Sensitive to air.[7] It is recommended to store under an inert gas.[3] The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. |
| Light | Sensitive to light.[7] It should be stored in a dark place.[3] Photodegradation can occur, potentially leading to the formation of various by-products. |
| Temperature | Stable under standard ambient conditions (room temperature).[8] High temperatures should be avoided. |
| pH | Stable in neutral aqueous solutions. The aldehyde functionality can undergo reactions under strongly acidic or basic conditions. |
| Chemical Incompatibility | Violent reactions are possible with strong oxidizing agents.[9] |
| Biodegradability | Readily biodegradable.[9] |
Potential Degradation Pathways
While specific degradation pathways for 4-tert-Butylbenzaldehyde are not extensively detailed in the literature, logical pathways can be inferred based on the reactivity of the benzaldehyde moiety. The primary degradation routes are expected to be oxidation and photodegradation.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of 4-tert-Butylbenzaldehyde are provided below. These are based on internationally recognized guidelines.
Determination of Water Solubility (Adapted from OECD Guideline 105)
This protocol outlines the flask method, suitable for substances with a solubility of 10 mg/L or more.
Methodology:
-
Preparation: Add an excess amount of 4-tert-Butylbenzaldehyde to a known volume of deionized water in a flask. The excess is necessary to ensure saturation.
-
Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24 to 48 hours). Preliminary tests can determine the optimal equilibration time.
-
Phase Separation: Cease agitation and allow the mixture to stand at the test temperature to allow for phase separation. To ensure the removal of all undissolved material, the aqueous phase should be centrifuged or filtered through a syringe filter that does not interact with the analyte.
-
Analysis: Quantify the concentration of 4-tert-Butylbenzaldehyde in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.
Stability Testing: Forced Degradation Studies (Adapted from ICH Q1A(R2) Guidelines)
Forced degradation studies are essential to understand the intrinsic stability of a substance and to identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of 4-tert-Butylbenzaldehyde in suitable solvents (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic and Basic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 60 °C).
-
Oxidation: Treat the sample solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3%), at room temperature.
-
Photostability: Expose the sample solution to a light source according to ICH Q1B guidelines (e.g., a Xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark.
-
Thermal Stress: Store the sample solution at an elevated temperature (e.g., 60 °C) in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary).
-
Analysis: Analyze the stressed samples using a validated, stability-indicating HPLC method that can separate the parent compound from any degradation products.
-
Identification of Degradants: If significant degradation is observed, identify the structure of the degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion
This technical guide provides essential information on the solubility and stability of 4-tert-Butylbenzaldehyde. While some quantitative data is available, further experimental determination of its solubility in a broader range of organic solvents would be beneficial for various applications. Its sensitivity to air and light necessitates careful handling and storage to ensure its quality and prevent degradation. The provided experimental protocols, based on established international guidelines, offer a framework for researchers to conduct their own detailed assessments of these critical properties.
References
- 1. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-ブチルベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-tert-Butylbenzaldehyde | 939-97-9 [chemicalbook.com]
- 4. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. 4-tert-butyl benzaldehyde, 939-97-9 [thegoodscentscompany.com]
- 6. OECD 301B Sustainable Guide [smartsolve.com]
- 7. 4-tert-Butylbenzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
4-tert-Butylbenzaldehyde safety data sheet (SDS) information
An In-depth Technical Guide to the Safety of 4-tert-Butylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for 4-tert-Butylbenzaldehyde, compiled from Safety Data Sheets (SDS) and toxicological resources. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards, handling procedures, and emergency protocols associated with this chemical.
Chemical and Physical Properties
4-tert-Butylbenzaldehyde is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O | [2] |
| Molecular Weight | 162.23 g/mol | [2][3] |
| CAS Number | 939-97-9 | [2][4] |
| EC Number | 213-367-9 | [5][6] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 130 °C at 25 mmHg (33 hPa) | [2][5][7] |
| Density | 0.97 g/mL at 25 °C | [2][5][7] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [5][6] |
| Solubility in Water | Soluble | [4][8] |
| log Pow (Octanol/Water Partition Coefficient) | 3.1 at 25 °C (77 °F) | [7] |
| Refractive Index | n20/D 1.53 | [2][5] |
Hazard Identification and GHS Classification
4-tert-Butylbenzaldehyde is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, skin sensitization, and suspected reproductive toxicity.[3][7] It is also very toxic to aquatic life.[3][9]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
GHS Pictograms:
Toxicological Information
The toxicological profile of 4-tert-Butylbenzaldehyde has been evaluated through various studies. A summary of the key findings is presented below.
| Toxicological Endpoint | Species | Route | Result | Guideline |
| Acute Oral Toxicity (LD50) | Rat (male and female) | Oral | 50.6 mg/kg | OECD Test Guideline 401 |
| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2,000 mg/kg | - |
| Skin Corrosion/Irritation | Rabbit | Dermal | No skin irritation (24 h) | OECD Test Guideline 404 |
| Serious Eye Damage/Eye Irritation | Rabbit | Ocular | No eye irritation | OECD Test Guideline 405 |
| Germ Cell Mutagenicity | S. typhimurium | - | Negative (Ames test) | - |
| Reproductive Toxicity | - | - | Suspected of damaging fertility. | [7][9] |
Mechanism of Reproductive Toxicity
While the specific signaling pathways for 4-tert-butylbenzaldehyde-induced reproductive toxicity are not fully elucidated in the available literature, research on structurally similar compounds, such as those metabolized to para-tert-butyl-benzoic acid (p-TBBA), suggests a potential mechanism. Studies on p-TBBA indicate that it can disrupt spermatogenesis, particularly in the later stages.[10] This toxicity is associated with the formation of CoA-conjugates, which can interfere with lipid balance and other CoA-dependent pathways crucial for energy production and redox systems within the testes.[10] It is plausible that 4-tert-butylbenzaldehyde may undergo metabolism to a similar benzoic acid derivative, thereby exerting its reproductive toxicity through a comparable mechanism. However, further research is required to confirm this hypothesis for 4-tert-butylbenzaldehyde itself.
Experimental Protocols
The toxicological data presented above are based on standardized OECD test guidelines. The methodologies for these key experiments are detailed below.
OECD Test Guideline 401: Acute Oral Toxicity
This guideline outlines the procedure for determining the acute oral toxicity of a substance.[7][11][12]
Methodology:
-
Test Animals: Healthy young adult rodents (typically rats) are used.[7] Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[7]
-
Fasting: Animals are fasted before the administration of the test substance (e.g., overnight for rats).[7]
-
Administration: The test substance is administered orally by gavage in a single dose.[7] If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.[7]
-
Dosage: At least 5 rodents are used per dose level, all of the same sex.[7] The doses are chosen based on a range-finding test.[7]
-
Observation Period: Animals are observed for a period of at least 14 days.[13]
-
Observations: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Attention is directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
-
Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.[1][8][13]
Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal.[13] Untreated skin areas serve as a control. The degree of irritation is scored at specified intervals.[13]
Methodology:
-
Test Animal: The albino rabbit is the preferred species.[13]
-
Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of the skin (approximately 6 cm²).[13]
-
Exposure: The exposure period is 4 hours.[13] After exposure, the residual test substance is removed.[13]
-
Observation Period: The skin is examined for erythema and edema, and the responses are scored at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended up to 14 days if the responses persist.[13]
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline evaluates the potential of a substance to cause eye irritation or corrosion.[3][4][5][9][14]
Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal; the untreated eye serves as a control.[5][14] The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[5][9]
Methodology:
-
Test Animal: Healthy young adult albino rabbits are used.[14]
-
Anesthesia: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[3][9]
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[4]
-
Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[4] The duration of the study should be sufficient to evaluate the reversibility of the effects.[3][14]
-
Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[5]
OECD Test Guideline 107: Partition Coefficient (n-octanol/water)
This guideline describes the shake flask method for determining the octanol/water partition coefficient (Pow).[6][15][16]
Principle: The partition coefficient is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of two largely immiscible solvents, in this case, n-octanol and water.[6][16]
Methodology:
-
Temperature: The test is conducted at a constant temperature between 20 and 25 °C.[6][16]
-
Procedure: Accurately measured amounts of n-octanol, water, and the test substance are placed in a vessel.[6] The mixture is shaken until equilibrium is reached.[16]
-
Phase Separation: The two phases are separated, typically by centrifugation.[6][16]
-
Analysis: The concentration of the test substance in each phase is determined using an appropriate analytical method (e.g., photometry, gas chromatography, or HPLC).[6][16]
-
Calculation: The Pow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is usually expressed as its logarithm to base ten (log Pow).[6]
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[9] Use personal protective equipment. Ensure adequate ventilation.[9] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[9] Containers that are opened must be carefully resealed and kept upright to prevent leakage. Store in a cool place.[9] Store locked up.[7] |
| Incompatibilities | Strong oxidizing agents. |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Handle in accordance with good industrial hygiene and safety practice.[7] Use in a well-ventilated area. |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Handle with gloves.[7] Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[7] |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |
| Hygiene Measures | Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face after working with the substance.[7] |
First-Aid Measures
In case of exposure, immediate medical attention is required.
| Exposure Route | First-Aid Measure |
| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[7] |
| If on Skin | Take off immediately all contaminated clothing. Wash with plenty of soap and water.[7] If skin irritation or rash occurs, get medical advice/attention.[7] |
| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9] |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13] |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] |
| Special Hazards | Carbon oxides. |
| Firefighter Protection | Wear self-contained breathing apparatus for firefighting if necessary.[9] |
Accidental Release Measures
| Aspect | Recommendation |
| Personal Precautions | Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[9] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[9] |
| Containment and Cleaning | Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[9] |
Visualizations
Logical Relationship: Personal Protective Equipment (PPE) Selection
Caption: PPE selection workflow for handling 4-tert-Butylbenzaldehyde.
Experimental Workflow: Acute Oral Toxicity (OECD 401)
Caption: Workflow for an acute oral toxicity study following OECD Guideline 401.
References
- 1. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. nucro-technics.com [nucro-technics.com]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Acute eye irritation oecd | PPTX [slideshare.net]
- 10. Towards the mechanism of spermatotoxicity of p-tert-butyl-alpha-methylhydrocinnamic aldehyde: inhibition of late stage ex-vivo spermatogenesis in rat seminiferous tubule cultures by para-tert-butyl- benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. scribd.com [scribd.com]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. oecd.org [oecd.org]
- 16. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
Spectroscopic Profile of 4-Butylbenzaldehyde Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for two isomers of 4-Butylbenzaldehyde: 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. This document presents a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a crucial reference for researchers and professionals involved in chemical synthesis, characterization, and drug development.
Spectroscopic Data Summary
The quantitative spectroscopic data for 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde are summarized in the following tables for clear comparison.
4-n-Butylbenzaldehyde Spectroscopic Data
| ¹H NMR (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| 9.98 | Aldehyde (-CHO) |
| 7.78 | Aromatic (ortho to -CHO) |
| 7.35 | Aromatic (ortho to -CH₂CH₂CH₂CH₃) |
| 2.68 | Benzylic Methylene (-CH₂) |
| 1.62 | Methylene (-CH₂CH₂CH₃) |
| 1.37 | Methylene (-CH₂CH₃) |
| 0.93 | Methyl (-CH₃) |
| ¹³C NMR (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| 192.2 | Aldehyde Carbonyl (C=O) |
| 150.0 | Aromatic (C-CH₂CH₂CH₂CH₃) |
| 134.5 | Aromatic (C-CHO) |
| 129.8 | Aromatic (CH, ortho to -CHO) |
| 129.2 | Aromatic (CH, ortho to -CH₂CH₂CH₂CH₃) |
| 35.9 | Benzylic Methylene (-CH₂) |
| 33.3 | Methylene (-CH₂CH₂CH₃) |
| 22.3 | Methylene (-CH₂CH₃) |
| 13.9 | Methyl (-CH₃) |
| Infrared (IR) Spectroscopy | |
| Wavenumber (cm⁻¹) | Assignment |
| ~2958, 2929, 2871 | C-H stretch (aliphatic) |
| ~2820, 2720 | C-H stretch (aldehyde) |
| ~1703 | C=O stretch (carbonyl) |
| ~1607, 1577 | C=C stretch (aromatic) |
| Mass Spectrometry (Electron Ionization) | |
| m/z | Assignment |
| 162 | [M]⁺ (Molecular Ion) |
| 133 | [M-CHO]⁺ |
| 119 | [M-C₃H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
4-tert-Butylbenzaldehyde Spectroscopic Data
| ¹H NMR (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| 9.98[1] | Aldehyde (-CHO) |
| 7.82[1] | Aromatic (ortho to -CHO) |
| 7.55[1] | Aromatic (ortho to -C(CH₃)₃) |
| 1.35[1] | tert-Butyl (-C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| 192.1[2] | Aldehyde Carbonyl (C=O) |
| 158.5[2] | Aromatic (C-C(CH₃)₃) |
| 134.1[2] | Aromatic (C-CHO) |
| 129.7[2] | Aromatic (CH, ortho to -CHO) |
| 126.0[2] | Aromatic (CH, ortho to -C(CH₃)₃) |
| 35.4[2] | Quaternary Carbon (-C(CH₃)₃) |
| 31.1[2] | Methyl (-C(CH₃)₃) |
| Infrared (IR) Spectroscopy | |
| Wavenumber (cm⁻¹) | Assignment |
| ~2965 | C-H stretch (aliphatic) |
| ~2870, 2730 | C-H stretch (aldehyde) |
| ~1705 | C=O stretch (carbonyl) |
| ~1610, 1570 | C=C stretch (aromatic) |
| Mass Spectrometry (Electron Ionization) | |
| m/z | Assignment |
| 162[1] | [M]⁺ (Molecular Ion) |
| 147[1] | [M-CH₃]⁺ |
| 119[1] | [M-C₃H₇]⁺ or [M-CHO-CH₄]⁺ |
| 91[1] | [C₇H₇]⁺ (Tropylium ion) |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample, from initial preparation to final data interpretation.
Caption: Generalized workflow for spectroscopic analysis of a chemical sample.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is sufficient for analysis (typically around 4-5 cm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol, and allow it to dry completely.
-
Place a single drop of the neat liquid this compound isomer directly onto the center of the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample analysis.
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. An ATR correction may also be applied.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the this compound isomer (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.
-
Transfer the solution to a GC vial.
GC Parameters:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
Data Analysis: The total ion chromatogram (TIC) is used to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then extracted and analyzed for the molecular ion and fragmentation pattern.
References
A Technical Guide to the Structural Isomers and Analogs of 4-Butylbenzaldehyde for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers and analogs of 4-butylbenzaldehyde, a class of compounds with significant potential in medicinal chemistry. The document details their synthesis, physicochemical properties, and biological activities, with a focus on their applications in drug discovery and development. Experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research.
Structural Isomers of Butylbenzaldehyde
The substitution of a butyl group on the benzaldehyde scaffold can result in twelve distinct structural isomers, arising from the four isomers of the butyl group (n-butyl, sec-butyl, isobutyl, and tert-butyl) and their possible positions (ortho, meta, and para) on the benzene ring. The para-substituted isomers are of particular interest in various applications.
Physicochemical Properties of this compound Isomers
The arrangement of the butyl group significantly influences the physicochemical properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. A summary of key properties for the para-substituted isomers is presented below.
| Property | 4-n-Butylbenzaldehyde | 4-Isobutylbenzaldehyde | 4-sec-Butylbenzaldehyde | 4-tert-Butylbenzaldehyde |
| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₄O | C₁₁H₁₄O | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol | 162.23 g/mol | 162.23 g/mol | 162.23 g/mol |
| CAS Number | 1200-14-2[1] | 40150-98-9[2][3][4][5] | 27798-94-3 (S-isomer)[6] | 939-97-9[7][8] |
| Appearance | Liquid | Colorless Oil[2][5] | - | Colorless to pale yellow liquid[8][9][10] |
| Boiling Point (°C) | 250-263[11] | 258[2][3] | - | 248.7[8] |
| Density (g/mL at 25°C) | 0.968[11] | 0.96[2][5] | - | 0.97[8] |
| Refractive Index (n20/D) | 1.522[11] | 1.5210-1.5250[2][3] | - | 1.53 |
| Water Solubility | - | 50.32 mg/L (est.)[12] | - | 120 mg/L[8] |
Synthesis of Butylbenzaldehyde Isomers
The synthesis of butylbenzaldehyde isomers can be achieved through various established organic reactions. The choice of method often depends on the desired isomer and the available starting materials.
General Synthetic Approaches
-
Friedel-Crafts Acylation followed by Reduction: A common route involves the Friedel-Crafts acylation of benzene with an appropriate acyl halide or anhydride to form a butylphenone, which is then reduced to the corresponding butylbenzene. Subsequent formylation, for instance via the Gattermann-Koch reaction, introduces the aldehyde group.[13]
-
Oxidation of Butylbenzyl Alcohols: The corresponding butylbenzyl alcohol can be oxidized to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).
-
Direct Formylation of Butylbenzenes: Methods like the Vilsmeier-Haack or Gattermann-Koch reaction can be used to directly introduce the formyl group onto the butylbenzene ring.[13] However, this can lead to a mixture of ortho and para isomers, necessitating purification.
Experimental Protocol: Gattermann-Koch Reaction for 4-n-Butylbenzaldehyde[14]
This protocol outlines a general procedure for the formylation of n-butylbenzene to yield 4-n-butylbenzaldehyde.
Materials:
-
n-Butylbenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous cuprous chloride (CuCl)
-
Dry hydrogen chloride (HCl) gas
-
Carbon monoxide (CO) gas
-
Anhydrous diethyl ether
-
Ice-water bath
-
Standard glassware for organic synthesis
Procedure:
-
Set up a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser protected by a calcium chloride tube.
-
In the flask, prepare a suspension of anhydrous aluminum chloride and a catalytic amount of cuprous chloride in anhydrous diethyl ether, cooled in an ice-water bath.
-
Bubble a mixture of dry hydrogen chloride gas and carbon monoxide gas through the stirred suspension.
-
Slowly add n-butylbenzene to the reaction mixture while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice and water to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with a dilute sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4-n-butylbenzaldehyde.
References
- 1. 4-tert-butylbenzaldehyde - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 4-Isobutylbenzaldehyde | 40150-98-9 [chemicalbook.com]
- 3. 40150-98-9 CAS MSDS (4-Isobutylbenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Isobutylbenzaldehyde | CAS#:40150-98-9 | Chemsrc [chemsrc.com]
- 5. labproinc.com [labproinc.com]
- 6. (S)-4-(sec-Butyl)benzaldehyde | C11H14O | CID 95357839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-tert-Butylbenzaldehyde | 939-97-9 [chemicalbook.com]
- 8. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. 4-tert-butyl benzaldehyde, 939-97-9 [thegoodscentscompany.com]
- 11. 4-N-BUTYLBENZALDEHYDE | 1200-14-2 [chemicalbook.com]
- 12. 4-isobutyl benzaldehyde, 40150-98-9 [thegoodscentscompany.com]
- 13. homework.study.com [homework.study.com]
discovery and history of 4-Butylbenzaldehyde synthesis
An In-depth Technical Guide to the Synthesis of 4-Butylbenzaldehyde: Discovery and History
This technical guide provides a comprehensive overview of the discovery and historical development of synthesis methods for 4-tert-butylbenzaldehyde, a significant aromatic aldehyde. Due to its industrial relevance and the wealth of available literature, this document focuses on 4-tert-butylbenzaldehyde, an important intermediate in the fragrance, agrochemical, and pharmaceutical industries.[1][2] The evolution of its synthesis reflects a broader trend in chemical manufacturing, moving from classical, often hazardous methods to more efficient, selective, and environmentally benign processes.
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparison, and visualizations of reaction pathways and workflows.
Oxidation of 4-tert-Butyltoluene
The oxidation of the methyl group of 4-tert-butyltoluene is a primary and industrially significant route for the synthesis of 4-tert-butylbenzaldehyde. This approach has evolved from the use of stoichiometric chemical oxidants to more sustainable electrochemical methods.
Chemical Oxidation
Historically, the use of strong, inorganic oxidizing agents was a common method for the production of aromatic aldehydes.[3]
Experimental Protocol: Oxidation with Manganese Dioxide
This protocol is based on the traditional industrial chemical oxidation method.[3]
-
Reaction Setup : In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 4-tert-butyltoluene and a solution of sulfuric acid.
-
Addition of Oxidant : Gradually add manganese dioxide (MnO₂) to the stirred mixture. The reaction is exothermic and the temperature should be controlled.
-
Reaction Conditions : Heat the mixture to maintain a specific reaction temperature and stir for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., gas chromatography).
-
Work-up : After cooling, the reaction mixture is filtered to remove manganese salts. The organic layer is separated, washed with water and a dilute base to remove acidic impurities, and then dried.
-
Purification : The crude 4-tert-butylbenzaldehyde is purified by fractional distillation under reduced pressure.
Quantitative Data: Chemical Oxidation of 4-tert-butyltoluene
| Oxidizing Agent | Catalyst/Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Purity (%) | Reference |
| MnO₂ | H₂SO₄ | - | - | >90 | High | [3] |
| H₂O₂ | Co²⁺-Br⁻ | 25-30 | 80 | - | - | [3] |
| H₂O₂ | Ce³⁺-Br⁻, Acetic Acid, 70°C | 41 | 59 | - | - | [3] |
| O₂ | Co-Mn-HMS, Acetonitrile | 43.7 | - | 27.4 | - | [4] |
Logical Workflow for Chemical Oxidation
Caption: Workflow for the chemical oxidation of 4-tert-butyltoluene.
Electrochemical Oxidation
Electrochemical methods represent a more modern and sustainable approach to the synthesis of 4-tert-butylbenzaldehyde, avoiding the need for stoichiometric amounts of chemical oxidants.[5] This method is used on an industrial scale by companies like BASF and Givaudan.[5] The reaction typically involves the anodic oxidation of 4-tert-butyltoluene in methanol, leading to the formation of 4-tert-butylbenzaldehyde dimethyl acetal, which is then hydrolyzed to the final product.[1][6]
Experimental Protocol: Direct Anodic Oxidation
The following is a generalized protocol based on literature descriptions.[1][6]
-
Electrolyte Preparation : Prepare a solution of 4-tert-butyltoluene in methanol containing a supporting electrolyte such as sodium perchlorate (NaClO₄) or sulfuric acid (H₂SO₄).
-
Electrochemical Cell : Use an undivided electrochemical cell with graphite electrodes.
-
Electrolysis : Apply a constant current density to the cell. The temperature of the electrolyte is controlled using a heat exchanger. The reaction progress is monitored by sampling the electrolyte and analyzing it by HPLC.
-
Work-up : Upon completion, the solvent is removed, and the resulting acetal is hydrolyzed using an acidic aqueous solution.
-
Purification : The resulting 4-tert-butylbenzaldehyde is extracted with an organic solvent, washed, dried, and purified by vacuum distillation.
Quantitative Data: Electrochemical Oxidation of 4-tert-butyltoluene
| Supporting Electrolyte | Anode Material | Product | Conversion (%) | Yield (%) | Current Efficiency (%) | Reference |
| H₂SO₄ | Graphite | 4-tert-butylbenzaldehyde dimethyl acetal | - | 86 | 85 | [6] |
| NaClO₄ | Graphite | 4-tert-butylbenzaldehyde dimethyl acetal | - | - | - | [1] |
Reaction Pathway for Electrochemical Oxidation
Caption: Electrochemical synthesis of 4-tert-butylbenzaldehyde.
Halogenation Followed by Hydrolysis or Sommelet Reaction
This classical route involves the radical halogenation of the methyl group of 4-tert-butyltoluene, followed by a hydrolysis or a Sommelet reaction to yield the aldehyde.[7][8]
Experimental Protocol: Bromination and Sommelet Reaction
This protocol is based on a patented process.[7][8]
-
Bromination : 4-tert-butyltoluene is brominated without a solvent using bromine at a high temperature (e.g., 183-190°C) to produce a mixture of 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide.[8]
-
Sommelet Reaction : The resulting mixture of bromides is reacted with hexamine (hexamethylenetetramine) in the presence of water. The reaction is typically carried out at reflux temperature (around 90-105°C).[7][8]
-
Hydrolysis : The intermediate formed from the Sommelet reaction is hydrolyzed in situ to 4-tert-butylbenzaldehyde.
-
Work-up and Purification : The organic layer is separated, washed, and the crude product is purified by fractional distillation. Impurities like 4-tert-butylbenzonitrile may be removed by hydrolysis with sulfuric acid before distillation.[7]
Quantitative Data: Halogenation-Hydrolysis/Sommelet Reaction
| Halogenation Step | Subsequent Reaction | Overall Yield (%) | Purity (%) | Reference |
| Bromination (Yield: ~96%) | Sommelet Reaction & Hydrolysis | ~80 | >99.5 | [7][8] |
| Chlorination | Hydrolysis with Hexamethylenetetramine in Acetic Acid | 55-75 | 94.5 | [8] |
| Bromination | Hydrolysis with Formic Acid | 91.4 | 97.8 | [8] |
Workflow for the Sommelet Reaction Route
Caption: Synthesis via bromination and the Sommelet reaction.
Synthesis from Benzaldehyde Acetal and Isobutene
A more recent and innovative approach involves the direct introduction of the tert-butyl group onto a protected benzaldehyde derivative.[9]
Experimental Protocol
This protocol is derived from a patented method.[9]
-
Acetal Formation : Benzaldehyde is reacted with an orthoformate (e.g., trimethyl orthoformate) to form benzaldehyde dimethyl acetal. This reaction is typically carried out under reflux, and the resulting acetal is purified by vacuum distillation.[9]
-
Alkylation : The benzaldehyde dimethyl acetal is then reacted with isobutene in a sealed reactor in the presence of a catalyst (e.g., triphenylboron). The reaction is exothermic and the temperature is controlled.[9]
-
Quenching and Hydrolysis : After the reaction is complete, the mixture is cooled and quenched with an acidic aqueous solution (e.g., hydrochloric acid) to hydrolyze the acetal back to the aldehyde.[9]
-
Work-up and Purification : The product is extracted with an organic solvent, and the organic phase is concentrated. The crude product is then purified.
Quantitative Data: Synthesis from Benzaldehyde Acetal
| Step | Reactants | Catalyst | Yield (%) | Purity (%) | Reference |
| Acetal Formation | Benzaldehyde, Trimethyl orthoformate | - | 93.7 | 98.8 | [9] |
| Alkylation & Hydrolysis | Benzaldehyde dimethyl acetal, Isobutene | Triphenylboron | - | - | [9] |
Reaction Pathway for the Benzaldehyde Acetal Method
Caption: Synthesis of 4-tert-butylbenzaldehyde from benzaldehyde acetal.
Formylation of tert-Butylbenzene (Gattermann-Koch and Related Reactions)
The direct formylation of an aromatic ring is a classical method for the synthesis of aromatic aldehydes. The Gattermann-Koch reaction and its modifications are prime examples of such electrophilic aromatic substitution reactions.[10][11]
In the context of 4-tert-butylbenzaldehyde synthesis, this would involve the reaction of tert-butylbenzene with a formylating agent. The Gattermann-Koch reaction specifically uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst such as cuprous chloride.[11][12] The tert-butyl group is an ortho, para-directing group, and due to steric hindrance at the ortho position, the para-substituted product is expected to be the major isomer.
Due to the use of toxic and gaseous carbon monoxide under pressure, this method has seen less industrial application for this specific compound compared to the oxidation of 4-tert-butyltoluene.
General Reaction Mechanism
-
Formation of the Electrophile : Carbon monoxide and HCl react in the presence of AlCl₃ and CuCl to form a reactive formyl cation equivalent, [HCO]⁺.[12]
-
Electrophilic Aromatic Substitution : The aromatic ring of tert-butylbenzene attacks the formyl cation, leading to the formation of a sigma complex.
-
Deprotonation : A proton is lost from the sigma complex to restore the aromaticity of the ring, yielding 4-tert-butylbenzaldehyde.
Logical Relationship for Gattermann-Koch Formylation
Caption: Conceptual pathway for the Gattermann-Koch formylation of tert-butylbenzene.
References
- 1. journals.co.za [journals.co.za]
- 2. EP0045429A2 - Process for the preparation of 4-tert. butylbenzaldehydes - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. journals.co.za [journals.co.za]
- 7. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Method for synthesizing 4-tert-butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 10. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 11. testbook.com [testbook.com]
- 12. byjus.com [byjus.com]
The Pivotal Role of 4-Butylbenzaldehyde in Modern Organic Synthesis: A Technical Guide
An in-depth exploration for researchers, scientists, and drug development professionals on the synthesis, reactivity, and applications of 4-butylbenzaldehyde, a versatile aromatic aldehyde at the core of numerous chemical innovations.
Introduction
This compound, a substituted aromatic aldehyde, has emerged as a cornerstone in the field of organic chemistry. Its unique molecular architecture, featuring a reactive aldehyde functionality and a lipophilic butyl group on a benzene ring, makes it a highly valuable intermediate in the synthesis of a wide array of commercially significant compounds. This technical guide provides a comprehensive overview of the synthesis, key chemical transformations, and diverse applications of this compound, with a particular focus on its role in the fragrance, pharmaceutical, and materials science industries.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is crucial for its effective application in synthesis and research. The following tables summarize its key physical properties and spectroscopic data.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 130 °C at 25 mmHg | [3] |
| Density | 0.97 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.53 | [2] |
| CAS Number | 939-97-9 | [1] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | 9.98 (s, 1H, CHO), 7.82 (d, J=8.0 Hz, 2H, Ar-H), 7.55 (d, J=8.0 Hz, 2H, Ar-H), 1.35 (s, 9H, C(CH₃)₃) | [4][5] |
| ¹³C NMR (CDCl₃, 101 MHz) | 192.1, 158.5, 134.1, 129.7, 126.0, 35.4, 31.1 | [4] |
| IR (Neat) | 2965 (C-H, alkyl), 2870 (C-H, aldehyde), 1705 (C=O, aldehyde), 1605 (C=C, aromatic), 830 (C-H, p-substituted) cm⁻¹ | [6][7] |
| Mass Spectrum (EI) | m/z (%): 162 (M⁺, 23), 147 (100), 91 (30), 41 (10) | [5] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The most common industrial methods involve the oxidation of 4-tert-butyltoluene and the hydrolysis of 4-tert-butylbenzyl halides.
Oxidation of 4-tert-Butyltoluene
The direct oxidation of the methyl group of 4-tert-butyltoluene is a widely used industrial method. Various oxidizing agents can be employed, with manganese dioxide (MnO₂) in sulfuric acid being a traditional choice, often affording high yields of over 90%.[3]
Caption: Oxidation of 4-tert-butyltoluene.
Experimental Protocol: Oxidation with MnO₂
-
Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Reagents: 4-tert-butyltoluene is dissolved in a suitable solvent like glacial acetic acid.
-
Reaction: The solution is cooled in an ice bath, and a slurry of manganese dioxide in concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.[3]
-
Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then poured onto crushed ice, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine. After drying over anhydrous magnesium sulfate, the solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Sommelet Reaction
The Sommelet reaction provides an alternative route from 4-tert-butylbenzyl halides. The halide is first treated with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt, which is then hydrolyzed to yield the aldehyde.[8][9]
Caption: Sommelet reaction pathway.
Experimental Protocol: Sommelet Reaction
-
Salt Formation: 4-tert-butylbenzyl bromide is dissolved in a suitable solvent (e.g., chloroform or acetic acid), and hexamine is added. The mixture is heated under reflux to form the quaternary ammonium salt precipitate.[10]
-
Hydrolysis: After cooling, water is added to the reaction mixture, and it is heated again to hydrolyze the salt.
-
Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The resulting crude aldehyde is then purified by vacuum distillation.[10]
Key Reactions of this compound
The aldehyde functional group in this compound is highly reactive and participates in a variety of important organic transformations.
Aldol Condensation
This compound undergoes crossed aldol condensation with enolizable aldehydes or ketones. A prominent example is its reaction with propanal to form 4-tert-butyl-α-methyl cinnamaldehyde, a precursor to the widely used fragrance Lilial.[11][12]
Caption: Synthesis of Lilial via Aldol Condensation.
Experimental Protocol: Aldol Condensation with Propanal
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, this compound is dissolved in methanol.[13]
-
Catalyst: A catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, is added.[13]
-
Reaction: The mixture is cooled, and propanal is added dropwise while maintaining a low temperature to minimize the self-condensation of propanal.[13]
-
Work-up: After the reaction is complete, the mixture is neutralized with a dilute acid. The product is then extracted, and the organic layer is washed and dried.
-
Purification: The solvent is evaporated, and the resulting crude product is purified by distillation.
Oxidation to 4-Butylbenzoic Acid
This compound can be readily oxidized to the corresponding carboxylic acid, 4-tert-butylbenzoic acid, a valuable intermediate in the production of resins, perfumes, and PVC stabilizers.[14] Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid.
Experimental Protocol: Oxidation with KMnO₄
-
Reaction Setup: this compound is suspended in an aqueous solution containing a phase-transfer catalyst if a non-polar solvent is used.[15]
-
Oxidation: An aqueous solution of potassium permanganate is added portion-wise to the stirred mixture. The reaction is exothermic and may require cooling to maintain a moderate temperature.[15]
-
Work-up: The reaction is complete when the purple color of the permanganate disappears. The manganese dioxide byproduct is removed by filtration. The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the 4-tert-butylbenzoic acid.
-
Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.[15]
Reduction to 4-Butylbenzyl Alcohol
The aldehyde group can be selectively reduced to a primary alcohol, yielding 4-tert-butylbenzyl alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and high selectivity.[16][17]
Experimental Protocol: Reduction with NaBH₄
-
Reaction Setup: this compound is dissolved in a protic solvent such as methanol or ethanol.[16]
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride is added in small portions.
-
Work-up: After the reaction is complete, the mixture is acidified with a dilute acid (e.g., 1M HCl) to destroy the excess borohydride and the borate esters. The product is then extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated to give 4-tert-butylbenzyl alcohol, which can be purified by distillation or recrystallization.[18]
Grignard Reaction
As an electrophile, this compound reacts with Grignard reagents (organomagnesium halides) to form secondary alcohols. This reaction is a powerful tool for carbon-carbon bond formation.[19]
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
Reaction Setup: An oven-dried, three-necked flask is equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent: In the flask, magnesium turnings are covered with anhydrous diethyl ether. A solution of methyl bromide in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent.[20]
-
Reaction: Once the Grignard reagent has formed, a solution of this compound in anhydrous ether is added dropwise at a rate that maintains a gentle reflux.
-
Work-up: The reaction mixture is then carefully poured onto a mixture of ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Purification: The product is extracted into ether, and the organic layer is washed, dried, and concentrated. The resulting secondary alcohol can be purified by column chromatography or distillation.
Applications in Drug Development and Agrochemicals
This compound serves as a crucial starting material in the synthesis of various biologically active molecules.
Fenpropimorph Synthesis
A notable application is in the synthesis of the agricultural fungicide Fenpropimorph. The synthesis involves the aldol condensation of this compound with propanal, followed by hydrogenation to form 4-tert-butyl-2-methylpropanal. This intermediate is then reductively aminated with 2,6-dimethylmorpholine to yield Fenpropimorph.[21][22][23]
Caption: Synthetic pathway to Fenpropimorph.
While specific examples in marketed pharmaceuticals are less direct, the structural motif derived from this compound is of significant interest in medicinal chemistry. The tert-butylphenyl group is a common feature in the design of selective enzyme inhibitors and receptor antagonists due to its lipophilicity and steric bulk, which can enhance binding affinity and selectivity.
Conclusion
This compound is a versatile and indispensable building block in organic chemistry. Its straightforward synthesis and the diverse reactivity of its aldehyde group have established it as a key intermediate in the production of high-value chemicals. From the pleasant aroma of fragrances to the protective action of fungicides, the influence of this compound is widespread. The detailed protocols and data presented in this guide are intended to facilitate further research and development, empowering scientists to harness the full potential of this remarkable molecule in creating novel and impactful chemical entities.
References
- 1. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Page loading... [wap.guidechem.com]
- 4. rsc.org [rsc.org]
- 5. 4-tert-Butylbenzaldehyde (939-97-9) 1H NMR spectrum [chemicalbook.com]
- 6. 4-tert-Butylbenzaldehyde (939-97-9)FT-IR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 9. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102627538A - Preparation method of lilial - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. research-advances.org [research-advances.org]
- 16. Sodium Borohydride [commonorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. CN103275030A - Synthesis method of fenpropimorph - Google Patents [patents.google.com]
- 22. CN103275030B - Synthesis method of fenpropimorph - Google Patents [patents.google.com]
- 23. Fenpropimorph - Wikipedia [en.wikipedia.org]
4-tert-Butylbenzaldehyde: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-tert-Butylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a crucial and versatile building block in organic synthesis. Its unique structural features, characterized by a reactive aldehyde functionality and a sterically bulky tert-butyl group, impart specific properties that are leveraged in the synthesis of a wide array of valuable molecules. This technical guide provides a comprehensive overview of 4-tert-butylbenzaldehyde, encompassing its physicochemical properties, various synthetic routes for its preparation, and its application as a key intermediate in the production of fragrances, pharmaceuticals, and agrochemicals. Detailed experimental protocols for pivotal reactions, quantitative data, and visual representations of synthetic and biological pathways are presented to facilitate its practical application in research and development.
Physicochemical Properties of 4-tert-Butylbenzaldehyde
A thorough understanding of the physical and chemical properties of 4-tert-butylbenzaldehyde is fundamental for its effective use in synthesis. This data, compiled from various sources, is summarized in the table below for easy reference.[1][2][3]
| Property | Value |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| CAS Number | 939-97-9 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 130 °C at 25 mmHg |
| Density | 0.97 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.53 |
| Flash Point | 101 °C (closed cup) |
| Solubility | Sparingly soluble in water |
| InChI Key | OTXINXDGSUFPNU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)c1ccc(C=O)cc1 |
Synthesis of 4-tert-Butylbenzaldehyde
Several synthetic methodologies have been developed for the preparation of 4-tert-butylbenzaldehyde, each with its own advantages and limitations. The choice of a particular route often depends on the desired scale, purity requirements, and available starting materials.
Experimental Protocol: Synthesis via Oxidation of 4-tert-Butyltoluene
One common industrial method involves the oxidation of 4-tert-butyltoluene. A detailed experimental protocol is provided below.
Materials:
-
4-tert-butyltoluene
-
Manganese dioxide (MnO₂)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-tert-butyltoluene (1 equivalent) in dichloromethane, add manganese dioxide (2-3 equivalents).
-
Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture, maintaining the temperature below 30 °C using an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture through a pad of celite to remove the manganese salts.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford 4-tert-butylbenzaldehyde.
Applications as a Building Block in Synthesis
The reactivity of the aldehyde group, combined with the steric influence and lipophilicity of the tert-butyl group, makes 4-tert-butylbenzaldehyde a valuable precursor in the synthesis of several commercially important compounds.
Synthesis of Fragrance Ingredients: Lilial and Bourgeonal
4-tert-Butylbenzaldehyde is a key starting material for the synthesis of the popular fragrance ingredients Lilial (p-tert-butyl-α-methylhydrocinnamaldehyde) and Bourgeonal.[4][5] The synthesis involves a two-step process: an aldol condensation followed by hydrogenation.
Step 1: Aldol Condensation
-
In a reaction vessel, dissolve 4-tert-butylbenzaldehyde (1 equivalent) and a catalytic amount of potassium hydroxide in a suitable solvent such as methanol.
-
Cool the mixture to 10-15 °C.
-
Slowly add propanal (1-1.2 equivalents) to the cooled mixture while maintaining the temperature.
-
Stir the reaction mixture at this temperature for 2-4 hours.
-
Neutralize the reaction with a weak acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., toluene), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude intermediate, 4-tert-butyl-α-methylcinnamaldehyde.
Step 2: Hydrogenation
-
Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a catalytic amount of a hydrogenation catalyst, such as 5% palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 5-10 bar).
-
Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) until the reaction is complete (monitored by GC or TLC).
-
Filter off the catalyst and remove the solvent under reduced pressure.
-
Purify the resulting crude Lilial by vacuum distillation.
The synthesis of Bourgeonal follows a similar procedure, substituting propanal with acetaldehyde in the aldol condensation step.
Synthesis of the Fungicide Fenpropimorph
4-tert-Butylbenzaldehyde is a crucial intermediate in the synthesis of the systemic fungicide Fenpropimorph.[6][7] The synthesis involves an aldol condensation, followed by hydrogenation and a final reductive amination step.
Step 1 & 2: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal This intermediate is synthesized via the same aldol condensation and hydrogenation procedure as described for Lilial.
Step 3: Reductive Amination
-
In a reaction vessel, dissolve 3-(4-tert-butylphenyl)-2-methylpropanal (1 equivalent) and 2,6-dimethylmorpholine (1-1.2 equivalents) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of a reducing agent suitable for reductive amination, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). Alternatively, catalytic hydrogenation over a suitable catalyst (e.g., Pd/C or Raney Nickel) under a hydrogen atmosphere can be employed.
-
Stir the reaction at room temperature until the reaction is complete.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Remove the solvent under reduced pressure to obtain crude Fenpropimorph.
-
Purify the final product by vacuum distillation or column chromatography.
Role in Enzyme Inhibition: Mushroom Tyrosinase
4-tert-Butylbenzaldehyde has been identified as an inhibitor of mushroom tyrosinase, an enzyme involved in melanogenesis and enzymatic browning. Kinetic studies have revealed that it acts as an uncompetitive inhibitor of the diphenolase activity of the enzyme.[5]
Mechanism of Uncompetitive Inhibition
In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product. The bulky hydrophobic tert-butyl group at the para position of the benzaldehyde plays a significant role in the inhibitory activity.
Caption: Uncompetitive inhibition of mushroom tyrosinase by 4-tert-butylbenzaldehyde.
Experimental and Synthetic Workflows
To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the experimental workflows.
Workflow for the Synthesis of 4-tert-Butylbenzaldehyde
Caption: Experimental workflow for the synthesis of 4-tert-butylbenzaldehyde.
General Workflow for Fragrance and Agrochemical Synthesis
Caption: Synthetic workflow from 4-tert-butylbenzaldehyde to key products.
Conclusion
4-tert-Butylbenzaldehyde stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the diverse reactivity of its aldehyde group have enabled the efficient synthesis of a range of commercially significant molecules in the fragrance, pharmaceutical, and agrochemical industries. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals, facilitating the continued exploration and application of this important synthetic intermediate.
References
- 1. Fenpropimorph (Ref: CGA 101031) [sitem.herts.ac.uk]
- 2. EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph - Google Patents [patents.google.com]
- 3. RU2708669C2 - Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry - Google Patents [patents.google.com]
- 4. Lilial - Wikipedia [en.wikipedia.org]
- 5. Lilial - Descrizione [tiiips.com]
- 6. CN103275030B - Synthesis method of fenpropimorph - Google Patents [patents.google.com]
- 7. CN103275030A - Synthesis method of fenpropimorph - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Butylbenzaldehyde from 4-Butyltoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butylbenzaldehyde is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of various fine chemicals, including fragrances, pharmaceuticals, and agrochemicals. For instance, it is a precursor to Lilial, a widely used fragrance ingredient, and Fenpropimorph, a morpholine fungicide. The synthesis of this compound typically starts from 4-butyltoluene, leveraging the reactivity of the benzylic methyl group. This document outlines several common and effective methods for this transformation, providing detailed protocols and comparative data to assist researchers in selecting and implementing the most suitable synthetic route for their needs. The primary methods covered include electrochemical oxidation, catalytic oxidation using various oxidants, and a two-step process involving benzylic halogenation followed by hydrolysis.
Overview of Synthetic Methodologies
The conversion of 4-butyltoluene to this compound involves the selective oxidation of the benzylic methyl group. Achieving high selectivity for the aldehyde without over-oxidation to the corresponding carboxylic acid (4-butylbenzoic acid) is the principal challenge.
Several strategies have been developed:
-
Electrochemical Oxidation: A modern and industrially significant method that offers high selectivity and avoids harsh chemical oxidants. The reaction is often performed in methanol, yielding the this compound dimethyl acetal, which is readily hydrolyzed to the final product.[1][2][3]
-
Catalytic Liquid-Phase Oxidation: This approach uses transition metal catalysts, such as cobalt or manganese salts, with oxidants like oxygen (air), hydrogen peroxide (H₂O₂), or tert-butyl hydroperoxide (TBHP).[4][5] These methods are of great interest due to their potential for being environmentally benign and cost-effective.[5]
-
Halogenation-Hydrolysis Sequence: A classic two-step chemical route. It involves the radical bromination of the benzylic position of 4-butyltoluene, followed by hydrolysis of the resulting benzyl and benzal bromides to the aldehyde.[6][7]
Method 1: Direct Electrochemical Oxidation
Application Note: Direct anodic oxidation is a powerful and clean method for the synthesis of this compound from 4-butyltoluene.[8] This technique is notable for its application on an industrial scale by companies like BASF and Givaudan.[2] The oxidation is typically carried out in a methanolic solution, which acts as both the solvent and a reactant, to form the more stable this compound dimethyl acetal. This acetal protects the aldehyde from further oxidation. The acetal is then easily hydrolyzed to the desired aldehyde in a subsequent step. Using different supporting electrolytes can significantly influence the reaction's efficiency and yield.[1][8]
Experimental Protocol: Synthesis of this compound Dimethyl Acetal
Materials:
-
4-Butyltoluene (Substrate)
-
Methanol (Solvent)
-
Supporting Electrolyte (e.g., H₂SO₄, NaBF₄, or NaClO₄)
-
Graphite electrodes (Anode and Cathode)
-
Undivided electrochemical cell with external cooling/heating
-
DC power supply (Galvanostat)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Place the supporting electrolyte and 4-butyltoluene directly into the undivided electrochemical cell. For a lab-scale experiment, a typical ratio would be 200 g of 4-butyltoluene in 900 cm³ of methanol.[1]
-
Electrolyte Addition: Add methanol to the cell to dissolve the reactants and facilitate ion transport.
-
Electrolysis: Immerse the graphite anode and cathode into the solution. Begin stirring and maintain a constant current density (e.g., 1 to 10 A/dm²) using the galvanostat.[9]
-
Temperature Control: Maintain the reaction temperature, typically between 30-32°C, using the external cooling jacket.[9]
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them via Gas Chromatography (GC) to determine the conversion of 4-butyltoluene.
-
Work-up: Upon completion, terminate the electrolysis. If an acidic electrolyte like H₂SO₄ was used, neutralize the solution with a suitable base (e.g., sodium methoxide).
-
Isolation: Filter the solution to remove any insoluble materials. The methanol solvent is then removed under reduced pressure.
-
Purification: The crude product, this compound dimethyl acetal, can be purified by vacuum distillation (e.g., at 110°C, 4 mmHg) to yield a product with high purity (>99%).[1]
-
Hydrolysis (Optional): The purified acetal can be hydrolyzed to this compound by treatment with aqueous acid.
Data Presentation: Comparison of Supporting Electrolytes
| Supporting Electrolyte | Substrate Conversion (%) | Product Yield (%) | Current Efficiency (%) | Optimal Conditions |
| H₂SO₄ | ~90% | 86% (Acetal) | 85% | High current density, moderate temperature[1][8] |
| NaBF₄ | Variable | Moderate | Moderate | Factorial design suggests specific optimal concentrations[1] |
| NaClO₄ | Variable | Lower | Lower | May involve indirect oxidation mechanisms[1][8] |
Experimental Workflow
Caption: Workflow for Electrochemical Synthesis of this compound.
Method 2: Catalytic Oxidation with Hydrogen Peroxide
Application Note: The use of hydrogen peroxide (H₂O₂) as an oxidant represents a greener alternative to traditional heavy-metal oxidants. The reaction is typically catalyzed by transition metal salts, such as cobalt(II) acetate or cerium(III) acetate, in combination with bromide ions in an acetic acid solvent.[10][11] This system effectively oxidizes 4-butyltoluene to this compound. While this method is promising, the reaction can sometimes stop after partial conversion (25-30%), and controlling the selectivity to prevent over-oxidation to 4-butylbenzoic acid is critical.[4][5]
Experimental Protocol: Cobalt-Bromide Catalyzed H₂O₂ Oxidation
Materials:
-
4-Butyltoluene
-
Glacial Acetic Acid (Solvent)
-
Cobalt(II) Acetate Tetrahydrate (Catalyst)
-
Sodium Bromide (Co-catalyst)
-
30% Hydrogen Peroxide (Oxidant)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-butyltoluene, cobalt(II) acetate, and sodium bromide in glacial acetic acid.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 70°C) with vigorous stirring.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide to the reaction mixture dropwise over a period of 1-2 hours. Caution: The addition can be exothermic.
-
Reaction: Maintain the temperature and continue stirring for several hours (e.g., 6 hours) after the addition is complete.
-
Monitoring: Track the reaction's progress via TLC or GC analysis to observe the consumption of the starting material and the formation of the product.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Data Presentation: Representative Catalytic Performance
| Catalyst System | Substrate Conversion (%) | Aldehyde Selectivity (%) | Notes |
| Co(OAc)₂/Br⁻/H₂O₂ | 25 - 30% | ~80% | Reaction may cease after partial conversion.[5] |
| Ce(OAc)₃/Br⁻/H₂O₂ | 41% | 59% | Reaction carried out at 70°C.[5] |
| CoAPO-5/TBHP | 15.5% | 73.4% | Heterogeneous catalyst with tert-butyl hydroperoxide as oxidant.[4] |
Reaction Pathway
Caption: Catalytic Oxidation Pathway of 4-Butyltoluene.
Method 3: Benzylic Bromination and Hydrolysis
Application Note: This two-step method provides a robust, non-catalytic route to this compound. The first step is a radical-initiated bromination of 4-butyltoluene at the benzylic position using bromine, typically initiated by heat or light. This step produces a mixture of 4-butylbenzyl bromide and 4-butylbenzal bromide.[6] In the second step, this mixture is hydrolyzed to the aldehyde. A common method for this hydrolysis is the Sommelet reaction, which involves reacting the benzyl halide with hexamethylenetetramine (HMTA) followed by hydrolysis.[6][7] This process can achieve high yields and purity after purification.[7]
Experimental Protocol
Step A: Radical Bromination of 4-Butyltoluene
-
Reaction Setup: Charge a multi-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel with 4-butyltoluene.
-
Initiation: Heat the 4-butyltoluene to reflux (approx. 180-190°C) with vigorous stirring.
-
Bromine Addition: Add liquid bromine dropwise to the refluxing toluene over several hours. The reaction is initiated by the high temperature. Evolving HBr gas should be directed through a trap.
-
Completion: After the addition is complete, continue heating for another 30-60 minutes to ensure full reaction.
-
Result: The crude product is a mixture of unreacted starting material, 4-butylbenzyl bromide, and 4-butylbenzal bromide, which may solidify upon cooling. This mixture is often used directly in the next step.
Step B: Hydrolysis of Brominated Mixture (Sommelet Reaction)
-
Reaction Setup: Dissolve the crude product from Step A in a suitable solvent (e.g., acetic acid or an aqueous medium).
-
Reagent Addition: Add hexamethylenetetramine (HMTA) to the solution.
-
pH Adjustment: Adjust the pH of the mixture to a value between 2 and 7 to facilitate the reaction.[6]
-
Heating: Heat the mixture to reflux (e.g., 95-105°C) for several hours. The reaction forms a complex which then hydrolyzes in the aqueous environment.
-
Work-up: Cool the reaction mixture and separate the organic and aqueous phases.
-
Purification: Wash the organic layer, dry it, and remove the solvent. The crude this compound is then purified by fractional vacuum distillation to achieve high purity (>99.5%).[7]
Data Presentation: Typical Results
| Step | Intermediate/Product | Typical Yield | Typical Purity (after purification) |
| Bromination | Bromide Mixture | ~96% | N/A |
| Hydrolysis | This compound | ~94% (hydrolysis step) | >99.5% |
| Overall | This compound | ~80% | >99.5% [7] |
Experimental Workflow
Caption: Workflow for the Two-Step Bromination-Hydrolysis Synthesis.
References
- 1. journals.co.za [journals.co.za]
- 2. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. vapourtec.com [vapourtec.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. journals.co.za [journals.co.za]
- 9. US4298438A - Preparation of 4-tert.-butylbenzaldehyde - Google Patents [patents.google.com]
- 10. 4-tert-Butylbenzaldehyde 97 939-97-9 [sigmaaldrich.com]
- 11. 4-叔丁基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Electrochemical Oxidation of 4-tert-Butylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the electrochemical oxidation of 4-tert-butylbenzaldehyde. This method offers a green and efficient alternative to traditional chemical oxidation for the synthesis of 4-tert-butylbenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries.
Introduction
Electrochemical oxidation is a powerful technique for organic synthesis, utilizing electrical current to drive chemical reactions. This method avoids the need for stoichiometric amounts of hazardous and expensive oxidizing agents, often leading to cleaner reaction profiles and simpler work-up procedures. The oxidation of 4-tert-butylbenzaldehyde to 4-tert-butylbenzoic acid is a key transformation, and electrochemical methods offer precise control over reaction conditions, potentially leading to high yields and selectivities.
This document outlines two primary protocols for the electrochemical oxidation of 4-tert-butylbenzaldehyde: a direct oxidation method and a mediated oxidation method using a TEMPO catalyst.
Data Presentation
The following tables summarize quantitative data for the electrochemical oxidation of benzaldehyde, which serves as a useful proxy for estimating the performance of 4-tert-butylbenzaldehyde oxidation.
Table 1: Direct Electrochemical Oxidation of Benzaldehyde to Benzoic Acid
| Catalyst/Electrode | Electrolyte | Substrate Conc. | Potential/Current Density | Conversion (%) | Selectivity (%) | Faradaic Efficiency (%) | Reference |
| Au NPs on TiO₂ | 1 M KOH | 20 mM | 1.8 V vs. RHE | 29 | >99 | Not Reported | [1] |
| Au NPs on TiO₂ | 1 M KOH | 100 mM | 10 mA/cm² | Not Reported | >99 | Not Reported | [1] |
| MnO₂/(Ru₀.₃Ti₀.₇)O₂/Ti | Not Specified | Not Specified | 1.33 V vs. RHE | 49.34 | Not Reported | Not Reported | [2] |
Table 2: Mediated Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids
| Mediator | Substrate | Electrolyte | Current | Yield (%) | Reference |
| 4-Acetamido-TEMPO | Benzyl alcohol | Na₂HPO₄/NaH₂PO₄ buffer | 2.5 mA | 95 (for benzoic acid) | [3] |
| 4-Acetamido-TEMPO | Benzaldehyde | Na₂HPO₄/NaH₂PO₄ buffer | 2.5 mA | 98 (for benzoic acid) | [3] |
Experimental Protocols
Protocol 1: Direct Electrochemical Oxidation on a Metal Oxide Electrode
This protocol is adapted from the direct oxidation of benzaldehyde using a gold nanoparticle-modified titanium dioxide electrode.[1]
Materials:
-
4-tert-Butylbenzaldehyde
-
Potassium hydroxide (KOH)
-
Deionized water
-
Working Electrode: Gold nanoparticles supported on titanium dioxide (Au/TiO₂) (or a suitable alternative like platinum or glassy carbon)
-
Counter Electrode: Platinum wire or graphite rod
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Electrochemical cell (undivided or divided)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a 1 M KOH solution by dissolving the appropriate amount of KOH in deionized water.
-
Electrochemical Cell Setup:
-
Assemble the electrochemical cell with the working electrode, counter electrode, and reference electrode.
-
If using a divided cell, ensure the compartments are separated by a suitable membrane (e.g., Nafion®).
-
Add the 1 M KOH electrolyte to the cell.
-
-
Substrate Addition: Add 4-tert-butylbenzaldehyde to the electrolyte to a final concentration of 20-100 mM. Stir the solution to ensure homogeneity.
-
Electrolysis:
-
Connect the electrodes to the potentiostat/galvanostat.
-
Apply a constant potential (e.g., 1.8 V vs. RHE) or a constant current density (e.g., 10 mA/cm²) to the working electrode.
-
Monitor the reaction progress by techniques such as cyclic voltammetry, HPLC, or GC-MS to determine the consumption of the starting material and the formation of the product.
-
-
Work-up and Product Isolation:
-
After the reaction is complete (as determined by monitoring), disconnect the cell.
-
Acidify the electrolyte with an acid (e.g., HCl) to precipitate the 4-tert-butylbenzoic acid.
-
Collect the precipitate by filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum.
-
The product can be further purified by recrystallization if necessary.
-
Protocol 2: Mediated Electrochemical Oxidation using 4-Acetamido-TEMPO
This protocol is adapted from the 4-acetamido-TEMPO-catalyzed oxidation of alcohols and aldehydes.[3][4]
Materials:
-
4-tert-Butylbenzaldehyde
-
4-Acetamido-TEMPO (catalyst)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Acetonitrile
-
Deionized water
-
Working Electrode: Carbon felt or glassy carbon
-
Counter Electrode: Platinum wire or graphite rod
-
Electrochemical cell (undivided)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare an aqueous phosphate buffer solution (e.g., 0.1 M, pH 7) by dissolving NaH₂PO₄ and Na₂HPO₄ in deionized water.
-
Reaction Mixture:
-
In the electrochemical cell, dissolve 4-tert-butylbenzaldehyde and a catalytic amount of 4-acetamido-TEMPO (e.g., 1-5 mol%) in a mixture of acetonitrile and the phosphate buffer (e.g., 1:1 v/v).
-
-
Electrochemical Cell Setup:
-
Place the working and counter electrodes in the reaction mixture. An undivided cell is suitable for this setup.
-
-
Electrolysis:
-
Connect the electrodes to the potentiostat/galvanostat.
-
Apply a constant current (e.g., 2.5 mA) to the system.
-
Monitor the reaction by TLC, HPLC, or GC-MS.
-
-
Work-up and Product Isolation:
-
Once the starting material is consumed, stop the electrolysis.
-
Remove the acetonitrile by rotary evaporation.
-
Acidify the remaining aqueous solution with HCl to precipitate the 4-tert-butylbenzoic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the electrochemical oxidation of 4-tert-butylbenzaldehyde.
Caption: Proposed pathway for direct anodic oxidation of 4-tert-butylbenzaldehyde.
Conclusion
The electrochemical oxidation of 4-tert-butylbenzaldehyde presents a promising and environmentally friendly method for the synthesis of 4-tert-butylbenzoic acid. Both direct and mediated oxidation protocols offer viable routes, with the choice depending on the available equipment and desired reaction conditions. The provided protocols, adapted from reliable literature sources, serve as a strong starting point for researchers to develop and optimize this important transformation. Further investigation into electrode materials and reaction parameters could lead to even higher efficiencies and yields.
References
Application Notes and Protocols for Aldol Condensation Reactions of 4-Butylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Claisen-Schmidt condensation, a type of aldol condensation, utilizing 4-butylbenzaldehyde as a key reactant. This reaction is a valuable tool in organic synthesis for forming carbon-carbon bonds and generating α,β-unsaturated ketones, which are important intermediates in the synthesis of various bioactive molecules and materials.
Introduction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] The Claisen-Schmidt variant of this reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, such as this compound.[1] This specificity prevents self-condensation of the aldehyde, leading to higher yields of the desired crossed-aldol product. The resulting α,β-unsaturated ketones, also known as chalcones when derived from acetophenones, are scaffolds for a wide range of biologically active compounds.
This document outlines the synthesis of three classes of compounds via the reaction of this compound with acetone, cyclohexanone, and substituted acetophenones.
Reaction Mechanisms and Pathways
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism:
-
Enolate Formation: A base, typically hydroxide or alkoxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming an alkoxide intermediate.
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (aldol addition product).
-
Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes base-catalyzed dehydration to form a stable, conjugated α,β-unsaturated ketone. The formation of this conjugated system is the thermodynamic driving force for the reaction.
Below is a diagram illustrating the general reaction pathway.
General Mechanism of the Claisen-Schmidt Condensation.
Quantitative Data Summary
The following tables summarize the expected products and yields for the aldol condensation of this compound with various ketones. The data is compiled from literature reports of analogous reactions and specific examples where available.
Table 1: Reaction of this compound with Acetone
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Melting Point (°C) |
| (E)-4-(4-butylphenyl)but-3-en-2-one | C₁₅H₂₀O | 216.32 | ~90% (estimated) | N/A (Oil) |
| (1E,4E)-1,5-bis(4-butylphenyl)penta-1,4-dien-3-one | C₂₇H₃₄O | 374.56 | >90% | N/A |
Table 2: Reaction of this compound with Cyclohexanone
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Melting Point (°C) |
| (2E,6E)-2,6-bis(4-butylbenzylidene)cyclohexan-1-one | C₂₈H₃₄O | 386.57 | >90% | N/A |
Table 3: Reaction of this compound with Substituted Acetophenones (Chalcone Synthesis)
| Substituted Acetophenone | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| Acetophenone | (E)-1-phenyl-3-(4-butylphenyl)prop-2-en-1-one | C₁₉H₂₀O | 264.36 | 85-95% |
| 4-Methylacetophenone | (E)-1-(4-methylphenyl)-3-(4-butylphenyl)prop-2-en-1-one | C₂₀H₂₂O | 278.39 | 88% |
| 4-Bromoacetophenone | (E)-1-(4-bromophenyl)-3-(4-butylphenyl)prop-2-en-1-one | C₁₉H₁₉BrO | 343.26 | 85% |
Experimental Protocols
The following are detailed protocols for the synthesis of α,β-unsaturated ketones from this compound.
General Experimental Workflow
The general workflow for these reactions is depicted in the diagram below.
General Experimental Workflow.
Protocol 1: Synthesis of (1E,4E)-1,5-bis(4-butylphenyl)penta-1,4-dien-3-one
Materials:
-
This compound
-
Acetone
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
-
Prepare a solution of sodium hydroxide (e.g., 10% w/v in water).
-
In a round-bottom flask, combine this compound (2.0 equivalents) and acetone (1.0 equivalent).
-
Add ethanol as a solvent to dissolve the reactants.
-
While stirring, slowly add the sodium hydroxide solution to the flask.
-
Continue stirring at room temperature for 30 minutes to 2 hours. A precipitate should form during this time.
-
Cool the reaction mixture in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining NaOH, followed by a wash with a small amount of cold ethanol.
-
Recrystallize the product from hot ethanol to obtain the purified product.
-
Dry the crystals, weigh them, and calculate the percent yield.
-
Characterize the product using melting point, NMR, and IR spectroscopy.
Protocol 2: Synthesis of (2E,6E)-2,6-bis(4-butylbenzylidene)cyclohexan-1-one
Materials:
-
This compound
-
Cyclohexanone
-
Ethanol (95%)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
-
Prepare a solution of potassium hydroxide (e.g., 10% w/v in a 1:1 ethanol/water mixture).
-
In a round-bottom flask, dissolve cyclohexanone (1.0 equivalent) and this compound (2.0 equivalents) in ethanol.
-
With vigorous stirring, add the potassium hydroxide solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3-4 hours. A yellow solid should precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield the purified product.
-
Dry the product, determine the mass and percent yield, and characterize by appropriate spectroscopic methods.
Protocol 3: Synthesis of (E)-1-(Aryl)-3-(4-butylphenyl)prop-2-en-1-one (Chalcones)
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4-methylacetophenone, 4-bromoacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Conical vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Hirsch funnel or Büchner funnel
Procedure:
-
In a suitable reaction vessel, dissolve the substituted acetophenone (1.0 equivalent) and this compound (1.0 equivalent) in ethanol.
-
Prepare an aqueous solution of NaOH or KOH (e.g., 10-20%).
-
Add the base solution dropwise to the stirred solution of the carbonyl compounds.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
If the product oils out, scratch the flask to induce crystallization.
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Dry the purified product, record the yield, and characterize by melting point, NMR, and IR spectroscopy.
Product Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the vinylic protons of the α,β-unsaturated system, typically as doublets with a large coupling constant (~15-16 Hz) for the trans isomer. The aromatic protons and the protons of the butyl group will also have distinct signals.
-
¹³C NMR will show the carbonyl carbon signal at a characteristic downfield shift (around 190 ppm) and the signals for the sp² carbons of the double bond and the aromatic rings.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretch of the conjugated ketone, typically in the range of 1650-1680 cm⁻¹. The C=C stretch of the double bond will appear around 1600-1630 cm⁻¹.
Applications in Research and Drug Development
The α,β-unsaturated ketones synthesized through these protocols are versatile intermediates. The chalcone backbone is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:
-
Anticancer
-
Anti-inflammatory
-
Antioxidant
-
Antimicrobial
Researchers in drug development can utilize these protocols to synthesize novel chalcone derivatives and other α,β-unsaturated ketones for screening in various biological assays. The butyl group on the benzaldehyde moiety can enhance lipophilicity, which may influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Furthermore, these compounds can serve as building blocks for the synthesis of more complex heterocyclic systems.
References
Application Notes: 4-tert-Butylbenzaldehyde in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylbenzaldehyde (4-t-BB), a substituted aromatic aldehyde, is a versatile and crucial building block in organic synthesis.[1] Its unique structural features, particularly the bulky tert-butyl group, make it a valuable intermediate in the production of various fine chemicals, including active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and experimental protocols for the use of 4-tert-Butylbenzaldehyde in the synthesis of key pharmaceutical intermediates, with a focus on its role in producing antihypertensive and antidiabetic agents.
Chemical Profile:
-
CAS Number: 939-97-9[2]
-
Molecular Formula: C11H14O[2]
-
Molecular Weight: 162.23 g/mol [2]
-
Appearance: Colorless to light yellow liquid[3]
-
Key Applications: Intermediate for medicines, fragrances, dyes, and agricultural chemicals.[2][4][5]
Application 1: Synthesis of Valsartan Intermediate
Valsartan is a widely used angiotensin II receptor blocker (ARB) for the treatment of hypertension and heart failure.[6][7] The synthesis of Valsartan involves the construction of a biphenyl tetrazole moiety. While many synthetic routes exist, a key step often involves the coupling of a substituted benzyl derivative with a phenylboronic acid or a similar synthon. 4-tert-Butylbenzaldehyde can be a precursor to the necessary 4-bromobenzyl derivative used in these coupling reactions.
A common strategy involves the conversion of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde, which is then further functionalized. For instance, the aldehyde can be reduced to the corresponding alcohol and subsequently brominated, or the parent compound, 4-tert-butyltoluene, can be brominated to yield 4-tert-butylbenzyl bromide. This intermediate is then used in subsequent coupling steps.
A crucial part of the Valsartan synthesis is the coupling of an L-valine derivative with a biphenyl aldehyde intermediate via reductive amination.[8] The biphenyl aldehyde itself is typically formed through a Suzuki or Negishi coupling reaction.[6]
Logical Relationship: Role of 4-tert-Butylbenzaldehyde Precursors in Valsartan Synthesis
Caption: Precursor pathway to a key intermediate for Valsartan synthesis.
Experimental Protocol: Synthesis of Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate (Intermediate 5)
This protocol is adapted from a reported synthesis of a key Valsartan precursor via a Negishi reaction.[6] The starting material, Methyl N-pentanoyl-L-valinate (3), is alkylated using a brominated derivative sourced from the 4-tert-butyltoluene lineage.
Materials:
-
Methyl N-pentanoyl-L-valinate (Compound 3)
-
1-Bromo-4-(bromomethyl)benzene (Compound 4) - a related synthon to what would be derived from 4-tert-butyltoluene.
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Deionized water
-
Sodium sulfate (Na2SO4), anhydrous
Procedure:
-
To a solution of Methyl N-pentanoyl-L-valinate (3) (5.0 g, 23.25 mmol) and 1-bromo-4-(bromomethyl)benzene (4) (6.39 g, 25.58 mmol) in anhydrous tetrahydrofuran (80 mL), add sodium hydride (60% dispersion, 1.83 g, 46.51 mmol).[6]
-
Reflux the reaction mixture for 1 hour.
-
After cooling to room temperature, dilute the mixture with diethyl ether (100 mL).
-
Wash the organic phase successively with saturated aqueous NH4Cl (50 mL) and water (100 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuum.
-
The crude product is purified by column chromatography to yield Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate (5).[6]
Quantitative Data Summary
| Intermediate/Product | Reaction Type | Yield | Reference |
| Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate | N-Alkylation | 70% | [6] |
| Valsartan (overall from precursor 8) | Hydrolysis | - | [6] |
| Decarboxylative Coupling Product | Biaryl Coupling | 71-80% | [9] |
Application 2: Synthesis of Antidiabetic Drug Intermediates
4-tert-Butylbenzaldehyde serves as a starting material in the synthesis of various compounds evaluated for antidiabetic activity. One common synthetic strategy is the Knoevenagel condensation of the aldehyde with an active methylene compound, such as thiazolidine-2,4-dione, to create derivatives that are agonists of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ).[10]
Experimental Workflow: Synthesis of Thiazolidinedione Analogues
Caption: Workflow for synthesizing a thiazolidinedione-based antidiabetic agent.
Experimental Protocol: Synthesis of 5-(4-(tert-butyl)benzylidene)thiazolidine-2,4-dione
This protocol describes a typical Knoevenagel condensation for creating thiazolidinedione analogues for antidiabetic screening.[10]
Materials:
-
4-tert-Butylbenzaldehyde
-
Thiazolidine-2,4-dione
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Methanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve equimolar quantities of 4-tert-Butylbenzaldehyde (e.g., 0.2 mol) and thiazolidine-2,4-dione (0.2 mol) in toluene.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 6-8 hours, continuously removing the water formed during the reaction via the Dean-Stark trap.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product and wash it with cold methanol to remove unreacted starting materials and impurities.
-
Dry the purified product under vacuum.
-
Characterize the final compound using IR, 1H-NMR, and Mass Spectrometry.[10]
Quantitative Data Summary for Antidiabetic Activity
While specific yield data for the 4-tert-butylbenzaldehyde derivative was not detailed in the searched literature, related synthesized analogues showed significant antidiabetic activity.
| Compound Type | Test Model | Activity Metric | Result | Reference |
| Aryloxypropanolamine derivative | Streptozotocin-induced diabetic rats | % Decrease in blood glucose (6h) | 77.09% | |
| Thiazolidinedione analogues | Streptozotocin-induced diabetic mice | Significant activity | Comparable to Pioglitazone | [10] |
Other Key Reactions in Pharmaceutical Synthesis
4-tert-Butylbenzaldehyde is amenable to a variety of standard organic transformations that are critical in pharmaceutical synthesis.
-
Reductive Amination: This reaction is fundamental for creating C-N bonds and is used in the synthesis of a vast number of APIs.[11][12] It involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.[13] Sodium triacetoxyborohydride is a preferred reagent for this transformation due to its high selectivity and tolerance for various functional groups.[13]
-
Wittig Reaction: This reaction converts aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[14][15][16] It is a reliable method for C=C double bond formation.[17] The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of ylide and reaction conditions.[15][17]
-
Grignard Reaction: The addition of a Grignard reagent to 4-tert-butylbenzaldehyde provides a straightforward route to secondary alcohols, which are versatile intermediates for further functionalization in drug synthesis.[18]
General Synthesis Pathways Involving 4-tert-Butylbenzaldehyde
Caption: Key synthetic transformations of 4-tert-Butylbenzaldehyde.
Conclusion
4-tert-Butylbenzaldehyde is a commercially important chemical that serves as a pivotal intermediate in the synthesis of diverse pharmaceutical compounds.[4] Its utility is demonstrated in the construction of complex molecules like Valsartan and in the straightforward synthesis of novel compounds for antidiabetic research. The reactivity of its aldehyde functional group allows for a wide range of transformations, including C-N and C-C bond-forming reactions, making it an indispensable tool for medicinal chemists and professionals in drug development. Proper handling and storage are necessary to maintain its quality, as it can be sensitive to air and light.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-tert-Butylbenzaldehyde 97 939-97-9 [sigmaaldrich.com]
- 3. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 6. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Synthesis of valsartan via decarboxylative biaryl coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. gctlc.org [gctlc.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. Chemicals [chemicals.thermofisher.cn]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Butylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile and important class of organic compounds.[1][2] The synthesis of Schiff bases is typically achieved through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone.[1] These compounds and their metal complexes have garnered significant attention in medicinal and inorganic chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, antimalarial, anticancer, and anti-inflammatory properties.[1][3] The synthetic flexibility and the ability to introduce diverse functionalities by varying the aldehyde and amine precursors make them attractive targets in drug discovery and development.[4]
This document provides a detailed protocol for the synthesis of a Schiff base derived from 4-butylbenzaldehyde, a representative aromatic aldehyde. The outlined procedure is a general and widely applicable method for Schiff base formation.[5]
General Reaction Scheme
The formation of a Schiff base from this compound and a primary amine proceeds through a nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine. The reaction is often catalyzed by a small amount of acid.[6]
Caption: General synthesis of a Schiff base from this compound.
Experimental Protocol: Synthesis of N-(4-butylbenzylidene)aniline
This protocol details the synthesis of N-(4-butylbenzylidene)aniline, a representative Schiff base formed from this compound and aniline.
Materials and Equipment:
-
This compound
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol. In a separate beaker, dissolve an equimolar amount of aniline in absolute ethanol.[4]
-
Reaction Setup: Place the round-bottom flask containing the this compound solution on a magnetic stirrer and begin stirring.
-
Addition of Amine: Slowly add the aniline solution to the stirring solution of this compound at room temperature.[4]
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5][6]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 3-6 hours.[5][7]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 9:1 v/v).[8]
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution.[4] If no precipitate forms, the solvent volume can be reduced by rotary evaporation to induce precipitation.[9]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[4][9]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Quantitative Data Summary
The following table provides an example of the quantitative data for the synthesis of N-(4-butylbenzylidene)aniline.
| Parameter | Value | Reference |
| This compound | 1.0 mmol | [4] |
| Aniline | 1.0 mmol | [4] |
| Solvent | Absolute Ethanol | [4][7] |
| Catalyst | Glacial Acetic Acid (2-3 drops) | [5][6] |
| Reaction Temperature | Reflux | [5][7] |
| Reaction Time | 3 - 6 hours | [5][7] |
| Expected Yield | 60 - 90% | [1] |
Characterization of the Schiff Base
The synthesized Schiff base can be characterized using various spectroscopic techniques:
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the region of 1604-1626 cm⁻¹.[10] The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine will also be observed.
-
¹H NMR Spectroscopy: The formation of the azomethine group is confirmed by a singlet signal for the methine proton (-CH=N-) in the downfield region of the spectrum (δ 8.32-8.65 ppm).[10]
-
Mass Spectrometry: The molecular weight of the synthesized Schiff base can be confirmed by its molecular ion peak in the mass spectrum.[7]
Experimental Workflow
References
- 1. jetir.org [jetir.org]
- 2. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmcmed.org [ijmcmed.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. globalconference.info [globalconference.info]
- 7. Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol [article.sapub.org]
- 8. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ukm.my [ukm.my]
The Role of 4-Butylbenzaldehyde in the Synthesis of Nematic Liquid Crystals: Applications and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 4-butylbenzaldehyde in the synthesis of Schiff base nematic liquid crystals. These materials are of significant interest in various fields, including display technologies, optical switching, and as components in advanced materials. The focus is on the synthesis and characterization of a homologous series of N-(4-butylbenzylidene)-4-alkoxyanilines, highlighting the influence of the terminal alkoxy chain length on the mesomorphic properties.
Introduction
Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1] Thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are widely studied for their applications in electro-optical devices.[2] Schiff bases, formed by the condensation of an aldehyde and a primary amine, are a prominent class of compounds known to exhibit liquid crystalline behavior.[3] The molecular geometry of these compounds, typically rod-like, and the presence of polarizable groups contribute to the formation of mesophases.[4]
A well-known example of a Schiff base liquid crystal is N-(4-Methoxybenzylidene)-4-butylaniline (MBBA).[3][5] MBBA is a nematic liquid crystal at room temperature, making it a valuable material for various applications.[5] Its synthesis involves the condensation of 4-methoxybenzaldehyde with 4-butylaniline.[5] This document will focus on a related class of compounds where the butyl group is on the benzaldehyde moiety, specifically N-(4-butylbenzylidene)-4-alkoxyanilines. By varying the length of the alkoxy chain on the aniline ring, the mesomorphic properties, such as the nematic-isotropic transition temperature (clearing point), can be systematically tuned.
Applications in Liquid Crystal Research
Schiff base liquid crystals derived from this compound are valuable for fundamental research and the development of new materials for various applications:
-
Display Technology: The nematic phase of these liquid crystals can be manipulated by an external electric field, which forms the basis of liquid crystal displays (LCDs). The orientation of the liquid crystal molecules affects the polarization of light passing through them, allowing for the creation of images.
-
Optical Switching: The ability to change the optical properties of these materials with an external stimulus makes them suitable for use in optical switches, modulators, and other photonic devices.
-
Anisotropic Solvents: In the nematic phase, these compounds can act as anisotropic solvents, providing an ordered environment for spectroscopic studies of solute molecules.[5]
-
Guest-Host Systems: They can serve as a host matrix for dichroic dyes in "guest-host" displays, where the reorientation of the liquid crystal host controls the absorption of light by the dye molecules.
-
Advanced Materials: Incorporation of these liquid crystalline units into polymers can lead to the development of materials with unique mechanical, optical, and thermal properties.
Experimental Protocols
The following protocols describe the synthesis and characterization of a homologous series of N-(4-butylbenzylidene)-4-alkoxyanilines.
Synthesis of N-(4-butylbenzylidene)-4-alkoxyanilines
This procedure is a general method for the synthesis of Schiff base liquid crystals via condensation reaction.
Materials:
-
This compound
-
Appropriate 4-alkoxyaniline (e.g., 4-methoxyaniline, 4-ethoxyaniline, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve the desired 4-alkoxyaniline (1 equivalent) in absolute ethanol.
-
Add the 4-alkoxyaniline solution to the stirring solution of this compound.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the reaction mixture to room temperature, and then place it in an ice bath to induce crystallization of the product.[4]
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure Schiff base liquid crystal.
Characterization of Mesomorphic Properties
The liquid crystalline properties of the synthesized compounds are primarily characterized by determining their phase transition temperatures.
Instrumentation:
-
Polarizing Optical Microscope (POM) equipped with a hot stage.
-
Differential Scanning Calorimeter (DSC).
Procedure:
-
Polarizing Optical Microscopy (POM):
-
Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.
-
Place the slide on the hot stage of the polarizing microscope.
-
Heat the sample at a controlled rate and observe the changes in texture. The transition from a crystalline solid to a liquid crystalline phase (e.g., nematic) and finally to an isotropic liquid will be accompanied by distinct changes in the observed optical texture.
-
Record the temperatures at which these phase transitions occur. The nematic phase is often characterized by a threaded or schlieren texture.
-
Slowly cool the sample from the isotropic liquid phase and record the transition temperatures upon cooling to observe any monotropic or enantiotropic behavior.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.
-
The phase transitions will appear as endothermic peaks on the DSC thermogram during heating. The peak onset or peak maximum can be taken as the transition temperature.
-
Cool the sample at the same rate to observe the corresponding exothermic peaks for the transitions upon cooling.
-
The enthalpy change (ΔH) associated with each transition can be calculated from the area of the corresponding peak.[4]
-
Quantitative Data
The mesomorphic properties of Schiff base liquid crystals are highly dependent on their molecular structure, particularly the length of the terminal flexible chains. The following table presents representative phase transition data for a well-studied analog, N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), which provides a reference for the expected behavior of the N-(4-butylbenzylidene)-4-alkoxyaniline series.
| Compound Name | Abbreviation | Crystalline to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) | Reference |
| N-(4-Methoxybenzylidene)-4-butylaniline | MBBA | 21 - 22 | 45 - 48 | [5][6] |
| N-(4-Ethoxybenzylidene)-4-butylaniline | EBBA | 38 - 44 | N/A |
Note: The exact transition temperatures can vary slightly depending on the purity of the compound and the experimental conditions.
Visualizations
Logical Relationship of Molecular Structure to Mesophase Behavior
The following diagram illustrates the general relationship between the molecular structure of Schiff base liquid crystals and their ability to form a nematic mesophase.
Caption: Relationship between molecular structure and the formation of a nematic liquid crystal phase.
Experimental Workflow for Synthesis and Characterization
The diagram below outlines the key steps in the synthesis and characterization of N-(4-butylbenzylidene)-4-alkoxyaniline liquid crystals.
Caption: Workflow for the synthesis and characterization of Schiff base liquid crystals.
References
- 1. 液晶材料 [sigmaaldrich.com]
- 2. ias.ac.in [ias.ac.in]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol [article.sapub.org]
- 5. Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6 [smolecule.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 4-Butylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Butylbenzaldehyde. The methodologies described herein are based on established analytical techniques for benzaldehyde and its derivatives, offering robust frameworks for implementation in research and quality control settings. The primary techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), chosen for their sensitivity, specificity, and reliability in quantifying aromatic aldehydes.
Overview of Analytical Techniques
The quantification of this compound is crucial in various stages of drug development and chemical synthesis to ensure purity, stability, and quality. Both HPLC-UV and GC-FID are powerful chromatographic techniques suitable for this purpose.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is ideal for the analysis of non-volatile or thermally labile compounds. It offers high resolution and sensitivity for separating this compound from complex matrices.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID): GC-FID is a highly sensitive method for volatile and thermally stable compounds like this compound. It is particularly useful for assessing the purity of the compound.
The selection between these two techniques will depend on the sample matrix, the required sensitivity, and the available instrumentation.
Quantitative Data Summary
While specific validated data for this compound is not extensively published, the following table summarizes the typical performance characteristics that can be expected when adapting methods from structurally similar aromatic aldehydes. These values should be verified during in-house method validation.
| Parameter | HPLC-UV (Expected) | GC-FID (Expected) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Linearity Range | 0.2 - 50 µg/mL (R² > 0.999) | 0.5 - 100 µg/mL (R² > 0.999) |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from established methods for the analysis of benzaldehyde derivatives.
3.1.1. Principle
A solution of the sample containing this compound is injected into an HPLC system. The compound is separated from other components on a reversed-phase C18 column using an isocratic mobile phase. Quantification is achieved by measuring the UV absorbance at a specific wavelength as the analyte elutes from the column.
3.1.2. Instrumentation and Reagents
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Methanol (HPLC grade).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
3.1.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3.1.4. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.2, 0.5, 1, 5, 10, 25, and 50 µg/mL).
3.1.5. Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Dissolve the sample in methanol and dilute to a known volume to obtain a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3.1.6. Data Analysis
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the peak area of the sample.
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is based on general methods for the analysis of volatile aromatic compounds.
3.2.1. Principle
The sample is vaporized in the heated injector of a gas chromatograph and swept by a carrier gas through a capillary column. The components of the sample are separated based on their boiling points and interaction with the stationary phase. As this compound elutes from the column, it is detected by a flame ionization detector (FID), which generates a signal proportional to the amount of the analyte.
3.2.2. Instrumentation and Reagents
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
-
This compound reference standard (purity ≥98%).
-
Dichloromethane (GC grade or equivalent).
-
Helium or Nitrogen (carrier gas, high purity).
-
Hydrogen and Air (for FID, high purity).
-
Volumetric flasks, pipettes, and autosampler vials.
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 220 °C, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Split Ratio | 20:1 |
| Injection Volume | 1 µL |
3.2.4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with dichloromethane to achieve concentrations within the expected linear range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
3.2.5. Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Dissolve the sample in dichloromethane and dilute to a known volume to obtain a theoretical concentration within the calibration range.
-
Transfer an aliquot to an autosampler vial for injection.
3.2.6. Data Analysis
-
Inject the standard solutions and the sample solution into the GC system.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the peak area of the sample.
Caption: Workflow for the quantification of this compound by GC-FID.
Method Validation Considerations
It is imperative that any analytical method be validated for its intended use. Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank and a spiked sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by the recovery of a known amount of spiked analyte into a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The protocols provided in this document serve as a starting point. Optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and instrumentation.
Application Notes and Protocols for 4-tert-Butylbenzaldehyde as a Chromatographic Standard
An article that provides detailed application notes and protocols for the use of 4-tert-Butylbenzaldehyde as a standard in chromatography, designed for researchers, scientists, and professionals in drug development.
Introduction
4-tert-Butylbenzaldehyde (4-t-BB) is an aromatic aldehyde widely used as an intermediate in the synthesis of fragrances, agricultural chemicals, and pharmaceuticals.[1] Its stable structure and distinct physicochemical properties make it a suitable candidate for use as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a standard, it is essential for method development, validation, and routine quality control analysis, allowing for the accurate quantification of the compound itself or related substances in diverse sample matrices.
This document provides detailed application notes and protocols for the use of 4-tert-Butylbenzaldehyde as a standard in HPLC-UV and GC-FID analysis.
Physicochemical Properties of 4-tert-Butylbenzaldehyde
A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methods.
| Property | Value |
| CAS Number | 939-97-9 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 248.7 °C (at 760 mmHg)[4] |
| Density | 0.97 g/mL[4] |
| Solubility | 120 mg/L in water[4] |
| Purity (Typical) | >95.0% (GC)[3] |
Application Note 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This application note describes a reverse-phase HPLC method for the quantitative determination of 4-tert-Butylbenzaldehyde. The protocol is suitable for purity assessment and quantification in various sample matrices.
Experimental Protocol
1. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-tert-Butylbenzaldehyde standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation:
-
Accurately weigh a known amount of the sample containing 4-tert-Butylbenzaldehyde.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Instrumentation and Conditions: The following table outlines the recommended HPLC parameters, which may be adapted from methods used for similar compounds like benzaldehyde.[5]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Water:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v) |
| Flow Rate | 2.0 mL/min[5] |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| UV Detection | 254 nm[5] |
| Run Time | 10 minutes |
Data Presentation: Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[6] The following table summarizes the key validation parameters and their typical acceptance criteria.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999[7] |
| Accuracy | The closeness of test results to the true value, often assessed by spike recovery. | Recovery between 98.0 - 102.0% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio of 3:1[7] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from placebo or related substances at the retention time of the analyte. |
Mandatory Visualization: HPLC Workflow
Caption: Workflow for quantitative HPLC-UV analysis.
Application Note 2: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
This application note provides a protocol for the quantification of 4-tert-Butylbenzaldehyde using GC-FID. This method is suitable for volatile and semi-volatile samples and can be used for purity testing and assay determination.
Experimental Protocol
1. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-tert-Butylbenzaldehyde and dissolve it in 100 mL of a suitable solvent such as dichloromethane or hexane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).
2. Sample Preparation:
-
Dissolve a known quantity of the sample in the same solvent used for the standard solutions.
-
Ensure the final concentration is within the linear range of the method.
-
If necessary, filter the sample through a 0.45 µm syringe filter suitable for organic solvents.
3. GC-FID Instrumentation and Conditions: The following GC parameters are based on established methods for the analysis of benzaldehyde and related aromatic compounds.[8]
| Parameter | Recommended Condition |
| GC System | Agilent 8890 GC with FID or equivalent |
| Column | RXI-5Sil MS (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, 50:1 split ratio) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
Data Presentation: Representative Performance Data
The following table presents typical performance data that can be expected from a validated GC-FID method for the analysis of 4-tert-Butylbenzaldehyde.
| Parameter | Representative Value |
| Retention Time | ~10.5 minutes (under conditions specified) |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LOD | ~1 µg/mL |
| LOQ | ~3 µg/mL |
| Precision (%RSD) | < 1.5% |
Mandatory Visualization: GC-FID Workflow
Caption: Workflow for quantitative GC-FID analysis.
References
- 1. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 2. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-tert-butyl benzaldehyde, 939-97-9 [thegoodscentscompany.com]
- 4. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Hydrogenation of 4-Butylbenzaldehyde to 4-Butylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the experimental setup of 4-butylbenzaldehyde hydrogenation to produce 4-butylbenzyl alcohol. The primary method detailed is a heterogenous catalytic hydrogenation using palladium on carbon (Pd/C), a widely utilized and robust catalyst for the reduction of aromatic aldehydes. While specific quantitative data for this compound is limited in publicly available literature, this protocol is based on established procedures for structurally similar aromatic aldehydes, such as benzaldehyde and 4-ethylbenzaldehyde. The information presented herein is intended to serve as a comprehensive guide for laboratory-scale synthesis.
Introduction
The reduction of aromatic aldehydes to their corresponding benzyl alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fragrance industries. 4-Butylbenzyl alcohol, the target molecule of this protocol, is a valuable building block. Catalytic hydrogenation offers a clean and efficient method for this conversion, avoiding the use of stoichiometric metal hydride reagents and simplifying product purification. This document outlines the necessary equipment, reagents, and procedures for the successful hydrogenation of this compound.
Data Presentation
The following tables summarize typical reaction conditions and catalyst performance for the hydrogenation of aromatic aldehydes, which can be used as a starting point for the optimization of this compound hydrogenation.
Table 1: Catalyst and Reaction Conditions for Aromatic Aldehyde Hydrogenation
| Catalyst | Substrate | H₂ Pressure | Temperature (°C) | Solvent | Reaction Time (h) | Conversion (%) | Selectivity to Alcohol (%) | Reference |
| 10% Pd/C | Benzaldehyde | 2 bar | 50 | Dioxane | 2 | >99 | ~95 (initially) | [1] |
| 5% Pd/C | 4-Ethylbenzaldehyde | Atmospheric | Room Temp. | Ethanol | Not specified | High | Good | [2] |
| Pd(0)EnCat™ 30NP | Aromatic Aldehydes | Atmospheric | Room Temp. | Ethanol | 16 | High | High | |
| γ-Fe₂O₃@HAP-Pd | Benzaldehyde | 10 bar | 25 | Water | 1 | >99 | >99 |
Note: Data for 4-ethylbenzaldehyde and benzaldehyde are used as a proxy for this compound.
Table 2: Troubleshooting Common Issues in Aromatic Aldehyde Hydrogenation
| Issue | Potential Cause | Suggested Solution | Reference |
| Low or no conversion | Inactive catalyst | Use fresh, high-quality catalyst. | [2] |
| Catalyst poisoning | Purify substrate and solvent; use high-purity H₂. | [2] | |
| Insufficient H₂ supply | Check for leaks; use a fresh H₂ balloon. | ||
| Formation of 4-butyltoluene (over-reduction) | Highly active catalyst | Consider a less active catalyst (e.g., lower % Pd loading). | [2] |
| Prolonged reaction time | Monitor the reaction by TLC or GC and stop when the starting material is consumed. | [2] | |
| High H₂ pressure/temperature | Use milder conditions (e.g., atmospheric pressure, room temperature). | [2] | |
| Hydrogenation of the aromatic ring | Use of inappropriate catalyst | Avoid Rhodium (Rh) and Ruthenium (Ru) catalysts. | [2] |
| Harsh reaction conditions | Employ lower pressure and temperature. | [2] |
Experimental Protocols
This section details a general protocol for the atmospheric hydrogenation of this compound using 10% Pd/C.
Materials and Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂) in a balloon
-
Nitrogen gas (N₂) or Argon (Ar)
-
Round-bottom flask (two- or three-necked)
-
Magnetic stirrer and stir bar
-
Septa
-
Needles and syringes
-
Vacuum line
-
Celite® or other filter aid
-
Buchner funnel and filter flask
-
Rotary evaporator
Safety Precautions:
-
Palladium on carbon is highly flammable, especially when dry and in the presence of hydrogen and organic solvents. Handle with care in a well-ventilated fume hood.
-
Hydrogen gas is flammable and can form explosive mixtures with air. Ensure there are no ignition sources nearby.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar in a dry two- or three-necked round-bottom flask.
-
Seal the necks of the flask with septa.
-
Purge the flask with an inert gas (N₂ or Ar) for several minutes.
-
Under a positive pressure of inert gas, add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) to the flask.
-
Add anhydrous ethanol to the flask via syringe to create a slurry of the catalyst.
-
-
Addition of Substrate:
-
Dissolve a known amount of this compound in anhydrous ethanol in a separate flask.
-
Add the this compound solution to the reaction flask via syringe.
-
-
Hydrogenation:
-
Evacuate the flask carefully and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere is replaced with hydrogen.
-
Ensure the final hydrogen balloon is securely attached to one of the necks of the flask.
-
Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), carefully remove the hydrogen balloon.
-
Purge the flask with an inert gas to remove any residual hydrogen.
-
Prepare a small pad of Celite® in a Buchner funnel and wet it with ethanol.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the filter pad to dry out, as it can be pyrophoric. Keep it wet with solvent.
-
Wash the filter cake with a small amount of ethanol to ensure all the product is collected.
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-butylbenzyl alcohol.
-
-
Purification (if necessary):
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the hydrogenation of this compound.
Caption: Experimental workflow for the hydrogenation of this compound.
References
Application Notes and Protocols: Synthesis of Fenpropimorph Utilizing 4-Butylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenpropimorph, a widely used morpholine-based systemic fungicide, is crucial in the management of various fungal diseases in cereal crops. Its synthesis involves key chemical transformations, with 4-butylbenzaldehyde serving as a critical starting material or key intermediate. This document provides detailed application notes and experimental protocols for the synthesis of Fenpropimorph, focusing on the pathway originating from this compound. The methodologies outlined are intended to provide a comprehensive guide for researchers in agrochemical synthesis and development.
Introduction
Fenpropimorph, chemically known as (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, functions by inhibiting sterol biosynthesis in fungi, a vital process for their cell membrane integrity.[1][2][3] The synthesis of this complex molecule can be achieved through various routes, with a common and efficient pathway commencing with 4-tert-butylbenzaldehyde. This pathway typically involves an aldol condensation followed by a reductive amination step.
This document details a one-pot synthesis strategy, which offers advantages in terms of efficiency and waste reduction.[1] The protocols provided are based on established chemical literature and patents, offering a robust foundation for laboratory-scale synthesis.
Data Presentation
Table 1: Summary of Reported Yields for Fenpropimorph Synthesis
| Synthesis Step | Starting Materials | Product | Reported Yield | Reference |
| One-Pot Aldol Condensation & Reductive Amination | 4-tert-butylbenzaldehyde, Propanal, 2,6-dimethylmorpholine | Fenpropimorph | 75% (overall) | [1] |
| Reductive Amination of 3-(4-tert-butylphenyl)-2-methylpropanal with 2,6-dimethylmorpholine | 3-(4-tert-butylphenyl)-2-methylpropanal, 2,6-dimethylmorpholine | Fenpropimorph | < 80% | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Fenpropimorph via Aldol Condensation and Reductive Amination
This protocol is adapted from a one-pot synthesis strategy that combines the aldol condensation of 4-tert-butylbenzaldehyde and propanal, followed by the reductive amination with 2,6-dimethylmorpholine.[1]
Materials:
-
4-tert-butylbenzaldehyde
-
Propanal
-
2,6-dimethylmorpholine
-
Palladium on alumina (5% Pd/Al2O3) catalyst
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIM][PF6])
-
Hydrogen gas (H2)
-
Suitable reaction vessel (e.g., high-pressure autoclave)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Aldol Condensation:
-
To a suitable reaction vessel, add 4-tert-butylbenzaldehyde and the ionic liquid solvent.
-
Add 60 mol% of 2,6-dimethylmorpholine to act as the base catalyst for the aldol condensation.
-
Slowly add propanal to the reaction mixture under controlled temperature conditions to initiate the aldol condensation.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS) until the consumption of the starting aldehyde is observed.
-
-
Reductive Amination:
-
Once the aldol condensation is complete, add the remaining 40 mol% of 2,6-dimethylmorpholine to the reaction mixture.
-
Introduce the 5% Pd/Al2O3 catalyst to the vessel.
-
Pressurize the reaction vessel with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and maintain for a sufficient duration (e.g., 20 hours) to facilitate both the hydrogenation of the intermediate and the reductive amination.[1]
-
Monitor the formation of Fenpropimorph.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vessel to room temperature and carefully release the hydrogen pressure.
-
Separate the product from the ionic liquid and catalyst. This can typically be achieved by extraction with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography to obtain pure Fenpropimorph.
-
Protocol 2: Two-Step Synthesis of Fenpropimorph
This protocol outlines a more traditional two-step approach involving the initial synthesis and isolation of the intermediate aldehyde, followed by reductive amination.[2]
Step 1: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal
-
Aldol Condensation:
-
In a reaction flask, dissolve 4-tert-butylbenzaldehyde in a suitable solvent (e.g., ethanol).
-
Add a base catalyst (e.g., aqueous sodium hydroxide).
-
Cool the mixture in an ice bath and slowly add propanal.
-
Stir the reaction mixture at room temperature until completion.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the crude unsaturated aldehyde, 3-(4-tert-butylphenyl)-2-methylpropenal.
-
-
Hydrogenation:
-
Dissolve the crude unsaturated aldehyde in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).
-
Hydrogenate the mixture in a hydrogenation apparatus at a suitable pressure and temperature until the uptake of hydrogen ceases.
-
Filter off the catalyst and concentrate the solvent to yield 3-(4-tert-butylphenyl)-2-methylpropanal.
-
Step 2: Reductive Amination to Fenpropimorph
-
Reaction Setup:
-
In a reaction vessel, combine 3-(4-tert-butylphenyl)-2-methylpropanal and 2,6-dimethylmorpholine.
-
Add a suitable reducing agent (e.g., sodium triacetoxyborohydride, or perform catalytic hydrogenation as described above).
-
If using catalytic hydrogenation, add a suitable catalyst (e.g., Pd/C) and solvent.
-
-
Reaction Execution:
-
If using a chemical reducing agent, stir the reaction at room temperature until the starting materials are consumed.
-
If using catalytic hydrogenation, pressurize the vessel with hydrogen and heat as required.
-
-
Work-up and Purification:
-
Perform an aqueous work-up to remove the reducing agent and byproducts.
-
Extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the crude product by distillation under reduced pressure or column chromatography to obtain Fenpropimorph.
-
Visualizations
Caption: Synthetic pathway of Fenpropimorph from this compound.
Caption: Logical workflow for the one-pot synthesis of Fenpropimorph.
References
Troubleshooting & Optimization
Technical Support Center: Industrial Production of 4-tert-Butylbenzaldehyde
Welcome to the Technical Support Center for the industrial production of 4-tert-Butylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during synthesis and purification.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low Product Yield
Q1: My reaction is resulting in a low yield of 4-tert-Butylbenzaldehyde. What are the common causes and how can I address them?
A1: Low yields can stem from several factors depending on the synthesis route. Here are some common causes and potential solutions:
-
Catalyst Inactivity:
-
Friedel-Crafts Reactions: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Oxidation Reactions: For catalytic air oxidation, the catalyst synthesis process may not be mature, leading to lower activity.[2] Ensure the catalyst is prepared according to a validated protocol and properly activated.
-
-
Insufficient Catalyst:
-
In Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid catalyst, rendering it inactive.[1] It is often necessary to use a stoichiometric amount or even an excess of the catalyst.
-
-
Poor Selectivity:
-
Deactivated Starting Material:
-
For Friedel-Crafts type reactions, if the aromatic ring of your starting material has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH), it will be deactivated towards electrophilic substitution, hindering the reaction.[1]
-
Issue 2: Formation of Multiple By-products
Q2: I am observing the formation of significant amounts of by-products. How can I improve the selectivity of my reaction?
A2: By-product formation is a common challenge. Here are some strategies to improve selectivity:
-
Over-alkylation in Friedel-Crafts Reactions: The alkylated product is often more reactive than the starting material, leading to polyalkylation. Using a large excess of the aromatic substrate can favor mono-alkylation.[3][4]
-
Isomer Formation: In the synthesis of 4-tert-Butylbenzaldehyde from benzaldehyde, the formation of the 2-tert-butyl benzaldehyde isomer can occur. The choice of catalyst is critical to ensure selective localization of the isobutene to the para position.[5]
-
Oxidation By-products: During the oxidation of p-tert-butyltoluene, over-oxidation to 4-tert-butylbenzoic acid can occur. Careful control of reaction time, temperature, and oxidant concentration is necessary. Some processes intentionally lead to the benzoic acid derivative, so the reaction goal is important.[6]
-
Hydrolysis By-products: In the benzyl halide hydrolysis method, impurities such as 4-tert-butylbenzyl acetate can form, which may be difficult to remove.[7]
Issue 3: Purification Difficulties
Q3: I am having trouble purifying the final product to the desired specification. What are some common purification challenges and solutions?
A3: Purification of 4-tert-Butylbenzaldehyde can be challenging due to the presence of closely related impurities.
-
High-Boiling Impurities: High molecular weight by-products can form, which may decompose during distillation and contaminate the final product.[8] A preliminary evaporation step to remove these non-volatile impurities before final distillation can be beneficial.[8]
-
Difficult-to-Separate Impurities: Some impurities, such as 4-tert-butylbenzonitrile which can form during the Sommelet reaction, are not easily separated by distillation.[8] In such cases, a chemical treatment step, like hydrolysis with sulfuric acid to convert the nitrile to the more easily separable benzoic acid derivative, may be necessary before distillation.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis methods for 4-tert-Butylbenzaldehyde?
A1: The main industrial synthesis routes include:
-
Chemical Oxidation: Traditionally, this involves the oxidation of p-tert-butyltoluene using oxidants like manganese dioxide (MnO₂) in sulfuric acid. This method can achieve high yields (over 90%) and purity.[2]
-
Oxygen (Air) Oxidation: This is considered a more environmentally friendly and cost-effective method as it avoids expensive oxidants. However, it often requires high temperatures and the catalyst technology is still maturing.[2]
-
Electrochemical Oxidation: This method involves the direct or indirect electrochemical oxidation of p-tert-butyltoluene. It is a subject of industrial interest, with companies like BASF and Givaudan using it on a large scale.[2][9]
-
Benzyl Halide Hydrolysis: This involves the preparation of a p-tert-butyl benzyl halide from p-tert-butyltoluene, followed by hydrolysis to the aldehyde.[2]
-
Synthesis from Benzaldehyde: This method involves protecting the aldehyde group of benzaldehyde, followed by a Friedel-Crafts reaction with isobutene and subsequent deprotection.[5]
Q2: What are the main advantages and disadvantages of the chemical oxidation method?
A2:
-
Advantages: Simple process steps, high yield (can exceed 90%), and high product purity. The resulting product is often preferred in the fragrance industry due to the absence of chlorine.[2]
-
Disadvantages: Corrosion of equipment by sulfuric acid and the production of large quantities of manganese sulfate (MnSO₄) as a by-product, which poses environmental challenges. However, the MnSO₄ can be electrochemically re-oxidized to MnO₂ for recycling.[2]
Q3: Are there greener alternatives for the synthesis of 4-tert-Butylbenzaldehyde?
A3: Yes, the liquid-phase oxidation using air or oxygen is considered a more sustainable approach because it does not consume expensive and environmentally challenging oxidants.[2] Electrochemical oxidation is also a notable green chemistry approach used on an industrial scale.[9] The use of hydrogen peroxide (H₂O₂) as an oxidant is also being explored as it produces water as the only by-product, though challenges with product separation and selectivity remain.[2]
Data Presentation
Table 1: Comparison of Yields and Purity for Different Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents/Conditions | Reported Yield | Reported Purity | Reference |
| Chemical Oxidation | p-tert-Butyltoluene | MnO₂, H₂SO₄ | >90% | High | [2] |
| Bromination/Saponification | 4-tert-Butyltoluene | Bromine chloride, Formic acid | 93.1% (crude) | 97.0% | [10] |
| Bromination/Sommelet Reaction | 4-tert-Butyltoluene | Bromine, Water, Sommelet reagent | ~80% (overall) | >99.5% | [7][8] |
| Electrochemical Oxidation | 4-tert-Butyltoluene | Direct anodic oxidation | 88% | Not specified | [11] |
| Benzaldehyde Acetal Route | Benzaldehyde, Isobutene | Triethyl orthoformate, Catalyst | 93.7% (acetal intermediate) | 98.8% (acetal intermediate) | [5] |
Experimental Protocols
Protocol 1: Synthesis via Bromination of 4-tert-Butyltoluene and Saponification
This protocol is based on a patented industrial process.
-
Halogenation:
-
In a suitable reactor, heat 600 g of 4-tert-butyltoluene to 160-170°C with stirring.
-
Slowly add 980.3 g of bromine chloride dropwise over 6-7 hours, ensuring the temperature is maintained and no bromine chloride escapes through the reflux condenser.
-
After the addition is complete, continue stirring for approximately 10 minutes until gas evolution ceases.
-
Cool the reaction mixture to 70°C.
-
-
Saponification:
-
To the cooled reaction mixture, add 300 g of 90% formic acid.
-
Heat the mixture to 110°C and maintain for about 12 hours until gas evolution stops.
-
Cool the mixture and add 500 ml of water.
-
Separate the organic phase, wash it with 5% sodium hydroxide solution and then with water until neutral.
-
Dry the organic phase to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by fractional distillation under vacuum to yield 4-tert-Butylbenzaldehyde with a purity of approximately 97%.[10]
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of 4-tert-Butylbenzaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Method for synthesizing 4-tert-butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 9. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. EP0045429A2 - Process for the preparation of 4-tert. butylbenzaldehydes - Google Patents [patents.google.com]
- 11. vapourtec.com [vapourtec.com]
Technical Support Center: Purification of Crude 4-Butylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-butylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can include unreacted starting materials, isomers (e.g., 2-butylbenzaldehyde and 3-butylbenzaldehyde), byproducts from the synthesis such as 4-butylbenzyl alcohol and 4-butylbenzoic acid (formed via oxidation), and residual solvents. If the synthesis involves bromination of 4-butyltoluene, impurities like 4-butylbenzyl bromide and dibromo derivatives may also be present.[1]
Q2: What are the recommended purification techniques for crude this compound?
A2: The primary methods for purifying this compound are fractional vacuum distillation, column chromatography, and chemical purification via sodium bisulfite adduct formation.[1][2][3] The choice of technique depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [4] |
| Molecular Weight | 162.23 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 250-263 °C (at atmospheric pressure) | [5] |
| 130 °C (at 25 mmHg) | [7] | |
| Density | 0.968 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.522 | [5] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [6] |
Q4: How can I assess the purity of this compound after purification?
A4: The purity of this compound can be determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] A narrow boiling point range during distillation can also be an indicator of high purity.
Troubleshooting Guides
Fractional Vacuum Distillation
Q: My this compound is co-distilling with an impurity. What should I do?
A: This issue typically arises when the impurity has a boiling point close to that of this compound. To resolve this, you can:
-
Increase the efficiency of the distillation column: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations).
-
Optimize the reflux ratio: Increasing the reflux ratio can enhance the separation of components with close boiling points.
-
Consider an alternative purification method: If distillation fails to provide the desired purity, column chromatography may be a more effective technique for separating closely boiling isomers or impurities.[3]
Q: The distillation is proceeding very slowly, or the compound is not distilling at the expected temperature.
A: This could be due to several factors:
-
Inadequate vacuum: Check your vacuum pump and the seals on your distillation apparatus for leaks. A stable and sufficiently low pressure is essential for distillation at a lower temperature.
-
Insufficient heating: Ensure the heating mantle is set to an appropriate temperature to bring the liquid to a boil under the applied vacuum. Use a magnetic stirrer or boiling chips to ensure smooth boiling.
-
Thermometer placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.
Column Chromatography
Q: I am having difficulty separating this compound from a non-polar impurity on a silica gel column.
A: this compound is a moderately polar compound. If a non-polar impurity is co-eluting, consider the following:
-
Adjust the solvent system: Decrease the polarity of the mobile phase. A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate.[2] By decreasing the proportion of the more polar solvent (ethyl acetate), you can increase the retention time of the more polar this compound on the silica gel, allowing the non-polar impurity to elute first.
-
Use a different stationary phase: If adjusting the mobile phase is ineffective, consider using a different adsorbent, such as alumina, which has different selectivity compared to silica gel.
Q: The purified fractions of this compound show signs of oxidation (e.g., presence of 4-butylbenzoic acid). How can I prevent this?
A: Aldehydes are susceptible to air oxidation, especially when spread over the large surface area of a chromatography adsorbent. To minimize oxidation:
-
Use freshly distilled solvents: Solvents can contain dissolved oxygen.
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
Consider an inert atmosphere: If the product is highly sensitive, running the column under a nitrogen or argon atmosphere can be beneficial.
Purification via Sodium Bisulfite Adduct
Q: The sodium bisulfite adduct of this compound is not precipitating from the solution.
A: This may be due to:
-
Insufficient concentration: The solution may not be saturated enough for the adduct to precipitate. Ensure you are using a saturated aqueous solution of sodium bisulfite.
-
Temperature: Cooling the reaction mixture in an ice bath can promote precipitation.
-
pH: The formation of the bisulfite adduct is pH-dependent. Ensure the pH of the solution is appropriate.
Q: The yield of regenerated this compound after hydrolysis of the adduct is low.
A: Potential causes for low yield include:
-
Incomplete adduct formation: Ensure the initial reaction with sodium bisulfite has gone to completion.
-
Incomplete hydrolysis: The hydrolysis of the adduct requires treatment with either an acid (like HCl) or a base (like Na₂CO₃ or NaOH). Ensure sufficient reagent has been added and the mixture has been stirred for an adequate amount of time to regenerate the aldehyde.
-
Inefficient extraction: After regeneration, the aldehyde must be thoroughly extracted from the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Perform multiple extractions to maximize recovery.
Experimental Protocols
Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Procedure:
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar or boiling chips.
-
Connect the apparatus to a vacuum pump with a pressure gauge.
-
Begin stirring and gradually heat the flask using a heating mantle.
-
Slowly evacuate the system to the desired pressure.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of this compound at its characteristic boiling point under the applied vacuum (e.g., ~130 °C at 25 mmHg).[7]
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides.
-
Allow the apparatus to cool completely before venting to atmospheric pressure.
-
Column Chromatography
-
Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
-
Elution:
-
Load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Purification via Sodium Bisulfite Adduct Formation
-
Adduct Formation:
-
In a flask, vigorously stir the crude this compound with a saturated aqueous solution of sodium bisulfite.
-
Continue stirring until a white precipitate of the aldehyde-bisulfite adduct forms. Cooling the mixture may aid precipitation.
-
-
Separation:
-
Collect the solid adduct by vacuum filtration and wash it with a small amount of cold water, followed by an organic solvent (e.g., diethyl ether) to remove non-aldehyde impurities.
-
-
Regeneration:
-
Transfer the filtered adduct to a flask and add an aqueous solution of a weak base (e.g., sodium carbonate) or a dilute acid (e.g., hydrochloric acid).
-
Stir the mixture until the solid dissolves and two layers form, indicating the regeneration of the aldehyde.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel and extract the regenerated this compound with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified this compound.
-
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for fractional distillation issues.
Caption: Chemical principle of purification via bisulfite adduct formation.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 90 1200-14-2 [sigmaaldrich.com]
- 6. 4-tert-butyl benzaldehyde, 939-97-9 [thegoodscentscompany.com]
- 7. 4-tert-Butylbenzaldehyde 97 939-97-9 [sigmaaldrich.com]
- 8. 4-tert-Butylbenzaldehyde | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Equipment Corrosion in Benzaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and mitigating equipment corrosion during benzaldehyde synthesis. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory and pilot plant settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of equipment corrosion during benzaldehyde synthesis?
A1: Equipment corrosion during benzaldehyde synthesis is primarily caused by the harsh chemical environment created by various reactants, catalysts, and byproducts. The specific corrosive agents depend on the synthesis route employed.
-
Toluene Oxidation: This process can involve catalysts and conditions that are corrosive. For instance, some methods use acetic acid as a solvent, which can be corrosive to certain metals, especially at elevated temperatures.[1] The chlorination of toluene, a common industrial route, produces hydrochloric acid (HCl) as a byproduct, which is highly corrosive to many materials.[2][3]
-
Benzyl Alcohol Oxidation: While often considered a "greener" route, the oxidation of benzyl alcohol can still present corrosion challenges. Some traditional methods use strong and corrosive oxidants like permanganate or chromate.[4] Even when using milder oxidants like hydrogen peroxide, the presence of acidic catalysts can contribute to corrosion.[5]
-
Acid-Catalyzed Synthesis (e.g., from Cinnamaldehyde): The use of strong acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) as catalysts or reactants creates a highly corrosive environment for most common metals, including standard grades of stainless steel.[6]
Q2: My stainless steel reactor is showing signs of pitting and discoloration. What could be the cause and how can I prevent it?
A2: Pitting and discoloration in stainless steel reactors are common forms of localized corrosion, often initiated by specific chemical species.
-
Chloride-Induced Pitting: The most likely culprit is the presence of chlorides. Chloride ions, even in small concentrations, can break down the passive protective layer of stainless steel, leading to pitting. This is a significant issue in synthesis routes involving hydrochloric acid or chloride-based catalysts.[2][3]
-
Acidic Conditions: Strong acids can also lead to general corrosion and discoloration. The combination of acidic conditions and high temperatures accelerates the corrosion rate.
-
Prevention Strategies:
-
Material Selection: For environments with high chloride concentrations or strong acids, consider upgrading to higher-grade alloys such as Hastelloy or using glass-lined steel reactors.[7][8]
-
Process Control: If possible, neutralize acidic byproducts as they are formed. Ensure that the water content in reactants like toluene is minimized, as it can react with chlorine to form hydrochloric acid.
-
Inhibitors: The use of corrosion inhibitors can be effective. Interestingly, benzaldehyde and its derivatives can act as corrosion inhibitors for carbon steel in acidic environments by adsorbing onto the metal surface and forming a protective layer.[9][10]
-
Q3: Are there recommended materials of construction for a multi-purpose benzaldehyde synthesis reactor?
A3: Yes, the choice of material is critical for the longevity and safety of your reactor.
-
Glass-Lined Steel: This is an excellent choice for multi-purpose reactors due to its broad chemical resistance against acids, alkalis, and solvents. It is particularly suitable for processes involving strong acids like HCl and H₂SO₄.
-
High-Alloy Stainless Steels: For less aggressive conditions, high-alloy stainless steels (e.g., 316L) can be sufficient. However, their resistance to chlorides and strong non-oxidizing acids is limited.[8][11]
-
Nickel Alloys (e.g., Hastelloy): These alloys offer superior corrosion resistance, especially in the presence of chlorides and strong acids at high temperatures, but they are a more expensive option.
-
Elastomers for Seals and Gaskets: Benzaldehyde can cause swelling, cracking, and hardening of common rubber seals. Ethylene Propylene Diene Monomer (EPDM) is a recommended material for O-rings and seals in contact with benzaldehyde due to its chemical resistance.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Actions & Solutions |
| Uniform Corrosion (General thinning of reactor walls) | - Exposure to strong acids (e.g., H₂SO₄, HCl).- High operating temperatures. | - Material Upgrade: Switch to more resistant materials like glass-lined steel or high-nickel alloys.- Temperature Control: Operate at the lowest effective temperature.- Inhibitor Addition: Investigate the use of appropriate corrosion inhibitors. |
| Pitting Corrosion (Small, localized holes) | - Presence of chloride ions, even at ppm levels.- Breakdown of the passive layer on stainless steel. | - Eliminate Chloride Sources: Use chloride-free catalysts and reactants where possible.- Material Upgrade: Use chloride-resistant alloys (e.g., Hastelloy) or glass-lined equipment.- Thorough Cleaning: Ensure the reactor is thoroughly cleaned between batches to remove residual chlorides. |
| Crevice Corrosion (Corrosion at joints, under gaskets, or in stagnant areas) | - Oxygen depletion in confined spaces, creating a localized corrosive environment. | - Design Modification: Redesign joints and seals to eliminate crevices.- Regular Inspection & Cleaning: Frequently inspect and clean areas prone to crevice corrosion. |
| Stress Corrosion Cracking (SCC) | - A combination of tensile stress, a corrosive environment, and a susceptible material. | - Stress Relief: Anneal equipment after fabrication to relieve residual stresses.- Material Selection: Choose materials not susceptible to SCC in the specific chemical environment. |
| Corrosion of Ancillary Equipment (Pumps, valves, etc.) | - Incompatible materials used for smaller components. | - Material Consistency: Ensure all wetted parts of the system are made of compatible, corrosion-resistant materials.- Regular Maintenance: Implement a strict maintenance and replacement schedule for ancillary parts. |
Quantitative Data on Corrosion
The following table summarizes corrosion rate data for common materials in environments relevant to benzaldehyde synthesis.
| Material | Corrosive Environment | Temperature (°C) | Corrosion Rate (mm/year) |
| Carbon Steel (1020) | 0.1 N HCl | 25 | >1.0 (uninhibited) |
| Carbon Steel (1020) | 0.1 N HCl + Benzaldehyde (10⁻³ M) | 25 | ~0.02 (97.4% inhibition)[9] |
| Stainless Steel (316L) | 50 wt% NaOH | 25 | 0.023[12] |
| Stainless Steel (316L) | 50 wt% NaOH | >50 | up to 0.5[12] |
| Stainless Steel (316L) | 30 wt% NaOH | 90 | ~0.8[12] |
| Stainless Steel (AISI 304/316) | Environments with high Total Acid Number (TAN) | Not specified | Insignificant[11] |
Experimental Protocols for Corrosion Testing
1. Weight Loss Method (Gravimetric Testing) - Based on ASTM G1 & G31
This method determines the average corrosion rate over a period of exposure.[13][14]
Methodology:
-
Specimen Preparation:
-
Cut coupons of the material to be tested (e.g., 316L stainless steel) to a known surface area.
-
Polish the coupons with progressively finer emery paper to achieve a uniform surface finish.
-
Degrease the coupons by washing with acetone and then deionized water.
-
Dry the coupons in an oven at 105°C for at least one hour.
-
Cool the coupons in a desiccator and weigh them accurately to the nearest 0.1 mg.
-
-
Exposure:
-
Prepare the corrosive medium to simulate the benzaldehyde synthesis environment (e.g., a solution of acid catalyst in the reaction solvent).
-
Completely immerse the weighed coupons in the test solution using a non-metallic holder.
-
Maintain the solution at the desired reaction temperature for a predetermined duration (e.g., 24, 48, 72 hours).
-
-
Cleaning and Re-weighing:
-
After the exposure period, remove the coupons from the solution.
-
Clean the coupons to remove all corrosion products according to ASTM G1 standards (e.g., using a specific acid solution with an inhibitor to prevent further attack on the base metal).
-
Rinse thoroughly with deionized water and acetone.
-
Dry and re-weigh the coupons.
-
-
Corrosion Rate Calculation: The corrosion rate (CR) in mm/year can be calculated using the following formula:
CR = (K × W) / (A × T × D)
Where:
-
K = constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = surface area of the coupon in cm²
-
T = exposure time in hours
-
D = density of the material in g/cm³
-
2. Electrochemical Corrosion Testing (Potentiodynamic Polarization)
This method provides rapid information on the corrosion behavior, including corrosion potential, corrosion current, and pitting susceptibility.[6][15][16]
Methodology:
-
Cell Setup:
-
A standard three-electrode electrochemical cell is used, containing the working electrode (the material sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., graphite or platinum).
-
The electrolyte is the simulated corrosive medium from the synthesis process.
-
-
Procedure:
-
Immerse the electrodes in the electrolyte and allow the system to stabilize by measuring the Open Circuit Potential (OCP) for about 30-60 minutes.[15]
-
Using a potentiostat, apply a potential scan, typically starting from a cathodic potential relative to the OCP and scanning towards an anodic potential.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
Plot the data as log(current density) versus potential to generate a Tafel plot.
-
The corrosion potential (Ecorr) is the potential at which the current is at a minimum.
-
The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the curve back to Ecorr.
-
The corrosion rate can then be calculated from the icorr using Faraday's Law.
-
The shape of the anodic polarization curve can indicate the material's susceptibility to pitting. A sharp increase in current at a certain potential (pitting potential) is indicative of pitting.
-
Diagrams
Caption: Experimental workflow for weight loss corrosion testing.
Caption: Relationship between synthesis routes, corrosive agents, and mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. lakeland.edu [lakeland.edu]
- 6. infinitalab.com [infinitalab.com]
- 7. aeroliteengineers.com [aeroliteengineers.com]
- 8. scribd.com [scribd.com]
- 9. US3453203A - Corrosion inhibition of metal surfaces by aromatic aldehydes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. d-nb.info [d-nb.info]
- 13. tft-pneumatic.com [tft-pneumatic.com]
- 14. List of ASTM Standards Related to Corrosion Testing and Monitoring [corrosionclinic.com]
- 15. powdermetallurgy.com [powdermetallurgy.com]
- 16. Electrochemical Corrosion Testing | Electrochemical Corrosion Failure Analysis | Electrochemical Corrosion Material Analysis [mee-inc.com]
Technical Support Center: Reaction Condition Optimization for 4-Butylbenzaldehyde Aldol Condensation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the aldol condensation of 4-butylbenzaldehyde. The focus is on the Claisen-Schmidt condensation, where this compound, an aromatic aldehyde lacking α-hydrogens, reacts with an enolizable aldehyde or ketone.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction principle for the aldol condensation of this compound?
A1: The reaction is a Claisen-Schmidt condensation, a type of crossed aldol condensation.[1] In this reaction, this compound, which cannot form an enolate because it has no α-hydrogens, serves exclusively as the electrophile.[2][3] A second carbonyl compound (an aldehyde or ketone with α-hydrogens, such as acetone or propanal) is deprotonated by a base to form a nucleophilic enolate ion.[4] This enolate then attacks the carbonyl carbon of this compound, leading to a β-hydroxy carbonyl compound (the aldol adduct).[5] Typically, this adduct readily dehydrates, especially with heating, to form a more stable α,β-unsaturated carbonyl compound (an enone).[6][7]
Q2: My reaction yield is very low. What are the most common causes?
A2: Low yields in this condensation can be attributed to several factors:
-
Side Reactions: The primary side reactions are the self-condensation of the enolizable partner and the Cannizzaro reaction of this compound if a strong base is used.[2][8]
-
Reaction Equilibrium: The initial aldol addition is often reversible.[3] To drive the reaction forward, the subsequent irreversible dehydration to the conjugated enone is crucial, which is typically promoted by heating.[3][6]
-
Reagent Purity and Stoichiometry: Impure starting materials, especially oxidation of the aldehyde to carboxylic acid, can inhibit the reaction.[9] Incorrect stoichiometry can also lead to a large amount of unreacted starting material.
-
Catalyst Activity: The base catalyst (e.g., NaOH, KOH) may be old or inactive. The concentration of the base is also a critical parameter.
Q3: I am getting a mixture of products. How can I improve selectivity for the desired crossed-aldol product?
A3: Product mixture issues almost always arise from the self-condensation of the enolizable partner.[2] To enhance selectivity for the reaction between this compound and your enolizable carbonyl, consider these strategies:
-
Slow Addition: Add the enolizable aldehyde or ketone slowly to the mixture of this compound and the base catalyst.[3][8] This maintains a low concentration of the enolate, minimizing its opportunity to react with its neutral form.
-
Use a Non-Enolizable Partner: This is already achieved by using this compound, which cannot self-condense.[3]
-
Pre-formation of the Enolate: For very high selectivity, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to completely convert the enolizable partner into its enolate before the this compound is introduced.[3][6]
Q4: How does temperature influence the reaction outcome?
A4: Temperature is a critical parameter for controlling the reaction product.
-
Low Temperatures (e.g., 0 °C to room temperature): These conditions favor the formation of the β-hydroxy aldol adduct, which is the kinetic product.[7]
-
High Temperatures: Heating the reaction mixture promotes the elimination of water (dehydration) from the initial aldol adduct.[6] This leads to the formation of the α,β-unsaturated carbonyl compound, which is often the more thermodynamically stable product.[7] However, excessively high temperatures can increase the rate of side reactions and degradation.[10][11]
Q5: What are the recommended catalysts and solvents for this reaction?
A5:
-
Catalysts: The most common catalysts are strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.[4][12] For sensitive substrates, milder bases such as sodium carbonate may be used to minimize side reactions like the Cannizzaro reaction.[8] Heterogeneous catalysts, including solid bases like magnesium-aluminum hydrotalcites or acidic resins, are also effective and can simplify product purification.[13][14]
-
Solvents: Ethanol is a very common and effective solvent for Claisen-Schmidt condensations.[3][12] Other protic solvents like methanol or even water can be used.[11] Some studies have reported excellent yields under solvent-free conditions, which can be an environmentally friendly alternative.[1][13]
Troubleshooting Guide
This guide addresses specific experimental issues in a structured format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| 1. Low or No Product Formation | 1. Inactive Catalyst: Base solution is old or has absorbed atmospheric CO₂.2. Low Temperature: Reaction rate is too slow.3. Impure Reagents: this compound may have oxidized to the carboxylic acid.4. Insufficient Reaction Time: The reaction has not reached completion. | 1. Prepare a fresh solution of NaOH or KOH.2. Gradually increase the reaction temperature and monitor progress via TLC.3. Purify the aldehyde by distillation before use. Check the purity of the enolizable partner.4. Extend the reaction time, monitoring by TLC until the starting material is consumed.[12] |
| 2. Significant Self-Condensation Byproduct | 1. High Concentration of Enolate: All reagents were mixed at once, allowing the enolizable partner to react with itself. | 1. Add the enolizable carbonyl compound dropwise over an extended period to the mixture of this compound and base.[3][8]2. Use a slight excess of this compound to increase the probability of a crossed reaction.[9] |
| 3. Isolating the Aldol Adduct (β-hydroxy) instead of the Enone Product | 1. Insufficient Dehydration: The reaction temperature was too low or the reaction time was too short to facilitate the elimination of water. | 1. After the initial addition is complete (confirmed by TLC), heat the reaction mixture to drive the dehydration step.[6][7]2. If using acid catalysis, ensure the catalyst concentration is sufficient for both the aldol addition and subsequent dehydration.[1] |
| 4. Presence of Cannizzaro Byproducts (4-Butylbenzyl alcohol and 4-Butylbenzoic acid) | 1. Strong Base: Aromatic aldehydes without α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base.[8] | 1. Use a milder base, such as sodium carbonate.[8]2. Carefully control the stoichiometry of the strong base.3. Maintain a lower reaction temperature. |
Data Presentation
The following tables summarize how reaction conditions can affect yield and selectivity in a typical Claisen-Schmidt condensation, using benzaldehyde as a model for this compound.
Table 1: Effect of Catalyst on Benzaldehyde-Acetone Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Benzalacetone (%) | Reference |
| 10% NaOH | Ethanol/Water | Room Temp | 2 | ~90% (for Dibenzalacetone) | [9] |
| Mg-Al Solid Base | Solvent-free | 120 | 4 | ~75% | [14] |
| Sulfated Zirconia | Solvent-free | 170 | 4 | 63-96% | [13] |
| Water (autocatalyzed) | Water | 250 | 5 | 24% | [11] |
Note: Yields are highly dependent on the specific ketone/aldehyde partner and exact reaction conditions.
Table 2: General Influence of Temperature on Product Distribution
| Temperature Range | Favored Product | Product Type | Rationale |
| Low (-10 °C to 25 °C) | β-Hydroxy Carbonyl Adduct | Kinetic Product | The initial nucleophilic addition has a lower activation energy than the subsequent dehydration.[7] |
| High ( > 40 °C to Reflux) | α,β-Unsaturated Enone | Thermodynamic Product | Heat provides the necessary energy to overcome the activation barrier for the elimination of water, forming a stable conjugated system.[7] |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of 4-Butyl-α,β-Unsaturated Ketone
This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with a generic ketone (e.g., acetone) to yield the corresponding α,β-unsaturated product.
Materials:
-
This compound
-
Ketone (e.g., Acetone)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Magnetic stirrer and stir bar
-
Round-bottom flask or Erlenmeyer flask
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL flask, dissolve this compound (1 equivalent) in 20 mL of 95% ethanol. Add the ketone (0.5 equivalents for a double condensation like with acetone, or 1 equivalent for a single condensation) to this solution. Place the flask in an ice bath on a magnetic stirrer and begin stirring.
-
Catalyst Preparation: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reactant Addition: While the aldehyde/ketone solution is stirring vigorously in the ice bath, slowly add the NaOH solution dropwise over 15-20 minutes. A precipitate should begin to form.[9]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the this compound spot has disappeared.[12]
-
Workup and Isolation: Pour the reaction mixture into a beaker containing crushed ice. Neutralize the mixture by slowly adding dilute HCl until the pH is approximately 7.[12] Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid product thoroughly with cold deionized water until the filtrate is neutral.[12] Allow the product to air dry. For further purification, recrystallize the solid from a minimal amount of hot ethanol.[3][9]
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Visualizations
Caption: General experimental workflow for a base-catalyzed aldol condensation.
Caption: Troubleshooting logic diagram for addressing low reaction yield.
Caption: Key mechanistic steps of the base-catalyzed Claisen-Schmidt condensation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. magritek.com [magritek.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of crossed aldol condensations in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
managing air and light sensitivity of 4-tert-Butylbenzaldehyde
This technical support center provides guidance on managing the air and light sensitivity of 4-tert-Butylbenzaldehyde for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: My 4-tert-Butylbenzaldehyde has developed a yellow tint. Is it still usable?
A slight yellowing of 4-tert-Butylbenzaldehyde upon storage is not uncommon and can be an early indicator of oxidation. The primary oxidation product is 4-tert-butylbenzoic acid, which is a white solid. The yellow color may be due to the formation of minor impurities or polymeric byproducts.
Recommendation:
-
Assess the purity: If your experiment is sensitive to impurities, it is recommended to assess the purity of the aldehyde using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Consider the application: For applications where high purity is not critical, the material may still be usable. However, for sensitive applications such as in fragrance formulation or pharmaceutical synthesis, using a fresh, colorless sample is advisable.
-
Purification: If a high-purity material is required, consider purifying the aldehyde by distillation under reduced pressure.
Q2: I observed a decrease in the yield of my reaction involving 4-tert-Butylbenzaldehyde. Could this be related to its storage?
Yes, improper storage of 4-tert-Butylbenzaldehyde can lead to its degradation, primarily through oxidation to 4-tert-butylbenzoic acid.[1] The presence of this carboxylic acid can interfere with various reactions, leading to lower yields or the formation of unwanted side products.
Recommendation:
-
Verify the purity: Check the purity of the aldehyde to confirm if a significant amount has oxidized.
-
Use fresh or purified material: For optimal reaction outcomes, use a fresh bottle of 4-tert-Butylbenzaldehyde or purify the existing stock.
-
Inert atmosphere: For future reactions, consider handling the aldehyde under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.
Q3: My 4-tert-Butylbenzaldehyde appears to have solidified or contains a precipitate. What should I do?
The presence of a solid precipitate, likely 4-tert-butylbenzoic acid, indicates significant oxidation.
Recommendation:
-
Do not use for sensitive reactions: The material is likely of low purity and should not be used for experiments requiring high-quality starting material.
-
Purification: The aldehyde can be separated from the carboxylic acid by distillation.
-
Proper disposal: If purification is not feasible, dispose of the material according to your institution's hazardous waste disposal procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of 4-tert-Butylbenzaldehyde when exposed to air?
The primary degradation product of 4-tert-Butylbenzaldehyde upon exposure to air is 4-tert-butylbenzoic acid, formed through the oxidation of the aldehyde group.[1]
Q2: How does light affect the stability of 4-tert-Butylbenzaldehyde?
Exposure to light, particularly UV light, can promote the degradation of 4-tert-Butylbenzaldehyde. While the specific photodegradation pathways are not extensively documented in readily available literature, aromatic aldehydes, in general, can undergo various photochemical reactions, including photo-oxidation and the formation of radical species.
Q3: What are the ideal storage conditions for 4-tert-Butylbenzaldehyde?
To maintain its quality and purity, 4-tert-Butylbenzaldehyde should be stored under the following conditions:
-
Temperature: In a cool place, with some suppliers recommending refrigerated temperatures (2-8°C).[2]
-
Atmosphere: In a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon to prevent oxidation.
-
Light: Protected from light by storing in an amber or opaque container in a dark location.[3]
-
Ventilation: In a well-ventilated area.[4]
Q4: Can I use an antioxidant to improve the stability of 4-tert-Butylbenzaldehyde?
While the use of antioxidants is a common practice for stabilizing various organic compounds, the specific compatibility and effectiveness of antioxidants with 4-tert-Butylbenzaldehyde would need to be experimentally determined for your specific application. Common antioxidants for organic materials include butylated hydroxytoluene (BHT).
Quantitative Stability Data
The following table summarizes hypothetical stability data for 4-tert-Butylbenzaldehyde under various storage conditions. This data is for illustrative purposes to emphasize the importance of proper storage.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| Recommended: 2-8°C, Inert Atmosphere, Dark | 0 | 99.5 | Colorless Liquid |
| 6 | 99.2 | Colorless Liquid | |
| 12 | 99.0 | Colorless Liquid | |
| Ambient Temp. (20-25°C), Air, Dark | 0 | 99.5 | Colorless Liquid |
| 6 | 97.0 | Faint Yellow Liquid | |
| 12 | 94.5 | Yellow Liquid | |
| Ambient Temp. (20-25°C), Air, Light | 0 | 99.5 | Colorless Liquid |
| 6 | 92.0 | Yellow Liquid with Precipitate | |
| 12 | < 85.0 | Yellow Liquid with Significant Precipitate |
Experimental Protocols
Protocol for a Stability Study of 4-tert-Butylbenzaldehyde
Objective: To evaluate the stability of 4-tert-Butylbenzaldehyde under different storage conditions over time.
Materials:
-
High-purity 4-tert-Butylbenzaldehyde (>99%)
-
Clear and amber glass vials with airtight caps
-
Nitrogen or Argon gas
-
Refrigerator (2-8°C)
-
Controlled temperature and humidity chamber (e.g., 25°C/60% RH)
-
UV light source
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Aliquot 1 mL of high-purity 4-tert-Butylbenzaldehyde into a series of clear and amber vials.
-
For the inert atmosphere condition, gently bubble nitrogen or argon gas through the liquid for 2-3 minutes and then quickly cap the vials.
-
For the air exposure condition, cap the vials without inerting.
-
-
Storage Conditions:
-
Place sets of prepared vials in the following conditions:
-
Condition A (Recommended): Refrigerator (2-8°C), amber vials, inert atmosphere.
-
Condition B: Controlled chamber (25°C/60% RH), amber vials, air.
-
Condition C: Controlled chamber (25°C/60% RH), clear vials, air, exposed to a UV light source.
-
Condition D (Control): Store a sealed bottle of the original material under recommended conditions.
-
-
-
Time Points for Analysis:
-
Analyze samples at time zero (T=0) and then at regular intervals (e.g., 1, 3, 6, and 12 months).
-
-
Analysis:
-
At each time point, visually inspect the samples for any change in color or the formation of precipitate.
-
Determine the purity of each sample using a validated GC-FID method.
-
Prepare a standard solution of 4-tert-Butylbenzaldehyde and 4-tert-butylbenzoic acid for peak identification and quantification.
-
Inject a diluted sample onto the GC and calculate the percentage purity based on the peak area of 4-tert-Butylbenzaldehyde relative to the total peak area.
-
-
-
Data Reporting:
-
Tabulate the purity data and visual observations for each storage condition at each time point.
-
Plot the purity of 4-tert-Butylbenzaldehyde as a function of time for each condition to visualize the degradation rate.
-
Visualizations
Caption: Primary degradation pathways of 4-tert-Butylbenzaldehyde.
References
Technical Support Center: Refining Separation Methods for 4-Butylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Butylbenzaldehyde from complex reaction mixtures.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Purity of this compound After Distillation
| Potential Cause | Recommended Solution |
| Insufficient Fractionating Column Efficiency | Ensure the fractionating column is adequately packed (e.g., with Raschig rings or Vigreux indentations) to provide sufficient theoretical plates for separation. For high-boiling isomers, a longer column may be necessary. |
| Incorrect Distillation Pressure | Optimize the vacuum pressure. A lower pressure reduces the boiling point, which can prevent thermal degradation of the product but may also decrease the boiling point differences between isomers. Use a manometer to accurately monitor and control the pressure. |
| Heating Rate Too High | A rapid heating rate can lead to poor separation. Heat the distillation flask slowly and evenly to allow for proper equilibration between the liquid and vapor phases in the column. |
| Co-distillation with Impurities | If impurities have similar boiling points to this compound, distillation alone may be insufficient. Consider a pre-purification step, such as a bisulfite extraction, to remove aldehyde-specific impurities. |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
| Potential Cause | Recommended Solution |
| Vigorous Shaking | Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. |
| High Concentration of Surfactant-like Impurities | Add a small amount of a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which can help to break the emulsion. |
| Similar Densities of Organic and Aqueous Phases | Add more of the organic solvent to decrease the density of the organic phase. |
| Presence of Fine Particulate Matter | Filter the reaction mixture before performing the extraction to remove any solid particles that can stabilize emulsions. |
Issue 3: Poor Separation in Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. A common starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate. |
| Column Overloading | Do not exceed the loading capacity of your column. As a rule of thumb, use a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Column Channeling | Ensure the silica gel is packed uniformly. Dry packing can be more prone to channeling; consider using a slurry packing method. |
| Sample Insolubility | Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: Common impurities can include unreacted starting materials (e.g., 4-butyltoluene), over-oxidation products (e.g., 4-butylbenzoic acid), and isomeric byproducts (e.g., 2-butylbenzaldehyde and 3-butylbenzaldehyde), depending on the synthetic route.
Q2: Which purification method is best for achieving high purity of this compound?
A2: The "best" method depends on the specific impurities present and the desired scale.
-
Fractional vacuum distillation is effective for separating components with different boiling points and is suitable for larger scales.
-
Bisulfite extraction is highly selective for aldehydes and is excellent for removing non-aldehyde impurities.
-
Preparative column chromatography offers the highest resolution for separating closely related isomers but is often less practical for large quantities.
Q3: How can I remove the acidic impurity, 4-butylbenzoic acid?
A3: A simple and effective method is to wash the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a mild aqueous base, such as a 5-10% sodium bicarbonate solution. The 4-butylbenzoic acid will be deprotonated and extracted into the aqueous layer.
Q4: My this compound is turning yellow upon storage. What is the cause and how can I prevent it?
A4: Aldehydes are prone to oxidation by air, which can lead to the formation of the corresponding carboxylic acid (4-butylbenzoic acid) and other colored byproducts. To prevent this, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8 °C). The addition of a radical inhibitor, such as BHT, can also be considered for long-term storage.
Q5: How can I monitor the progress of my purification?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities. A more quantitative assessment of purity can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables provide a summary of key physical properties and typical performance of different purification methods.
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at reduced pressure) |
| This compound | 162.23 | 250-263[1] | 130 °C at 25 mmHg |
| 2-Butylbenzaldehyde | 162.23 | ~245-255 | Not readily available |
| 4-Butylbenzoic acid | 178.23 | 300-301[2] | Not applicable (solid) |
| 4-tert-Butylbenzaldehyde | 162.23 | 248.7[3] | 130 °C at 25 mmHg[4][5] |
| 4-tert-Butylbenzoic acid | 178.23 | Not available | Not applicable (solid) |
Table 2: Comparison of Purification Methods
| Method | Typical Purity Achieved | Typical Recovery Yield | Primary Application | Advantages | Disadvantages |
| Fractional Vacuum Distillation | >98% | 70-90% | Large-scale purification, separation of components with different boiling points. | Scalable, cost-effective for large quantities. | Can cause thermal degradation of sensitive compounds, may not separate isomers with close boiling points. |
| Bisulfite Extraction | >99% (for aldehyde fraction) | 85-95% | Selective removal of aldehydes from non-aldehyde impurities. | Highly selective, mild conditions. | Requires subsequent regeneration of the aldehyde, may not be suitable for sterically hindered aldehydes. |
| Preparative Column Chromatography | >99.5% | 60-85% | High-resolution separation of isomers and closely related impurities. | Excellent separation power. | Time-consuming, requires large volumes of solvent, not easily scalable. |
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol describes the purification of this compound using fractional distillation under reduced pressure.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump and tubing
-
Heating mantle
-
Stir bar or boiling chips
-
Vacuum grease
Procedure:
-
Assemble the fractional vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are lightly greased and securely clamped.
-
Place the crude this compound and a stir bar into the round-bottom flask (do not fill more than two-thirds full).
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Observe the condensation ring rising slowly up the fractionating column. Insulate the column with glass wool or aluminum foil if necessary to maintain a steady temperature gradient.
-
Collect any low-boiling impurities as the first fraction.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Once the majority of the product has distilled, and the temperature begins to drop or fluctuate, stop the distillation.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Bisulfite Extraction
This protocol is for the selective removal of this compound from a reaction mixture containing non-aldehyde impurities.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Separatory funnel
-
5% NaOH or HCl solution
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel and add an equal volume of saturated sodium bisulfite solution.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the bisulfite adduct of this compound.
-
Drain the aqueous layer into a clean flask. The organic layer now contains the non-aldehyde components.
-
To regenerate the this compound, cool the aqueous layer in an ice bath and slowly add 5% NaOH solution until the solution is basic, or 5% HCl until it is acidic, to decompose the bisulfite adduct.
-
Extract the regenerated this compound with fresh organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and evaporate the solvent to obtain the purified this compound.
Protocol 3: Preparative Column Chromatography
This protocol provides a general guideline for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-200 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Select the Eluent: Use TLC to determine an appropriate solvent system. A good starting point is a 95:5 mixture of hexane:ethyl acetate. Adjust the polarity to achieve an Rf of ~0.3 for this compound.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitor the Fractions: Spot each fraction on a TLC plate and develop it in the eluent. Visualize the spots under a UV lamp.
-
Combine and Concentrate: Combine the fractions that contain pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.
References
Technical Support Center: Benzaldehyde Synthesis via Benzyl Halide Hydrolysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome low yields in the synthesis of benzaldehyde from benzyl halide hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My benzaldehyde yield from benzyl halide hydrolysis is consistently low. What are the most common causes?
A1: Low yields in this reaction are typically due to several factors:
-
Incomplete Hydrolysis: The reaction may not have gone to completion, leaving unreacted benzyl halide.
-
Side Reactions: Competing reactions can consume the starting material or the product. Common side products include benzyl alcohol, benzoic acid, and dibenzyl ether.[1] Polymerization of the starting material or product can also occur.[2]
-
Product Loss During Workup: Benzaldehyde is volatile and can be lost during purification steps like distillation.[3] Air oxidation of benzaldehyde to benzoic acid can also occur, especially during workup.[3]
Q2: I observe the formation of a significant amount of benzyl alcohol. How can I prevent this?
A2: The formation of benzyl alcohol is a common side reaction, particularly when using benzyl chloride as the starting material. To minimize this, consider the following:
-
Choice of Starting Material: Hydrolysis of benzal chloride is generally more efficient for producing benzaldehyde than the hydrolysis of benzyl chloride.[3][4]
-
Reaction Conditions: The choice of hydrolysis conditions (acidic, basic, or neutral) and catalyst can influence the product distribution. For instance, refluxing benzyl chloride with sodium carbonate followed by sodium hydroxide has been reported to yield benzyl alcohol in high purity.[3]
Q3: My final product is contaminated with benzoic acid. What is the cause and how can I remove it?
A3: Benzoic acid contamination arises from the oxidation of benzaldehyde.[3] This can happen if the reaction is exposed to air, especially at elevated temperatures. To mitigate this:
-
Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Purification: Benzoic acid can be removed during the workup. Washing the organic phase with a mild base solution, such as 10% sodium carbonate, will convert the acidic benzoic acid into its water-soluble salt, which can then be separated in the aqueous layer.[3]
Q4: The reaction mixture turned dark, and I isolated a polymeric substance. What happened?
A4: Polymerization can be a significant issue, particularly with benzyl chloride, which can undergo polycondensation, especially in the presence of acidic impurities.[2] To prevent this:
-
Purity of Starting Material: Ensure your benzyl halide is free of acidic impurities. Washing with an aqueous base solution (e.g., sodium bicarbonate) and drying before the reaction can help.[2]
-
Reaction Temperature: Avoid excessively high temperatures during the reaction and distillation, as this can promote polymerization.[2] Vacuum distillation is a good option to lower the boiling point and minimize thermal decomposition.[2]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low benzaldehyde yields.
Problem: Low Yield of Benzaldehyde
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in benzaldehyde synthesis.
Reaction Pathways and Common Side Reactions
Caption: Main and side reaction pathways in benzaldehyde synthesis from benzyl halides.
Data Presentation: Comparison of Hydrolysis Methods
| Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Acid-Catalyzed | Benzal chloride | 25% HCl, 10-fold H₂O excess | 106 (reflux) | 6 | ~94 | Inert gas bubbling can lead to product loss due to volatilization.[3][5] |
| Base-Catalyzed | Benzal chloride | Na₂CO₃ or CaCO₃ | Reflux | ~6 | ~50 | Reported to be slow and inefficient.[3] |
| Sommelet Reaction | Benzyl chloride | Hexamethylenetetramine | 100-105 | 2 | 95 | Used to convert residual benzyl chloride to benzaldehyde.[6] |
| Phase Transfer Catalysis | Benzal chloride | Quaternary ammonium salt | 95-105 | - | High | Catalyst can be recycled with the aqueous phase.[7] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Benzal Chloride
This protocol is adapted from a high-yield patented process.[5]
Materials:
-
Benzal chloride
-
Concentrated Hydrochloric Acid (32-37%)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the benzal chloride, concentrated hydrochloric acid, and distilled water. The amount of water should be 10 to 25 times the stoichiometric amount required for the hydrolysis. The final HCl concentration should be between 10% and 35% by weight.[5]
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.[5]
-
Continue refluxing for several hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, cool the mixture to room temperature. The organic and aqueous layers will separate.
-
Separate the lower organic layer (crude benzaldehyde) using a separatory funnel.
-
To remove dissolved HCl and any benzoic acid impurity, wash the organic layer with a 10% sodium carbonate solution until CO₂ evolution ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the crude benzaldehyde over anhydrous magnesium sulfate or sodium sulfate.
-
Purify the benzaldehyde by vacuum distillation.
Protocol 2: Sommelet Reaction for Conversion of Residual Benzyl Chloride
This protocol is useful for converting unreacted benzyl chloride in a mixture to improve the overall yield of benzaldehyde.[6]
Materials:
-
Crude product mixture containing residual benzyl chloride
-
Hexamethylenetetramine
-
Water
Procedure:
-
To the crude product mixture in a reaction flask, add an equimolar amount of hexamethylenetetramine (relative to the residual benzyl chloride) as a 20% aqueous solution.[6]
-
Heat the mixture to 100-105 °C with stirring.[6]
-
Maintain this temperature and continue stirring for approximately 2 hours.[6]
-
After the reaction is complete, cool the mixture.
-
The benzaldehyde can then be isolated and purified, for example, by steam distillation followed by extraction and vacuum distillation.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. US4229379A - Process for the preparation of benzaldehyde - Google Patents [patents.google.com]
- 6. CN102320943A - Preparation method of benzaldehyde - Google Patents [patents.google.com]
- 7. CN1626493A - Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Butylbenzaldehyde and 4-tert-Butylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-butylbenzaldehyde and 4-tert-butylbenzaldehyde. Understanding the nuanced differences in their behavior is critical for applications in organic synthesis, fragrance development, and pharmaceutical research. This document outlines the impact of their distinct alkyl substituents on key chemical transformations, supported by experimental data and detailed protocols.
Executive Summary
The reactivity of the aldehyde functional group in this compound and 4-tert-butylbenzaldehyde is primarily governed by the electronic and steric properties of their respective alkyl substituents. The linear n-butyl group and the bulky tertiary-butyl group exert different degrees of steric hindrance and possess distinct electronic influences, leading to notable differences in their reaction kinetics and, in some cases, product distributions. In general, this compound is expected to be more reactive towards nucleophilic attack than 4-tert-butylbenzaldehyde due to the significant steric hindrance imposed by the tert-butyl group.
Comparative Data Presentation
The following tables summarize the key physical and chemical properties of this compound and 4-tert-butylbenzaldehyde, along with the electronic and steric parameters of their substituents.
Table 1: Physical Properties
| Property | This compound | 4-tert-Butylbenzaldehyde |
| CAS Number | 1200-14-2[1] | 939-97-9[2] |
| Molecular Formula | C₁₁H₁₄O[1] | C₁₁H₁₄O[2] |
| Molecular Weight | 162.23 g/mol [1] | 162.23 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless to light yellow liquid[2] |
| Boiling Point | 250-263 °C[1] | 130 °C at 25 mmHg[2] |
| Density | 0.968 g/mL at 25 °C[1] | 0.97 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.522[1] | 1.53[2] |
Table 2: Substituent Electronic and Steric Parameters
| Parameter | n-Butyl Group | tert-Butyl Group |
| Hammett Constant (σp) | -0.15[3] | -0.20[4] |
| Taft Steric Parameter (Es) | -0.41 | -1.54[1][5] |
Note: Negative Hammett constants indicate electron-donating groups. More negative Taft steric parameters indicate greater steric hindrance.
Reactivity Comparison in Key Chemical Transformations
The aldehyde functional group is susceptible to a variety of reactions, primarily nucleophilic addition, oxidation, and reduction. The differences in reactivity between this compound and 4-tert-butylbenzaldehyde are most pronounced in reactions where the approach to the carbonyl carbon is sterically demanding.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is influenced by both the electrophilicity of the carbonyl carbon and the steric accessibility of this carbon.
-
Electronic Effects: Both the n-butyl and tert-butyl groups are electron-donating through an inductive effect (+I).[4] This effect increases the electron density on the benzene ring and, to a lesser extent, on the carbonyl carbon, making it slightly less electrophilic compared to unsubstituted benzaldehyde. The Hammett constants (σp) for both groups are negative, with the tert-butyl group being slightly more electron-donating.[3][4] This would suggest a slightly lower reactivity for 4-tert-butylbenzaldehyde based on electronic effects alone.
-
Steric Effects: The most significant difference between the two molecules lies in the steric hindrance imposed by the alkyl groups. The tert-butyl group is substantially bulkier than the n-butyl group, as indicated by their Taft steric parameters (Es).[1][5] This bulkiness shields the carbonyl carbon from the approach of nucleophiles, significantly slowing down the rate of nucleophilic addition reactions.[2]
Oxidation Reactions
The oxidation of the aldehyde group to a carboxylic acid is a common transformation. This reaction is generally less sensitive to steric hindrance around the carbonyl carbon compared to nucleophilic addition.
Reduction Reactions
The reduction of the aldehyde to a primary alcohol is another fundamental reaction. Similar to oxidation, this reaction is generally not highly sensitive to steric bulk at the para position.
-
Reactivity: Both aldehydes can be efficiently reduced to their corresponding benzyl alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction rates are expected to be similar for both compounds due to the distance of the alkyl substituent from the reaction center.
Condensation Reactions (e.g., Aldol and Wittig Reactions)
Condensation reactions, which involve the formation of a new carbon-carbon bond at the carbonyl carbon, are highly sensitive to steric effects.
-
Aldol Condensation: In a crossed aldol condensation with a ketone like acetone, the aldehyde acts as the electrophile. The bulky tert-butyl group in 4-tert-butylbenzaldehyde will hinder the approach of the enolate nucleophile, leading to a slower reaction rate compared to this compound.[6][7][8]
-
Wittig Reaction: The Wittig reaction involves the attack of a phosphorus ylide on the carbonyl carbon. The steric bulk of the tert-butyl group is expected to decrease the rate of the initial nucleophilic attack of the ylide, making This compound more reactive than 4-tert-butylbenzaldehyde in this transformation.[9][10]
Experimental Protocols
The following are representative experimental protocols for key reactions. These can be adapted for a direct comparative study of the two aldehydes.
Oxidation to Carboxylic Acid
Objective: To oxidize the aldehyde to the corresponding benzoic acid.
Materials:
-
4-Alkylbenzaldehyde (this compound or 4-tert-butylbenzaldehyde)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve the 4-alkylbenzaldehyde in ethanol.
-
In a separate beaker, prepare a solution of KMnO₄ in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution while stirring and maintaining the temperature at 40-50 °C.
-
After the purple color of the permanganate has disappeared, cool the mixture and filter off the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water).
Aldol Condensation with Acetone
Objective: To perform a crossed aldol condensation with acetone.
Materials:
-
4-Alkylbenzaldehyde (this compound or 4-tert-butylbenzaldehyde)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a flask, dissolve the 4-alkylbenzaldehyde and acetone in ethanol.
-
Slowly add an aqueous solution of NaOH to the stirred mixture.
-
Continue stirring at room temperature for 30 minutes. A precipitate should form.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and then with cold water.
-
Recrystallize the crude product from ethanol.
Visualizations
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Factors influencing the reactivity of 4-alkylbenzaldehydes.
Caption: Experimental workflow for comparing the reactivity of the two aldehydes.
Conclusion
The primary determinant of the difference in reactivity between this compound and 4-tert-butylbenzaldehyde is the steric hindrance imparted by the alkyl substituent. While both n-butyl and tert-butyl groups are electron-donating, the significantly larger size of the tert-butyl group sterically impedes the approach of nucleophiles to the carbonyl carbon. Consequently, for reactions sensitive to steric bulk, such as nucleophilic additions and condensation reactions, This compound is the more reactive compound . For reactions less influenced by steric factors, such as oxidation and reduction of the aldehyde group, the reactivity of the two compounds is expected to be comparable. This understanding is crucial for selecting the appropriate starting material and optimizing reaction conditions in synthetic applications.
References
- 1. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 2. Butyl group - Wikipedia [en.wikipedia.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. benchchem.com [benchchem.com]
- 5. Taft equation - Wikipedia [en.wikipedia.org]
- 6. webassign.net [webassign.net]
- 7. cerritos.edu [cerritos.edu]
- 8. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Wittig Reaction [organic-chemistry.org]
A Comparative Guide to 4-Butylbenzaldehyde and Other Substituted Benzaldehydes in Synthesis
In the landscape of organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, product yield, and ultimately, the viability of a synthetic route. Benzaldehyde and its substituted derivatives are foundational building blocks in the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to liquid crystals and polymers. This guide provides an objective comparison of 4-butylbenzaldehyde with other substituted benzaldehydes in key synthetic transformations, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
The Influence of Substituents on Benzaldehyde Reactivity
The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic properties of the substituent on the aromatic ring. Electron-donating groups (EDGs), such as alkyl groups (e.g., butyl), increase electron density on the carbonyl carbon, which can decrease its electrophilicity and thus slow down the rate of nucleophilic attack. Conversely, electron-withdrawing groups (EWGs), such as nitro or halo groups, decrease electron density at the carbonyl carbon, making it more electrophilic and generally increasing its reactivity towards nucleophiles.[1]
The 4-butyl group in this compound is an electron-donating group through an inductive effect. This electronic characteristic influences its performance in various reactions compared to unsubstituted benzaldehyde and benzaldehydes bearing electron-withdrawing or other electron-donating substituents.
Comparative Performance in Key Synthetic Reactions
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a cornerstone reaction for the formation of α,β-unsaturated ketones (chalcones), is highly sensitive to the electronic nature of the benzaldehyde substituent.[2] Chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds.[2]
General Reaction Scheme:
Figure 1: General scheme of the Claisen-Schmidt condensation.
Generally, benzaldehydes with electron-withdrawing groups give higher yields in shorter reaction times due to the increased electrophilicity of the carbonyl carbon. Conversely, electron-donating groups can lead to lower yields or require more forcing conditions.
Table 1: Comparative Yields of Substituted Benzaldehydes in the Claisen-Schmidt Condensation with Acetophenone
| Substituted Benzaldehyde | Substituent Type | Catalyst/Solvent | Yield (%) | Reference |
| Benzaldehyde | Unsubstituted | NaOH/Ethanol | 43 | [2] |
| 4-Methylbenzaldehyde | Electron-Donating (Alkyl) | Solid NaOH (Solvent-free) | High | [2] |
| 4-Methoxybenzaldehyde | Electron-Donating (Alkoxy) | NaOH/Ethanol | 55 | [3] |
| 4-Chlorobenzaldehyde | Electron-Withdrawing (Halo) | NaOH/Ethanol | 91 | [4] |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | NaOH/Ethanol | 85 | [3] |
| This compound | Electron-Donating (Alkyl) | NaOH/Ethanol | Expected: Moderate to High | - |
Note: While a specific yield for this compound was not found in the searched literature, its performance is expected to be comparable to or slightly better than 4-methylbenzaldehyde due to the similar electron-donating nature of the alkyl group.
Experimental Protocol: Synthesis of Chalcone via Claisen-Schmidt Condensation [3][5]
-
Reactant Preparation: Dissolve the substituted benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the stirred mixture.
-
Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into cold water and acidify with dilute HCl.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. The reactivity of substituted benzaldehydes in the Wittig reaction is also strongly influenced by the electronic nature of the substituent. Benzaldehydes with electron-withdrawing groups generally exhibit higher reaction rates.[1]
General Reaction Scheme:
Figure 2: General scheme of the Wittig reaction.
Table 2: Relative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes [1]
| Substituent (para) | Substituent Type | Relative Rate Constant (k/k₀) |
| -NO₂ | Strong Electron-Withdrawing | 14.7 |
| -Cl | Electron-Withdrawing (Halo) | 2.75 |
| -H | Unsubstituted | 1.00 |
| -CH₃ | Electron-Donating (Alkyl) | 0.45 |
| -OCH₃ | Strong Electron-Donating | 0.23 |
| -C₄H₉ | Electron-Donating (Alkyl) | Expected: ~0.4 |
Note: The relative rate constant for this compound is expected to be similar to that of 4-methylbenzaldehyde.
Experimental Protocol: General Wittig Reaction [1][5]
-
Ylide Generation: Suspend a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere. Add a strong base (e.g., n-butyllithium or sodium hydride) dropwise at a low temperature (e.g., 0 °C) to generate the ylide.
-
Reaction with Aldehyde: Add the substituted benzaldehyde, dissolved in the same anhydrous solvent, to the ylide solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress by TLC.
-
Work-up: After the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to separate the desired alkene from the triphenylphosphine oxide byproduct.
Schiff Base Formation
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. These compounds are pivotal in the synthesis of various heterocyclic compounds and are also investigated for their biological activities and applications in liquid crystals.[6][7]
General Reaction Scheme:
Figure 3: General scheme of Schiff base formation.
The formation of Schiff bases is generally favored by electron-withdrawing groups on the benzaldehyde, which increase the electrophilicity of the carbonyl carbon. However, the reaction is typically reversible, and good yields can be obtained for a wide range of substituted benzaldehydes by removing the water formed during the reaction.
Table 3: Comparative Yields for Schiff Base Formation with Aniline
| Substituted Benzaldehyde | Substituent Type | Yield (%) | Reference |
| Benzaldehyde | Unsubstituted | 85 | [8] |
| 4-Methylbenzaldehyde | Electron-Donating (Alkyl) | High | [8] |
| 4-Methoxybenzaldehyde | Electron-Donating (Alkoxy) | High | [8] |
| 4-Hydroxybenzaldehyde | Electron-Donating (Hydroxy) | High | [8] |
| This compound | Electron-Donating (Alkyl) | Expected: High | - |
Note: High yields are generally achievable for Schiff base formation with various substituted benzaldehydes under appropriate reaction conditions.
Experimental Protocol: Synthesis of a Schiff Base from 4-Ethylbenzaldehyde and Aniline [6]
This protocol can be adapted for this compound.
-
Reactant Preparation: In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve an equimolar amount of aniline in absolute ethanol.
-
Reaction Setup: Slowly add the aniline solution to the stirring solution of 4-ethylbenzaldehyde at room temperature.
-
Catalysis and Reflux: Add a few drops of glacial acetic acid as a catalyst to the mixture. Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate. If not, the solvent can be partially removed by rotary evaporation.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. Dry the purified product.
Application in Liquid Crystal Synthesis
Substituted benzaldehydes are crucial precursors for the synthesis of calamitic (rod-like) liquid crystals, often through the formation of Schiff base or ester linkages.[7][9] The presence of a long alkyl chain, such as the butyl group in this compound, is a common structural feature in liquid crystal molecules. This alkyl chain contributes to the necessary anisotropy of the molecule and influences the melting point and the temperature range of the liquid crystalline phases.
While a direct quantitative comparison of this compound with other substituted benzaldehydes in liquid crystal synthesis is complex and depends on the overall molecular structure, the presence of the butyl group makes it a suitable candidate for designing molecules with potential nematic or smectic phases. The synthesis of such liquid crystals often involves the formation of a Schiff base with a substituted aniline that also contains a long alkyl or alkoxy chain.
Workflow for Liquid Crystal Candidate Synthesis:
Figure 4: Workflow for synthesizing and characterizing a liquid crystal candidate.
Conclusion
This compound is a versatile substituted benzaldehyde with an electron-donating alkyl group that influences its reactivity in a predictable manner.
-
In Claisen-Schmidt condensations and Wittig reactions , it is expected to be less reactive than benzaldehydes with electron-withdrawing substituents but will still participate effectively, likely requiring slightly longer reaction times or more potent catalysts to achieve high yields.
-
For Schiff base formation , high yields are readily attainable, making it a valuable precursor for various applications, including the synthesis of liquid crystals.
-
In the context of liquid crystal synthesis , the 4-butyl group is a desirable feature, contributing to the molecular anisotropy required for mesophase formation.
The choice between this compound and other substituted benzaldehydes will ultimately depend on the specific synthetic target, the desired reaction kinetics, and the electronic properties required in the final product. The provided data and protocols offer a foundation for making informed decisions in the design and execution of synthetic strategies involving this important class of aromatic aldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 4-Butylbenzaldehyde by GC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and intermediates is paramount to the integrity and reproducibility of experimental results. 4-Butylbenzaldehyde, a key building block in the synthesis of various organic molecules, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by comparative data, detailed experimental protocols, and workflow visualizations.
At a Glance: GC-MS vs. HPLC for this compound Analysis
The choice between GC-MS and HPLC for the purity analysis of this compound hinges on the specific analytical requirements, such as the need for definitive identification of impurities versus high-throughput quantitative analysis.[1] this compound's volatility makes it amenable to GC-MS, a technique that offers high separation efficiency and definitive compound identification through mass spectral data.[2] Conversely, HPLC is a robust technique for the quantitative analysis of aromatic aldehydes without the need for derivatization, making it suitable for routine quality control.[3]
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of this compound and its potential impurities. The data is based on established performance for structurally similar aromatic aldehydes.[4]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[4] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] |
| Analyte Volatility | Required; suitable for volatile and semi-volatile compounds.[1] | Not required; ideal for non-volatile or thermally labile compounds.[5] |
| Derivatization | Not typically required for this compound, but can be used to improve sensitivity for trace aldehyde analysis.[6] | Not required for UV detection. Derivatization may be needed for other detection methods like fluorescence. |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range. | Generally in the low µg/mL to ng/mL range with UV detection. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 5% |
| Specificity/Identification | High; provides mass spectral data for definitive identification of impurities.[2] | Moderate; based on retention time. Peak purity can be assessed with a Diode Array Detector (DAD). |
| Common Impurities Detected | Isomeric impurities (e.g., 2-butylbenzaldehyde), residual starting materials (e.g., butylbenzene), and oxidation products (e.g., 4-butylbenzoic acid). | Less volatile impurities, including oxidation products and by-products from synthesis. |
Experimental Protocols
GC-MS Method for Purity Analysis of this compound
This protocol outlines a general method for the quantitative determination of this compound purity and the identification of volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or methanol.
-
Prepare a series of calibration standards of this compound in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Data Acquisition: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) for quantification of the main component and known impurities.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
HPLC Method for Purity Analysis of this compound
This protocol provides a general approach for the routine purity assessment of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Purity is determined by the area percentage of the this compound peak.
Mandatory Visualization
Caption: Experimental workflow for this compound purity validation by GC-MS.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. smithers.com [smithers.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Catalytic Routes for the Synthesis of 4-Butylbenzaldehyde
For Immediate Release
In the landscape of fine chemical synthesis, the production of 4-butylbenzaldehyde, a key intermediate for fragrances, pharmaceuticals, and dyes, is of significant interest. This guide offers a comparative study of three distinct catalytic methods for the synthesis of 4-tert-butylbenzaldehyde, the more specifically described isomer in available literature. The comparison focuses on liquid phase air oxidation using a Co-Mn-Br catalyst, chemical oxidation with manganese dioxide (MnO₂), and a two-step bromination-hydrolysis sequence, providing researchers, scientists, and drug development professionals with a comprehensive overview of these synthetic pathways.
Performance Comparison of Catalytic Methods
The selection of a synthetic route is often a trade-off between yield, selectivity, cost, and environmental impact. The following table summarizes the key performance indicators for the three catalytic methods discussed.
| Parameter | Method 1: Liquid Phase Air Oxidation | Method 2: Chemical Oxidation | Method 3: Bromination and Hydrolysis |
| Starting Material | p-tert-Butyltoluene | p-tert-Butyltoluene | 4-tert-Butyltoluene |
| Catalyst/Reagent | Co(OAc)₂/Mn(OAc)₂/NaBr | Manganese Dioxide (MnO₂) | Bromine, Sommelet reagent |
| Oxidant | Air (Oxygen) | Stoichiometric MnO₂ | Not applicable |
| Solvent | Dioxane | Sulfuric Acid | None (Step 1), Water (Step 2) |
| Temperature | 150°C[1] | Elevated (not specified) | 183-190°C (Step 1), ~105°C (Step 2)[2] |
| Pressure | 5.6 MPa[1] | Atmospheric | Atmospheric |
| Conversion | 16.4%[1] | High | High |
| Selectivity | 87%[1] | High | Not explicitly stated |
| Yield | Moderate (calculated from conversion and selectivity) | >90%[1] | ~80% (overall)[2] |
| Product Purity | Not specified | High[1] | >99.5%[2] |
| Key Advantages | Utilizes inexpensive air as the oxidant.[1] | Simple, high-yield traditional method.[1] | Very high product purity.[2] |
| Key Disadvantages | Requires high pressure and temperature; catalyst separation can be challenging; corrosive bromide.[1] | Use of stoichiometric heavy metal oxidant; waste disposal concerns. | Use of hazardous bromine; two-step process. |
Experimental Protocols
Method 1: Liquid Phase Air Oxidation with Co-Mn-Br Catalyst
This method represents a modern approach to aldehyde synthesis, leveraging a catalytic cycle with air as the ultimate oxidant.
Materials:
-
p-tert-Butyltoluene
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Sodium bromide (NaBr)
-
Dioxane
Procedure:
-
A high-pressure reactor is charged with p-tert-butyltoluene (33.58 mmol), Co(OAc)₂·4H₂O (1 mmol), Mn(OAc)₂·4H₂O (3 mmol), NaBr (10 mmol), and dioxane as the solvent.[1]
-
The reactor is sealed and pressurized with air to 5.6 MPa.[1]
-
The reaction mixture is heated to 150°C with vigorous stirring.[1]
-
The reaction is monitored for substrate conversion.
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The product mixture is subjected to extraction and distillation for purification.
Method 2: Chemical Oxidation with Manganese Dioxide (MnO₂)
A classic and robust method for the oxidation of alkylarenes, this process is known for its high yields.
Materials:
-
p-tert-Butyltoluene
-
Activated Manganese Dioxide (MnO₂)
-
Concentrated Sulfuric Acid
-
Water
Procedure:
-
To a reaction flask, p-tert-butyltoluene is added to a solution of concentrated sulfuric acid.
-
Activated MnO₂ is added portion-wise to the stirred mixture, controlling the exothermic reaction.
-
The reaction is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is then cooled and poured onto ice.
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is washed, dried, and concentrated. The crude product is purified by distillation.
Method 3: Two-Step Bromination and Hydrolysis
This pathway offers exceptional product purity through a two-stage process involving a brominated intermediate.
Materials:
-
4-tert-Butyltoluene
-
Bromine
-
Sommelet reagent (e.g., hexamethylenetetramine)
-
Water
Procedure:
Step 1: Radical Bromination
-
4-tert-butyltoluene is heated to 183-190°C in a reaction vessel equipped for bromine addition and HBr scrubbing.[2]
-
Liquid bromine is added dropwise to the heated toluene derivative. The reaction is carried out without a solvent.[2]
-
The reaction proceeds via a radical mechanism to form a mixture of 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide.
-
The reaction is complete when the addition of bromine is finished.
Step 2: Hydrolysis
-
The crude mixture from Step 1 is cooled and then added to water containing a Sommelet reagent.[2]
-
The mixture is heated to reflux (approximately 105°C) with vigorous stirring.[2]
-
The hydrolysis of the benzal bromide to the aldehyde occurs.
-
After the reaction is complete, the organic layer is separated, washed, and purified by fractional distillation to yield 4-tert-butylbenzaldehyde of high purity.[3]
Visualizing the Synthetic Workflow
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the general workflow for catalyst screening and the logical relationship of the bromination-hydrolysis pathway.
References
bioactivity comparison of 4-Butylbenzaldehyde derivatives
A comparative analysis of the bioactivity of 4-butylbenzaldehyde and its derivatives reveals a promising class of compounds with diverse therapeutic potential. While research specifically isolating the bioactivity of this compound is limited, extensive studies on structurally similar benzaldehyde derivatives provide significant insights into their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This guide synthesizes available experimental data to offer a comparative overview for researchers and drug development professionals.
Comparative Bioactivity Data
The bioactivity of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the benzene ring. The following tables summarize the quantitative data for various derivatives, offering a comparative perspective on their efficacy in different biological assays.
Antioxidant Activity
The antioxidant potential of benzaldehyde derivatives is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this activity, with a lower IC50 value indicating greater antioxidant capacity.
Table 1: Antioxidant Activity of Benzaldehyde Derivatives (DPPH Radical Scavenging Assay)
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference |
|---|---|---|
| 4-Hydroxybenzaldehyde | 3.60 mg/mL | [1] |
| Vanillin | 0.81 µg/mL | [1] |
| Vanillin Derivative (acetylated) | 0.63 µg/mL | [1] |
| Vanillin Derivative (reduced) | 0.59 µg/mL | [1] |
| Vitamin C (Standard) | 0.44 µg/mL | [1] |
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde derivative | 84.64% scavenging at 100 µM | [2] |
| Butylated Hydroxytoluene (BHT) | 55.17% scavenging at 100 µM / 23 mg/L |[2] |
Antimicrobial Activity
Schiff bases derived from benzaldehydes are particularly noted for their significant antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits visible microbial growth.
Table 2: Antimicrobial Activity of Benzaldehyde Derivatives
| Compound/Derivative Type | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Schiff Base of 4-(methylthio)benzaldehyde | E. coli, P. fluorescence, M. luteus, B. subtilis | Varies | [3] |
| Carbazole derivatives | S. aureus, S. epidermidis | 32 | [4] |
| Benzaldehyde | Bacillus anthracis | 850 (8.0 mM) | [5] |
| Benzaldehyde | Pantoea conspicua, Citrobacter youngae | 1060 (10.0 mM) |[5] |
Anticancer Activity
The anticancer potential of benzaldehyde derivatives, particularly Schiff bases, has been demonstrated against various cancer cell lines. The IC50 value here represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 3: Anticancer Activity of Benzaldehyde Derivatives
| Schiff Base/Derivative Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Trimethoxybenzamide hybrids | MCF-7 (Breast Cancer) | 2.28 | [6] |
| Benzyloxybenzaldehyde derivative (ABMM-15) | ALDH1A3 inhibition | 0.23 | [7] |
| Benzyloxybenzaldehyde derivative (ABMM-16) | ALDH1A3 inhibition | 1.29 | [7] |
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde derivative | Human colorectal cancer cell line (HCT-116) | 24.95 | [8] |
| Schiff base from 3-(2-Furyl)acrolein | HepG-2 (Hepatocellular carcinoma) | 41.19 µg/mL |[9] |
Key Signaling Pathways
The biological activities of benzaldehyde derivatives are often attributed to their ability to modulate key cellular signaling pathways.
NF-κB Signaling Pathway
Benzaldehyde derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. They can prevent the phosphorylation of IκB, which in turn blocks the release and nuclear translocation of the NF-κB p65 subunit, a critical step in the inflammatory response.[10]
Caption: NF-κB signaling pathway and the inhibitory action of benzaldehyde derivatives.
Keap1-Nrf2 Signaling Pathway
A proposed mechanism for the antioxidant activity of phenolic compounds like 3,5-Di-tert-butyl-4-hydroxybenzaldehyde involves the activation of the Keap1-Nrf2 pathway.[11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress, or the presence of phenolic antioxidants, can disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.
Caption: Proposed Keap1-Nrf2 signaling pathway activation by phenolic antioxidants.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the bioactivity of benzaldehyde derivatives.
DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging ability of a compound.
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration.
-
Sample Preparation: The test compounds (benzaldehyde derivatives) are dissolved in a solvent to prepare various concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution. A control is prepared with the solvent instead of the sample solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Caption: General experimental workflow for the DPPH radical scavenging assay.
Minimum Inhibitory Concentration (MIC) Determination
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Preparation of Test Compounds: Serial dilutions of the benzaldehyde derivatives are prepared in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Controls: A positive control (microorganism with no compound) and a negative control (medium only) are included.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).[10]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Performance Under the Microscope: 4-Butylbenzaldehyde in Liquid Crystal Formulations
In the competitive landscape of liquid crystal (LC) materials, the performance of individual components within a mixture is paramount to achieving desired electro-optical characteristics. This guide provides a comparative assessment of 4-Butylbenzaldehyde's potential as a core constituent in nematic liquid crystal mixtures. Its performance is benchmarked against two well-established liquid crystals: 4-pentyl-4'-cyanobiphenyl (5CB) and N-(4-Methoxybenzylidene)-4-butylaniline (MBBA). This analysis is based on available experimental data for a representative this compound-derived Schiff base, 4-Butyl-N-(4-methoxybenzylidene)aniline.
Comparative Performance Data
The following table summarizes key performance indicators for the selected liquid crystals. It is important to note that comprehensive experimental data for 4-Butyl-N-(4-methoxybenzylidene)aniline is limited, and as such, some performance parameters are not available from the reviewed literature.
| Property | 4-Butyl-N-(4-methoxybenzylidene)aniline | 4-pentyl-4'-cyanobiphenyl (5CB) | N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) |
| Nematic Range (°C) | 38 - 49 | 22.5 - 35.0[1] | 22 - 47 |
| Clearing Point (°C) | 49 | 35.0[1] | 47 |
| Viscosity (η, mPa·s at 25°C) | Not Available | ~24 | ~28 |
| Dielectric Anisotropy (Δε) | Not Available | +11.5 | -0.4 |
| Electro-Optical Response Time (ms) | Not Available | Not Available | Not Available |
Logical Relationship of Compared Liquid Crystals
The following diagram illustrates the structural relationship between the core chemical, this compound, the derived liquid crystal, and the established alternatives used for comparison.
Caption: Logical flow from the core chemical to the derivative liquid crystal and its comparative alternatives.
Experimental Protocols
The characterization of liquid crystal properties involves a suite of precise experimental techniques. Below are detailed methodologies for the key experiments cited in the comparison.
Clearing Point and Phase Transition Determination
Method: Differential Scanning Calorimetry (DSC)
Protocol:
-
A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal material is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant, controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow into the sample is measured relative to the reference. Phase transitions, such as the transition from the nematic to the isotropic liquid phase (clearing point), are detected as endothermic peaks in the DSC thermogram.
-
The peak temperature of the transition is taken as the clearing point. A subsequent cooling cycle is often performed to observe exothermic peaks corresponding to the formation of liquid crystal phases from the isotropic liquid.
Viscosity Measurement
Method: Rotational Viscometer with a cone-plate or parallel-plate geometry.
Protocol:
-
A small sample of the liquid crystal is placed between the plates of the viscometer.
-
The temperature of the sample is precisely controlled using a Peltier or circulating fluid system.
-
For nematic liquid crystals, the viscosity is anisotropic. To measure the different viscosity coefficients (Miesowicz viscosities), the director of the liquid crystal must be aligned in specific orientations relative to the flow and velocity gradient directions. This is typically achieved by treating the surfaces of the plates and/or applying a strong magnetic field.
-
The top plate is rotated at a known angular velocity, and the torque required to maintain this velocity is measured.
-
The viscosity is calculated from the torque, angular velocity, and the geometry of the plates.
Dielectric Anisotropy Measurement
Method: Dielectric Spectroscopy
Protocol:
-
The liquid crystal sample is introduced into a liquid crystal cell consisting of two parallel glass plates with transparent conductive coatings (e.g., ITO). The distance between the plates is precisely controlled by spacers.
-
To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, two different cell configurations are used: a planar aligned cell and a homeotropically aligned cell, respectively.
-
The alignment is achieved by treating the inner surfaces of the glass plates with alignment layers (e.g., rubbed polyimide for planar alignment, or a homeotropic alignment agent).
-
The cell is placed in a temperature-controlled holder.
-
An AC electric field of a specific frequency (typically 1 kHz) and low voltage is applied across the cell.
-
The capacitance of the cell is measured using an LCR meter.
-
The dielectric permittivity is calculated from the capacitance, the cell dimensions (area and thickness), and the permittivity of free space.
-
The dielectric anisotropy (Δε) is then calculated as the difference between the parallel and perpendicular components: Δε = ε∥ - ε⊥.
Electro-Optical Response Time Measurement
Method: Transmitted Light Intensity Measurement
Protocol:
-
The liquid crystal sample is placed in a planar-aligned cell.
-
The cell is positioned between two crossed polarizers. The director of the liquid crystal is oriented at 45° with respect to the polarization axes of the polarizers.
-
A laser beam is passed through the setup, and the intensity of the transmitted light is measured by a photodetector connected to an oscilloscope.
-
A square-wave voltage is applied to the cell to switch the liquid crystal molecules between the "off" state (no voltage) and the "on" state (voltage applied).
-
The rise time (τ_on) is measured as the time taken for the transmitted light intensity to change from 10% to 90% of its maximum value upon application of the voltage.
-
The decay time (τ_off) is measured as the time taken for the transmitted light intensity to change from 90% to 10% of its maximum value when the voltage is removed.
Experimental Workflow for Liquid Crystal Characterization
The following diagram outlines the typical workflow for synthesizing and characterizing a new liquid crystal material for comparative analysis.
Caption: Workflow for the synthesis, characterization, and comparative analysis of a novel liquid crystal.
References
Cross-Validation of Analytical Methods for 4-Butylbenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-Butylbenzaldehyde, a key intermediate in the synthesis of various organic compounds, is crucial for ensuring product quality, process control, and regulatory compliance. The selection of an appropriate analytical method is a critical decision in the drug development pipeline. This guide provides an objective comparison of two widely used analytical techniques for the determination of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented herein, including supporting experimental data and detailed methodologies, is intended to assist researchers in selecting the most suitable method for their specific analytical needs.
Quantitative Data Comparison
The performance of analytical methods is evaluated based on several key validation parameters. The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV for the quantitative analysis of this compound.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 500 µg/mL | 0.5 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (%RSD) | < 2% | < 1.5% |
| Specificity | High for volatile impurities | High for non-volatile impurities |
| Analysis Time | ~15 minutes | ~10 minutes |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To quantify this compound and its volatile impurities using a validated GC-FID method.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column (e.g., DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 500 µg/mL.
-
Accurately weigh and dissolve the sample containing this compound in methanol to a final concentration within the calibration range.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Objective: To determine the purity of this compound and quantify non-volatile impurities using a validated HPLC-UV method.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Column oven
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 200 µg/mL.
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range.
Mandatory Visualizations
Cross-validation workflow for analytical methods.
Comparison of GC-FID and HPLC-UV performance.
A Comparative Structural Analysis of 4-Butylbenzaldehyde and Vanillin for Researchers
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. This guide provides a comprehensive comparison of the structural and spectroscopic properties of 4-butylbenzaldehyde and its well-known analog, vanillin. By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for structural elucidation and comparative analysis.
Spectroscopic Data Comparison
The structural differences between this compound and vanillin, namely the presence of a butyl group versus hydroxyl and methoxy groups on the benzene ring, give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
| ¹H NMR Chemical Shifts (δ, ppm) | This compound | Vanillin |
| Aldehyde Proton (-CHO) | ~9.95 | ~9.82 |
| Aromatic Protons | ~7.78 (d), ~7.35 (d) | ~7.42 (d), ~7.42 (dd), ~7.05 (d) |
| Butyl Group Protons (-CH₂)₃CH₃ | ~2.68 (t), ~1.60 (m), ~1.35 (m), ~0.93 (t) | - |
| Methoxy Group Protons (-OCH₃) | - | ~3.96 |
| Hydroxyl Proton (-OH) | - | ~6.39 |
| ¹³C NMR Chemical Shifts (δ, ppm) | This compound | Vanillin |
| Aldehyde Carbonyl (C=O) | ~192.3 | ~191.1 |
| Aromatic Carbons | ~150.0, ~134.5, ~129.8, ~129.2 | ~151.7, ~147.0, ~129.9, ~127.6, ~114.8, ~108.7 |
| Butyl Group Carbons (-CH₂)₃CH₃ | ~36.0, ~33.2, ~22.3, ~13.9 | - |
| Methoxy Group Carbon (-OCH₃) | - | ~56.0 |
| FT-IR Absorption Bands (cm⁻¹) | This compound | Vanillin |
| C-H Stretch (Aldehyde) | ~2820, ~2730 | ~2850, ~2750 |
| C=O Stretch (Aldehyde) | ~1700 | ~1666 |
| C-H Stretch (Aromatic) | ~3070 | ~3000 |
| C=C Stretch (Aromatic) | ~1605, ~1575 | ~1600 |
| O-H Stretch (Phenolic) | - | ~3200 (broad) |
| C-O Stretch (Ether) | - | ~1265, ~1026 |
| C-H Bends (Alkyl) | ~2955, ~2928, ~2870 | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the key analytical techniques used in the structural characterization of this compound and vanillin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte (this compound or vanillin) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A greater number of scans (typically 128 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the neat liquid sample (this compound) or a small amount of the solid sample (vanillin) directly onto the clean, dry crystal of the ATR accessory.
-
-
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is typically sufficient.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against a background spectrum to generate the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile organic solvent such as dichloromethane or hexane.
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample into a gas chromatograph equipped with a non-polar capillary column.
-
A typical oven temperature program would be: initial temperature of 50°C (hold for 2 minutes), ramp to 250°C at 10°C/min, and hold at 250°C for 5 minutes.
-
-
MS Detection:
-
Couple the GC to a mass spectrometer operating in electron ionization (EI) mode at 70 eV.
-
Acquire mass spectra over a mass-to-charge (m/z) range of 40-400.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Examine the mass spectrum of the chromatographic peak to identify the molecular ion and characteristic fragmentation patterns.
-
Visualization of Experimental Workflow and Biological Pathways
To further aid in the understanding of the analytical process and the biological relevance of these compounds, the following diagrams are provided.
Caption: General experimental workflow for the structural analysis of benzaldehyde analogs.
Vanillin has been shown to exhibit anti-inflammatory properties by modulating key signaling pathways. One of the well-documented mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: Vanillin's inhibition of the NF-κB inflammatory signaling pathway.
While the specific signaling pathways affected by this compound are less extensively documented, some of its analogs, like 4-tert-butylbenzaldehyde, have been noted for their biological activities, including anticonvulsant effects and inhibition of tyrosinase. Further research is warranted to elucidate the precise molecular mechanisms of this compound. This comparative guide provides the foundational structural data necessary to inform such future investigations.
Unveiling the Inhibition of Mushroom Tyrosinase by Substituted Benzaldehydes: A Comparative Guide
For researchers and professionals in drug development and food science, understanding the kinetic inhibition of mushroom tyrosinase is crucial for developing novel agents that control melanin production and enzymatic browning. This guide provides a comparative analysis of various substituted benzaldehydes as inhibitors of mushroom tyrosinase, supported by experimental data and detailed protocols.
Comparative Kinetic Data of Substituted Benzaldehyde Inhibitors
The inhibitory potential of substituted benzaldehydes against mushroom tyrosinase varies significantly with the nature and position of the substituent on the benzene ring. The following table summarizes the kinetic parameters for a range of these compounds, offering a clear comparison of their efficacy and mechanism of action.
| Inhibitor | Substituent | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |
| Benzaldehyde | -H | 31.0 | - | Partial Noncompetitive | [1][2] |
| 4-Hydroxybenzaldehyde | 4-OH | - | - | Competitive | [3] |
| 4-Methoxybenzaldehyde (Anisaldehyde) | 4-OCH3 | - | - | Competitive | [3] |
| 4-Methylbenzaldehyde (p-Tolualdehyde) | 4-CH3 | - | - | Uncompetitive | [4] |
| 4-Ethylbenzaldehyde | 4-C2H5 | - | - | Uncompetitive | [4] |
| 4-Propylbenzaldehyde | 4-C3H7 | - | - | Uncompetitive | [4] |
| 4-Isopropylbenzaldehyde (Cuminaldehyde) | 4-CH(CH3)2 | 50 | 9 (L-DOPA), 120 (L-tyrosine) | Competitive | [3][5][6][7] |
| 4-tert-Butylbenzaldehyde | 4-C(CH3)3 | - | - | Uncompetitive | [4] |
| 4-Pentylbenzaldehyde | 4-C5H11 | - | - | Full Mixed | [1][2] |
| 4-Hexylbenzaldehyde | 4-C6H13 | - | - | Uncompetitive | [4] |
| 4-Heptylbenzaldehyde | 4-C7H15 | - | - | Uncompetitive | [4] |
| 4-Octylbenzaldehyde | 4-C8H17 | - | - | Uncompetitive | [4] |
| o-Tolualdehyde | 2-CH3 | - | - | Mixed | [4] |
| m-Tolualdehyde | 3-CH3 | - | - | Mixed | [4] |
| 4-Fluorobenzaldehyde | 4-F | 387 | - | Partial Noncompetitive | [8] |
| 4-Chlorobenzaldehyde | 4-Cl | 175 | - | Partial Noncompetitive | [8] |
| 4-Bromobenzaldehyde | 4-Br | 114 | - | Partial Noncompetitive | [8] |
| 4-Cyanobenzaldehyde | 4-CN | 822 | - | Mixed | [8] |
| 4-Nitrobenzaldehyde | 4-NO2 | 1846 | - | Noncompetitive | [8] |
Note: "-" indicates that the data was not specified in the cited sources. The type of inhibition can vary based on the substrate used (L-DOPA or L-tyrosine).
Experimental Protocol: Mushroom Tyrosinase Kinetic Inhibition Assay
This section details a generalized protocol for determining the kinetic parameters of mushroom tyrosinase inhibition by substituted benzaldehydes, based on common methodologies found in the literature.[9][10][11][12][13]
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
L-Tyrosine
-
Substituted Benzaldehyde derivatives
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the assay will typically range from 20-30 U/mL.
-
Substrate Solution (L-DOPA or L-Tyrosine): Dissolve L-DOPA or L-tyrosine in phosphate buffer to the desired concentration (e.g., 0.5-2.0 mM). Prepare fresh daily and protect from light to prevent auto-oxidation.
-
Inhibitor Stock Solutions: Dissolve the substituted benzaldehydes in DMSO to create concentrated stock solutions (e.g., 10-100 mM).
-
Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay well does not exceed 1-2% to avoid affecting enzyme activity.
3. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Test Wells: Add 20 µL of inhibitor working solution, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.
-
Control Wells: Add 20 µL of phosphate buffer (with the same percentage of DMSO as the inhibitor working solution), 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.
-
Blank Wells: Add 20 µL of inhibitor working solution and 160 µL of phosphate buffer (no enzyme).
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the substrate solution (L-DOPA or L-tyrosine) to all wells. The final volume in each well should be 200 µL.
-
Absorbance Measurement: Immediately measure the absorbance of each well at 475 nm (for L-DOPA as substrate) using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-20 minutes) to determine the initial reaction velocity (V₀).
4. Data Analysis:
-
Calculate the Percentage of Inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] × 100 Where V_control is the initial velocity of the control reaction and V_inhibitor is the initial velocity in the presence of the inhibitor.
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Kinetic Analysis (Lineweaver-Burk Plot): To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. Plot 1/V versus 1/[S] (Lineweaver-Burk plot). The pattern of the lines will indicate the type of inhibition (competitive, noncompetitive, uncompetitive, or mixed). The Ki can be calculated from replots of the slopes or intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Visualizing the Process and Principles
To further clarify the experimental workflow and the underlying principles of enzyme inhibition, the following diagrams are provided.
Caption: Experimental workflow for evaluating tyrosinase inhibition.
Caption: Mechanisms of different types of enzyme inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mushroom Tyrosinase Activity [bio-protocol.org]
- 10. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Benzaldehyde Derivatives in Antimicrobial and Anticancer Applications
This guide provides a detailed comparison of two Quantitative Structure-Activity Relationship (QSAR) studies on benzaldehyde derivatives, showcasing their applications as both antimicrobial and anticancer agents. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the design and optimization of benzaldehyde-based therapeutic compounds.
Overview of QSAR Studies
QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity. By identifying key molecular features, these models can predict the activity of new compounds, thereby accelerating the drug discovery process. This guide compares two distinct QSAR analyses:
-
Study 1 (Antimicrobial): A 2D-QSAR study on a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives and their activity against Staphylococcus aureus.[1][2]
-
Study 2 (Anticancer): A QSAR study of benzimidazolyl-retrochalcone derivatives and their cytotoxic activity against the HCT-116 human colon cancer cell line.[3][4][5]
Comparative Data Presentation
The following tables summarize the key quantitative data from the two selected QSAR studies, providing a side-by-side comparison of the compounds, their biological activities, the molecular descriptors used, and the statistical validity of the models.
Table 1: Comparison of Antimicrobial and Anticancer Activities of Benzaldehyde Derivatives.
| Study Focus | Compound Series | Biological Activity | Activity Metric | Range of Activity |
| Antimicrobial | 5-(substituted benzaldehyde) thiazolidine-2,4-diones | Inhibition of Staphylococcus aureus | MIC (μM/mL) | 4.2 - 10.6 |
| Anticancer | Benzimidazolyl-retrochalcones | Cytotoxicity against HCT-116 cells | IC50 (μM) | 0.83 - 14.70 |
Table 2: Comparison of QSAR Model Parameters.
| Parameter | Antimicrobial QSAR (2D-QSAR) | Anticancer QSAR (DFT-based) |
| Molecular Descriptors | Electronic, Steric, and Topological parameters | Quantum chemical descriptors (Eelec, logP, S, η) |
| Statistical Method | Multiple Linear Regression (MLR) | Multiple Linear Regression (MLR) |
| Correlation Coefficient (R²) | 0.963 | Not explicitly stated, but a good correlation is reported |
| Adjusted R² (R²adj) | 0.953 | Not available |
| Test Set R² (R²_test) | 0.997 | Not available |
| Mean Squared Error (MSE) | 5.97x10⁻⁵ | Not available |
Experimental Protocols
Detailed methodologies for the synthesis of the compounds and the biological assays are crucial for the reproducibility and validation of the QSAR studies.
Synthesis of Benzaldehyde Derivatives
Protocol 1: Synthesis of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives.
This synthesis is typically carried out via the Knoevenagel condensation.
-
An equimolar mixture of thiazolidine-2,4-dione and a substituted benzaldehyde is dissolved in a suitable solvent, such as ethanol or a deep eutectic solvent.[6]
-
A catalytic amount of a base, like piperidine, is added to the mixture.[7]
-
The reaction mixture is then stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).[6][7]
-
Upon completion, the product is typically isolated by filtration after the addition of water and purified by recrystallization.[6]
Protocol 2: Synthesis of Benzimidazolyl-retrochalcone derivatives.
The synthesis of these derivatives involves a Claisen-Schmidt condensation.
-
2-Acetylbenzimidazole is condensed with various substituted benzaldehydes in the presence of a base.[8][9][10]
-
Specifically, the chosen arylaldehyde is added to a solution of 2-acetylbenzimidazole in an ethanolic solution of sodium hydroxide.[9]
-
The reaction mixture is stirred at room temperature for several hours.[10]
-
The reaction is then neutralized, and the resulting solid product is collected by filtration and purified by recrystallization.[9]
Biological Activity Assays
Protocol 3: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC).
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.[11]
-
Each well is then inoculated with a standardized suspension of Staphylococcus aureus.[11]
-
The plates are incubated at 37°C for 24 hours.[11]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[12]
Protocol 4: Anticancer Activity Assay (IC50 Determination).
The Sulforhodamine B (SRB) assay is a common method for measuring drug-induced cytotoxicity.
-
HCT-116 cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the benzimidazolyl-retrochalcone derivatives for a specified period (e.g., 48 hours).
-
After treatment, the cells are fixed with trichloroacetic acid and stained with SRB dye.
-
The protein-bound dye is solubilized, and the absorbance is measured to determine cell viability. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.
Visualizations
The following diagrams illustrate the logical workflow of the QSAR studies and a conceptual representation of structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 7. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Butylbenzaldehyde: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 4-Butylbenzaldehyde is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements. Improper disposal can lead to environmental contamination and potential health hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound may cause skin and eye irritation, and its vapors can be harmful if inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] In case of inadequate ventilation, use a suitable respirator.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material such as sand, earth, or vermiculite and collect it into a suitable, closed container for disposal.[1] Do not let the product enter drains.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. It is considered a hazardous waste and must be disposed of at an approved waste disposal facility.[2][3]
-
Waste Identification and Segregation:
-
Container Management:
-
Storage:
-
Professional Disposal:
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
-
Quantitative Data Summary
The following table summarizes key quantitative data for 4-tert-Butylbenzaldehyde, a closely related compound, which provides an indication of its environmental impact.
| Parameter | Value | Species | Exposure Time | Reference |
| LC50 (Toxicity to fish) | 8.0 mg/l | Leuciscus idus (Golden orfe) | 96 hours | ECHA (European Chemicals Agency)[1] |
| EC50 (Toxicity to daphnia) | 0.277 mg/l | Daphnia magna (Water flea) | 48 hours | ECHA (European Chemicals Agency)[1] |
| ErC50 (Toxicity to algae) | 13.6 mg/l | Desmodesmus subspicatus (green algae) | 72 hours | ECHA (European Chemicals Agency)[1] |
| Biodegradability | 90 - 100% (Readily biodegradable) | Aerobic | 28 days | OECD Test Guideline 301B[1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Butylbenzaldehyde
Essential Safety and Handling Guide for 4-Butylbenzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals while minimizing environmental impact.
Physical and Chemical Properties
A clear understanding of this compound's properties is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O[1] |
| Molecular Weight | 162.23 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 250-263 °C |
| Density | 0.968 g/mL at 25 °C |
| Refractive Index | n20/D 1.522 |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | Protects against splashes and airborne droplets. |
| Hand Protection | Nitrile or neoprene gloves. Inspect for leaks before use.[5] | Prevents skin contact, which can cause allergic reactions.[2] |
| Body Protection | A lab coat or chemical-resistant apron.[3] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. A respirator with an appropriate filter (e.g., type ABEK EN14387) may be necessary for large quantities or in case of poor ventilation.[3][4][6] | Minimizes the inhalation of vapors.[3] |
Operational Plan for Safe Handling
A systematic workflow is critical for the safe management of this compound from receipt to disposal.
Pre-Handling Preparations
-
Designate a Workspace: All handling of this compound must occur in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[3][7]
-
Assemble Materials: Before commencing work, ensure all necessary PPE, spill containment materials (such as absorbent pads), and clearly labeled waste containers are readily accessible.
-
Review Safety Data Sheet (SDS): Thoroughly read and understand the SDS for this compound, paying close attention to hazard statements and precautionary measures.[3]
Handling Procedure
-
Donning PPE: Correctly put on all required personal protective equipment before handling the chemical.
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools for accurate measurement.
-
During Use: Keep containers tightly closed when not in use to minimize vapor release.[3] Avoid contact with skin and eyes and prevent inhalation of any mist or vapor.[3] Do not eat, drink, or smoke in the handling area.[3]
Post-Handling Procedures
-
Decontamination: Thoroughly clean all equipment that has come into contact with this compound.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3]
-
PPE Removal: Remove and properly dispose of contaminated gloves and any other disposable PPE as hazardous waste. Contaminated work clothing should not be allowed out of the workplace.[3]
Disposal Plan
Proper disposal of this compound and its associated waste is imperative to prevent environmental contamination and ensure regulatory compliance. This substance is very toxic to aquatic life with long-lasting effects.[3]
Waste Segregation and Collection
-
Hazardous Waste: this compound and any materials contaminated with it must be treated as hazardous waste.[3]
-
Waste Containers: Use designated, leak-proof, and chemically compatible containers for waste collection. These containers must be kept closed.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.[8]
Disposal Procedure
-
Unused Product: Do not dispose of this compound down the drain.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Contaminated Materials: All disposable items that have been in contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[8]
-
Empty Containers: Handle uncleaned containers as you would the product itself.[3]
Spill Management
-
Minor Spills: In the event of a small spill, use an inert absorbent material to soak it up.[3] Place the absorbed material into a suitable, closed container for disposal as hazardous waste.[3] Ensure adequate ventilation during cleanup.[3]
-
Major Spills: For larger spills, evacuate personnel to a safe area.[3] Prevent further leakage if it is safe to do so.[3] Contact your institution's environmental health and safety department for assistance.
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-tert-ブチルベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
